UNC0321
描述
a G9a antagonist; structure in first source
属性
IUPAC Name |
7-[2-[2-(dimethylamino)ethoxy]ethoxy]-6-methoxy-2-(4-methyl-1,4-diazepan-1-yl)-N-(1-methylpiperidin-4-yl)quinazolin-4-amine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C27H45N7O3/c1-31(2)15-16-36-17-18-37-25-20-23-22(19-24(25)35-5)26(28-21-7-11-33(4)12-8-21)30-27(29-23)34-10-6-9-32(3)13-14-34/h19-21H,6-18H2,1-5H3,(H,28,29,30) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AULLUGALUBVBDD-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CCCN(CC1)C2=NC3=CC(=C(C=C3C(=N2)NC4CCN(CC4)C)OC)OCCOCCN(C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C27H45N7O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID201025974 | |
| Record name | 7-[2-[2-(Dimethylamino)ethoxy]ethoxy]-6-methoxy-2-(4-methyl-1,4-diazepan-1-yl)-N-(1-methylpiperidin-4-yl)quinazolin-4-amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID201025974 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
515.7 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1238673-32-9 | |
| Record name | 7-[2-[2-(Dimethylamino)ethoxy]ethoxy]-6-methoxy-2-(4-methyl-1,4-diazepan-1-yl)-N-(1-methylpiperidin-4-yl)quinazolin-4-amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID201025974 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
UNC0321: A Technical Guide to the Mechanism of Action
Audience: Researchers, scientists, and drug development professionals.
Executive Summary
UNC0321 is a highly potent and selective small-molecule inhibitor of the protein lysine methyltransferases G9a and G9a-like protein (GLP). As a derivative of the quinazoline scaffold, it was developed through structure-activity relationship (SAR) studies to achieve picomolar potency against its primary targets. The core mechanism of this compound involves the competitive inhibition of substrate peptide binding to G9a and GLP, thereby preventing the methylation of key histone and non-histone proteins. This leads to a reduction in epigenetic marks associated with transcriptional repression, such as histone H3 lysine 9 dimethylation (H3K9me2). Additionally, in specific cellular contexts like human umbilical vein endothelial cells (HUVECs), this compound exhibits a distinct anti-apoptotic mechanism by inhibiting Rab4 expression and subsequently activating the Akt/mTOR survival pathway. This technical guide provides a comprehensive overview of these mechanisms, supported by quantitative data, detailed experimental protocols, and visual diagrams of the associated pathways and workflows.
Core Mechanism of Action: G9a and GLP Inhibition
This compound's primary mechanism of action is the direct inhibition of the enzymatic activity of two closely related protein lysine methyltransferases (PKMTs): G9a (also known as KMT1C or EHMT2) and G9a-like protein (GLP, also known as KMT1D or EHMT1).[1][2] These enzymes are critical regulators of gene expression, primarily catalyzing the mono- and dimethylation of histone H3 at lysine 9 (H3K9me1 and H3K9me2), epigenetic modifications that are hallmarks of transcriptional repression.[1][3] G9a and GLP also methylate non-histone proteins, including the tumor suppressor p53 at lysine 373, which can lead to its inactivation.[2][4]
This compound acts as a substrate-competitive inhibitor, occupying the peptide-binding groove of the enzymes and preventing their interaction with histone tails and other protein substrates.[1][3] This mode of inhibition is distinct from competition with the methyl-donor cofactor S-adenosyl-L-methionine (SAM).[3] By blocking the catalytic function of G9a and GLP, this compound effectively prevents the deposition of H3K9me2 marks at target gene loci, leading to a more open chromatin state and the potential for gene re-expression.
Secondary Mechanism: Anti-Apoptosis in HUVECs
In the specific context of Human Umbilical Vein Endothelial Cells (HUVECs) under high-glucose stress, this compound demonstrates a secondary, anti-apoptotic mechanism.[5][6] This effect is mediated through the significant inhibition of Rab4 GTP-binding protein expression.[5][7] The downregulation of Rab4 leads to the subsequent activation of the pro-survival Akt/mTOR signaling pathway.[5][8]
Activated Akt (p-AKT) and mTOR (p-mTOR) promote cell survival by modulating the expression of apoptosis-related proteins.[7] Treatment with this compound results in the downregulation of the pro-apoptotic proteins Bax and Cleaved-Caspase 3, alongside an upregulation of the anti-apoptotic protein Bcl-2.[7][8] This shift in the balance of apoptotic regulators ultimately inhibits programmed cell death and promotes cell proliferation and migration in this model system.[5]
Quantitative Data Summary
The potency and selectivity of this compound have been characterized through various biochemical and cellular assays. The data are summarized below.
Table 1: Biochemical Potency of this compound
| Target | Assay Type | Parameter | Value | Reference(s) |
| G9a | - | Ki | 63 pM | [2][7][9] |
| G9a | CLOT | IC50 | 6 nM | [2][7][10] |
| G9a | ECSD | IC50 | 9 nM | [2][7][10] |
| GLP | CLOT | IC50 | 23 nM | [2][7] |
| GLP | ECSD | IC50 | 15 nM | [2][7][10] |
| CLOT: Chemiluminescence-based Oxygen Tunneling Assay; ECSD: Enzyme-Coupled SAH Detection Assay. |
Table 2: Cellular Activity and Cytotoxicity of this compound
| Cell Line | Assay Type | Parameter | Value | Reference(s) |
| MDA-MB-231 | In-Cell Western (H3K9me2) | IC50 | 11 µM | [7][10] |
| MDA-MB-231 | MTT Assay (Viability) | EC50 | > 40 µM | [7] |
| HUVEC | Flow Cytometry (Apoptosis) | Effective Conc. | 50-200 pM | [7][8] |
Table 3: Selectivity Profile of this compound
| Off-Target | Assay Type | Parameter | Value | Reference(s) |
| SET7/9 | ECSD | IC50 | > 40 µM | [10] |
| SET8/PreSET7 | ECSD | IC50 | > 40 µM | [10] |
| PRMT3 | ECSD | IC50 | > 40 µM | [10] |
| JMJD2E | ECSD | IC50 | > 40 µM | [10] |
| This compound demonstrates over 40,000-fold selectivity for G9a/GLP compared to SET7/9, SET8, and PRMT3.[11] |
Experimental Protocols
G9a/GLP Biochemical Inhibition Assay (Chemiluminescent Method)
This protocol describes a method to determine the IC50 of this compound against G9a using a chemiluminescent assay that detects the methylated histone substrate.[2][4]
-
Plate Preparation: Use a 96-well plate pre-coated with a histone H3 peptide substrate. Rehydrate wells with 150 µL of TBST buffer (1x TBS, 0.05% Tween-20) for 15 minutes at room temperature (RT). Remove buffer.
-
Blocking: Add 100 µL of Blocking Buffer to each well and incubate for 10 minutes at RT with gentle agitation. Remove buffer.
-
Inhibitor Preparation: Prepare serial dilutions of this compound in 1x HMT Assay Buffer. The final DMSO concentration should not exceed 1%.
-
Reaction Master Mix: Prepare a master mix containing 4x HMT Assay Buffer, S-adenosylmethionine (SAM), and water. Add 25 µL of the master mix to each well.
-
Inhibitor Addition: Add 5 µL of diluted this compound or vehicle control to the appropriate wells.
-
Enzyme Addition: Thaw recombinant G9a enzyme on ice. Dilute the enzyme to 2-4 ng/µL in 1x HMT Assay Buffer. Add 20 µL of diluted enzyme to all wells except the "Blank" control. Add 20 µL of assay buffer to the "Blank" wells.
-
Enzymatic Reaction: Incubate the plate for 1 hour at RT with gentle agitation.
-
Washing: Wash the plate three times with 200 µL of TBST buffer.
-
Primary Antibody: Dilute a primary antibody specific for H3K9me2 (e.g., 1:800) in Blocking Buffer. Add 100 µL to each well and incubate for 1 hour at RT.
-
Washing: Repeat the wash step (4.1.8).
-
Secondary Antibody: Dilute an HRP-conjugated secondary antibody (e.g., 1:1000) in Blocking Buffer. Add 100 µL to each well and incubate for 30 minutes at RT in the dark.
-
Washing: Repeat the wash step (4.1.8).
-
Detection: Add 100 µL of a chemiluminescent HRP substrate to each well. Immediately measure luminescence using a plate reader.
-
Analysis: Calculate the percent inhibition for each this compound concentration relative to the vehicle control and determine the IC50 value using a suitable curve-fitting algorithm.
In-Cell Western (ICW) for Cellular H3K9me2 Levels
This protocol outlines the quantification of cellular H3K9me2 levels in response to this compound treatment, a key measure of its target engagement in cells.[7][8][11][12]
Western Blot for Apoptosis Markers in HUVECs
This protocol is for assessing the effect of this compound on apoptosis-related proteins in HUVECs cultured under high-glucose conditions.[6][9][13]
-
Cell Culture and Treatment: Culture HUVECs in high-glucose medium (e.g., 25 mmol/L glucose). Treat cells with desired concentrations of this compound (e.g., 50-200 pM) for 48 hours.
-
Cell Lysis: Wash cells with cold PBS and lyse them in RIPA buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA protein assay.
-
SDS-PAGE: Denature 20-50 µg of protein per sample and separate the proteins on a 10-12% SDS-polyacrylamide gel.
-
Protein Transfer: Transfer the separated proteins from the gel to a PVDF membrane.
-
Blocking: Block the membrane with 5% non-fat dry milk or BSA in TBST for 1 hour at RT.
-
Primary Antibody Incubation: Incubate the membrane overnight at 4°C with primary antibodies against Bax, Bcl-2, Cleaved-Caspase 3, total Caspase-3, p-Akt, total Akt, and a loading control (e.g., GAPDH).
-
Washing: Wash the membrane three times for 10 minutes each with TBST.
-
Secondary Antibody Incubation: Incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at RT.
-
Washing: Repeat the wash step (4.3.8).
-
Detection: Apply an enhanced chemiluminescence (ECL) substrate to the membrane and visualize the protein bands using a digital imaging system.
-
Analysis: Perform densitometry analysis on the bands using image analysis software (e.g., ImageJ). Normalize the expression of target proteins to the loading control.
References
- 1. A continuous protein methyltransferase (G9a) assay for enzyme activity measurement and inhibitor screening - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. bpsbioscience.com [bpsbioscience.com]
- 3. In Vitro Histone Methyltransferase Assay for G9a Enzymatic Activity in the Presence of Different K9X Peptides. [bio-protocol.org]
- 4. bpsbioscience.com [bpsbioscience.com]
- 5. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 6. This compound inhibits high glucose induced apoptosis in HUVEC by targeting Rab4 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. In-Cell Western (ICW) Protocol | Rockland [rockland.com]
- 8. licorbio.com [licorbio.com]
- 9. researchgate.net [researchgate.net]
- 10. HISTONE H3 LYSINE 9 METHYLTRANSFERASE G9a IS A TRANSCRIPTIONAL COACTIVATOR FOR NUCLEAR RECEPTORS - PMC [pmc.ncbi.nlm.nih.gov]
- 11. In-Cell Western Protocol | Cell Signaling Technology [cellsignal.com]
- 12. Optimization of Cellular Activity of G9a Inhibitors 7-Aminoalkoxy-quinazolines - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Isoquercitrin protects HUVECs against high glucose-induced apoptosis through regulating p53 proteasomal degradation - PMC [pmc.ncbi.nlm.nih.gov]
UNC0321: A Potent Dual Inhibitor of G9a and GLP Histone Methyltransferases
UNC0321 is a highly potent and selective small molecule inhibitor of the euchromatic histone-lysine N-methyltransferases G9a (also known as KMT1C or EHMT2) and G9a-like protein (GLP, also known as KMT1D or EHMT1).[1][2][3][4] These enzymes play a crucial role in epigenetic regulation by catalyzing the mono- and di-methylation of histone H3 at lysine 9 (H3K9me1 and H3K9me2), marks that are generally associated with transcriptional repression.[5][6][7] this compound has also been identified to possess anti-apoptotic functions through a separate signaling pathway involving Rab4 and Akt/mTOR.[1][5]
Core Function: Inhibition of G9a and GLP
The primary function of this compound is the direct inhibition of the methyltransferase activity of G9a and GLP. It exhibits picomolar potency against G9a, making it one of the most potent inhibitors discovered to date.[3][8] this compound achieves this by occupying the substrate-binding groove of the enzymes, acting as a competitive inhibitor with respect to the histone substrate and an uncompetitive inhibitor with respect to the S-adenosyl-L-methionine (SAM) cofactor.[9] By blocking the activity of G9a and GLP, this compound leads to a global reduction in the levels of H3K9me2 within cells.[2]
Signaling Pathway of G9a/GLP Inhibition by this compound
The G9a and GLP enzymes typically form a heterodimeric complex to efficiently methylate H3K9.[6][10] This methylation creates binding sites for transcriptional repressor proteins, such as HP1 (Heterochromatin Protein 1), leading to chromatin compaction and gene silencing. This compound disrupts this process at its origin.
Secondary Function: Anti-Apoptosis via Rab4/Akt/mTOR Pathway
In human umbilical vein endothelial cells (HUVECs), this compound has been shown to exhibit anti-apoptotic effects, particularly in high-glucose conditions, by inhibiting the expression of Rab4.[1][5] The reduction in Rab4 leads to the activation of the Akt/mTOR signaling pathway, which promotes cell proliferation and survival.[1][5]
Signaling Pathway of this compound in HUVECs
This pathway highlights a distinct, G9a/GLP-independent mechanism of action for this compound in a specific cellular context.
Quantitative Data
| Parameter | Enzyme/Cell Line | Value | Assay Type | Reference |
| Ki | G9a | 63 pM | Morrison Ki | [1][2][4] |
| IC50 | G9a | 6-9 nM | Biochemical Assays (ECSD, CLOT) | [1][2][3] |
| IC50 | GLP | 15-23 nM | Biochemical Assays (ECSD, CLOT) | [2][3] |
| IC50 | H3K9me2 reduction | MDA-MB-231 cells | 11 µM | In-Cell Western |
Experimental Protocols
In-Cell Western (ICW) Assay for H3K9me2 Levels
This protocol is adapted from methodologies used to assess the cellular potency of G9a inhibitors.[3][11]
-
Cell Culture and Treatment:
-
Seed cells (e.g., MDA-MB-231) in a 96-well plate and grow to confluence.
-
Treat cells with varying concentrations of this compound for 48 hours.
-
-
Fixation and Permeabilization:
-
Fix the cells by adding 150 µL of 3.7% formaldehyde in 1X PBS to each well and incubate for 20 minutes at room temperature.
-
Wash the wells four times for 5 minutes each with 200 µL of 1X PBS containing 0.1% Triton X-100 to permeabilize the cells.
-
-
Blocking:
-
Add 150 µL of a blocking buffer (e.g., 1X PBS with a blocking agent like fish gel solution) to each well.
-
Incubate for 1.5 hours at room temperature with gentle shaking.
-
-
Primary Antibody Incubation:
-
Dilute the primary antibody against H3K9me2 in an appropriate antibody dilution buffer.
-
Add 50 µL of the diluted primary antibody to each well and incubate for at least 2 hours at room temperature or overnight at 4°C.
-
-
Secondary Antibody Incubation and Staining:
-
Wash the wells four times with 1X PBS containing 0.1% Tween-20.
-
Add 50 µL of a fluorescently labeled secondary antibody (e.g., IRDye 800CW) diluted in antibody dilution buffer.
-
To normalize for cell number, a DNA stain (e.g., DRAQ5) can be included.
-
Incubate for 1 hour at room temperature, protected from light.
-
-
Imaging and Analysis:
-
Wash the wells a final four times with 1X PBS containing 0.1% Tween-20.
-
Scan the plate using an infrared imaging system.
-
The H3K9me2 signal is normalized to the cell number signal, and IC50 values are calculated.
-
Radioactive Biochemical Assay for G9a Activity
This protocol is based on standard methods for measuring histone methyltransferase activity.[9]
-
Reaction Setup:
-
Prepare a reaction mixture containing assay buffer (e.g., 50 mM HEPES pH 7.9, 0.5 mM DTT, 0.25 mM PMSF, 2 mM MgCl2), recombinant G9a enzyme, and a histone H3 peptide substrate.
-
Add varying concentrations of this compound to the reaction mixture.
-
-
Initiation of Reaction:
-
Initiate the methyltransferase reaction by adding S-adenosyl-L-[methyl-³H]-methionine ([³H]-SAM).
-
-
Incubation:
-
Incubate the reaction at 30°C for a defined period (e.g., 60 minutes).
-
-
Termination and Detection:
-
Stop the reaction by spotting the mixture onto P81 phosphocellulose paper.
-
Wash the paper multiple times with sodium bicarbonate to remove unincorporated [³H]-SAM.
-
Air-dry the paper.
-
-
Quantification:
-
Measure the amount of incorporated radioactivity using a liquid scintillation counter.
-
The reduction in radioactivity in the presence of this compound is used to determine its inhibitory activity and calculate IC50 values.
-
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. A chemical probe selectively inhibits G9a and GLP methyltransferase activity in cells - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Optimization of Cellular Activity of G9a Inhibitors 7-Aminoalkoxy-quinazolines - PMC [pmc.ncbi.nlm.nih.gov]
- 4. selleckchem.com [selleckchem.com]
- 5. G9a/GLP complexes independently mediate H3K9 and DNA methylation to silence transcription - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. G9a/GLP complexes independently mediate H3K9 and DNA methylation to silence transcription - PMC [pmc.ncbi.nlm.nih.gov]
- 7. G9a/GLP-dependent histone H3K9me2 patterning during human hematopoietic stem cell lineage commitment - PMC [pmc.ncbi.nlm.nih.gov]
- 8. This compound | CAS:1238673-32-9 | G9a inhibitor | High Purity | Manufacturer BioCrick [biocrick.com]
- 9. Discovery of an in vivo Chemical Probe of the Lysine Methyltransferases G9a and GLP - PMC [pmc.ncbi.nlm.nih.gov]
- 10. embopress.org [embopress.org]
- 11. biomol.com [biomol.com]
UNC0321: A Potent and Selective Inhibitor of G9a Histone Methyltransferase
An In-depth Technical Guide for Researchers and Drug Development Professionals
Abstract
UNC0321 is a highly potent and selective small molecule inhibitor of the histone methyltransferase G9a and the closely related G9a-like protein (GLP).[1][2][3][4] As a pivotal epigenetic regulator, G9a-mediated dimethylation of histone H3 at lysine 9 (H3K9me2) is predominantly associated with transcriptional repression.[5][6] Dysregulation of G9a activity has been implicated in the pathogenesis of various diseases, including cancer and diabetic complications, making it a compelling therapeutic target. This technical guide provides a comprehensive overview of this compound, including its mechanism of action, key quantitative data, detailed experimental methodologies, and its effects on relevant signaling pathways.
Mechanism of Action
This compound exerts its biological effects through the direct inhibition of the enzymatic activity of G9a and GLP.[1][2] It is a reversible inhibitor that occupies the peptide binding groove of the enzyme, preventing its interaction with histone substrates.[7] This inhibition leads to a global reduction in H3K9me2 levels, thereby modulating gene expression.[2] While this compound is a powerful tool for in vitro studies, its utility in vivo may be limited by its cellular permeability.[3][7][8]
Quantitative Data
The following tables summarize the key quantitative data for this compound, providing a comparative overview of its potency and efficacy across various assays and cell lines.
Table 1: In Vitro Potency of this compound
| Target | Assay Type | Parameter | Value | Reference |
| G9a | Enzyme-coupled SAH detection (ECSD) | IC50 | 9 nM | [2][3] |
| G9a | Chemiluminescence-based oxygen tunneling (CLOT) | IC50 | 6 nM | [2][3] |
| G9a | - | Ki | 63 pM | [1][2][3][4] |
| GLP | Enzyme-coupled SAH detection (ECSD) | IC50 | 15 nM | [2][3] |
| GLP | Chemiluminescence-based oxygen tunneling (CLOT) | IC50 | 23 nM | [2][3] |
Table 2: Cellular Activity of this compound
| Cell Line | Assay | Parameter | Value | Reference |
| MDA-MB-231 | H3K9me2 reduction | IC50 | 11 µM | [2] |
| HUVEC | Inhibition of Rab4 expression | Concentration | 200 pM | [2] |
| HUVEC | Reduction of glucose-induced apoptosis | Concentration | 50-200 pM | [2] |
Experimental Protocols
This section provides detailed methodologies for key experiments involving this compound.
G9a/GLP Inhibition Assay (Enzyme-Coupled SAH Detection)
This assay quantifies the enzymatic activity of G9a/GLP by measuring the production of S-adenosylhomocysteine (SAH), a product of the methylation reaction.
Materials:
-
Recombinant G9a or GLP enzyme
-
This compound
-
S-adenosylmethionine (SAM)
-
Histone H3 peptide substrate
-
SAH detection kit (e.g., coupled enzyme system that converts SAH to a detectable signal)
-
Assay buffer (e.g., 50 mM Tris-HCl pH 8.0, 50 mM NaCl, 1 mM DTT, 0.01% Tween-20)
-
Microplate reader
Procedure:
-
Prepare a serial dilution of this compound in the assay buffer.
-
In a microplate, add the G9a/GLP enzyme, the histone H3 peptide substrate, and the this compound dilutions.
-
Initiate the reaction by adding SAM.
-
Incubate the plate at the optimal temperature and time for the enzyme.
-
Stop the reaction and add the components of the SAH detection kit according to the manufacturer's instructions.
-
Measure the signal using a microplate reader.
-
Calculate the IC50 value by plotting the percentage of inhibition against the logarithm of the this compound concentration.
In-Cell Western Assay for H3K9me2 Levels
This assay measures the levels of H3K9me2 within cells following treatment with this compound.
Materials:
-
Cell line of interest (e.g., MDA-MB-231)
-
This compound
-
Cell culture medium and reagents
-
Primary antibody against H3K9me2
-
Primary antibody for normalization (e.g., anti-Histone H3)
-
Infrared-labeled secondary antibodies
-
DRAQ5 or other DNA stain for cell number normalization
-
Imaging system capable of detecting infrared fluorescence
Procedure:
-
Seed cells in a multi-well plate and allow them to adhere.
-
Treat the cells with a range of this compound concentrations for a specified duration (e.g., 48 hours).
-
Fix, permeabilize, and block the cells.
-
Incubate the cells with the primary antibodies against H3K9me2 and the normalization control.
-
Wash the cells and incubate with the appropriate infrared-labeled secondary antibodies.
-
Stain the nuclei with DRAQ5.
-
Scan the plate using an infrared imaging system.
-
Quantify the fluorescence intensity for H3K9me2 and normalize it to the control antibody and cell number.
Signaling Pathways and Visualizations
This compound, through its inhibition of G9a, modulates several key signaling pathways implicated in cell survival, proliferation, and apoptosis.
G9a-Mediated Transcriptional Repression
G9a is a primary driver of H3K9 dimethylation, a histone mark that leads to the recruitment of other repressive proteins and the formation of heterochromatin, resulting in the silencing of target genes, including tumor suppressors.
Caption: G9a-mediated transcriptional repression pathway and its inhibition by this compound.
This compound and the Rab4/AKT/mTOR Pathway in HUVECs
In Human Umbilical Vein Endothelial Cells (HUVECs), this compound has been shown to inhibit apoptosis induced by high glucose by downregulating Rab4 and subsequently activating the pro-survival AKT/mTOR pathway.[2][9]
References
- 1. selleckchem.com [selleckchem.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. This compound | CAS:1238673-32-9 | G9a inhibitor | High Purity | Manufacturer BioCrick [biocrick.com]
- 4. This compound 1238673-32-9 | MCE [medchemexpress.cn]
- 5. The Histone Methyltransferase G9a Promotes Cholangiocarcinogenesis through Regulation of the Hippo Pathway Kinase LATS2 and YAP Signaling Pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Inhibition of G9a by a small molecule inhibitor, UNC0642, induces apoptosis of human bladder cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 7. A chemical probe selectively inhibits G9a and GLP methyltransferase activity in cells - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Optimization of Cellular Activity of G9a Inhibitors 7-Aminoalkoxy-quinazolines - PMC [pmc.ncbi.nlm.nih.gov]
- 9. This compound inhibits high glucose induced apoptosis in HUVEC by targeting Rab4 - PubMed [pubmed.ncbi.nlm.nih.gov]
UNC0321: A Technical Guide to a Potent and Selective G9a/GLP Histone Methyltransferase Inhibitor
For Researchers, Scientists, and Drug Development Professionals
Abstract
UNC0321 is a potent and highly selective small molecule inhibitor of the histone methyltransferases G9a (EHMT2) and G9a-like protein (GLP, EHMT1). These enzymes play a crucial role in epigenetic regulation by catalyzing the mono- and dimethylation of histone H3 at lysine 9 (H3K9me1 and H3K9me2), leading to transcriptional repression. Dysregulation of G9a/GLP activity has been implicated in various diseases, including cancer and neurological disorders, making them attractive targets for therapeutic intervention. This technical guide provides an in-depth overview of this compound, including its mechanism of action, quantitative biochemical and cellular data, detailed experimental protocols, and key signaling pathways it modulates.
Introduction to this compound and Epigenetic Regulation
Epigenetic modifications are heritable changes in gene expression that do not involve alterations to the underlying DNA sequence. These modifications, including DNA methylation and histone post-translational modifications, play a fundamental role in regulating chromatin structure and gene accessibility. Histone methyltransferases (HMTs) are key enzymes that catalyze the transfer of methyl groups to histone proteins, thereby influencing gene transcription.
G9a and GLP are the primary enzymes responsible for H3K9me1 and H3K9me2 in euchromatin. They exist and function predominantly as a heterodimeric complex. The deposition of H3K9me2 creates a binding site for effector proteins, such as HP1 (Heterochromatin Protein 1), which leads to chromatin compaction and gene silencing. The aberrant activity of G9a and GLP has been linked to the silencing of tumor suppressor genes and developmental pathways, highlighting the therapeutic potential of their inhibitors. This compound emerged from a class of quinazoline-based inhibitors as a highly potent and selective tool for studying the biological functions of G9a and GLP and for exploring their therapeutic potential.
Mechanism of Action of this compound
This compound exerts its inhibitory effect by competing with the histone substrate for binding to the catalytic SET domain of G9a and GLP. This competitive inhibition prevents the transfer of a methyl group from the cofactor S-adenosyl-L-methionine (SAM) to the lysine 9 residue of histone H3. The primary molecular consequence of this compound activity is a global reduction in the levels of H3K9me2. This, in turn, leads to a more open chromatin state at G9a/GLP target genes, allowing for the potential reactivation of their transcription.
Quantitative Data
The following tables summarize the key quantitative data for this compound, providing insights into its potency and selectivity.
Table 1: In Vitro Biochemical Potency of this compound
| Target | Assay Type | Parameter | Value | Reference |
| G9a | Biochemical | Kᵢ | 63 pM | [1][2] |
| G9a | Biochemical | IC₅₀ | 6-9 nM | [1][2] |
| GLP | Biochemical | IC₅₀ | 15-23 nM | [1][2] |
Table 2: Cellular Activity of this compound
| Cell Line | Assay | Parameter | Value | Reference |
| MDA-MB-231 | H3K9me2 Reduction | IC₅₀ | 11 µM | [1] |
Table 3: Selectivity Profile of this compound Scaffold (represented by UNC0638)
| Target | IC₅₀ (nM) | Fold Selectivity vs. G9a (<15 nM) |
| G9a | <15 | - |
| GLP | 19 | ~1.3 |
| SUV39H2 | >100,000 | >6,667 |
| SETD7 | >100,000 | >6,667 |
| SETD8 | >100,000 | >6,667 |
| PRMT3 | >100,000 | >6,667 |
| JMJD2E | 4,500 | >300 |
Data for UNC0638 is presented as a representative of the selective nature of this inhibitor class.
Signaling Pathways Modulated by this compound
This compound, through its inhibition of G9a/GLP, impacts several downstream signaling pathways and gene expression programs.
Pathway Description:
-
Core Epigenetic Regulation: this compound directly inhibits the G9a/GLP heterodimer, preventing the methylation of Histone H3 at lysine 9 (H3K9). This leads to a decrease in H3K9me2, a mark associated with transcriptional repression.
-
Gene Reactivation: By reducing H3K9me2 levels, this compound can lead to the reactivation of G9a/GLP target genes, including tumor suppressor genes like members of the Mage-a family.
-
Crosstalk with PRC2: G9a/GLP has been shown to physically and functionally interact with the Polycomb Repressive Complex 2 (PRC2). They share a significant number of genomic targets, and G9a's enzymatic activity can modulate the recruitment of PRC2 to a subset of these genes, indicating a cooperative mechanism for gene silencing.
-
Regulation of the Rab4/AKT/mTOR Pathway: In certain cellular contexts, such as Human Umbilical Vein Endothelial Cells (HUVECs), G9a/GLP-mediated repression of Rab4 has been observed. Inhibition of G9a/GLP by this compound can, therefore, lead to increased Rab4 expression. Rab4 is a negative regulator of the pro-survival AKT/mTOR signaling pathway. Thus, by inhibiting G9a/GLP, this compound can indirectly suppress AKT/mTOR signaling, which can contribute to its anti-proliferative and pro-apoptotic effects.[1]
Experimental Protocols
Detailed methodologies for key experiments are provided below.
In Vitro Histone Methyltransferase (HMT) Assay
This protocol describes a general method for assessing the inhibitory activity of this compound against G9a/GLP in a biochemical setting.
References
UNC0321: A Technical Guide to a Potent G9a/GLP Inhibitor and its Impact on Histone H3K9 Methylation
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of UNC0321, a potent and selective small molecule inhibitor of the histone methyltransferases G9a (EHMT2/KMT1C) and G9a-like protein (GLP, EHMT1/KMT1D). Through its targeted inhibition, this compound serves as a critical tool for investigating the roles of H3K9 methylation in gene regulation, cellular signaling, and disease pathogenesis. This document details the mechanism of action of this compound, its biochemical and cellular activities, and its effects on downstream signaling pathways. Furthermore, it provides detailed experimental protocols for researchers utilizing this compound and presents key quantitative data in a clear, tabular format. Visualizations of relevant signaling pathways and experimental workflows are included to facilitate a deeper understanding of its application and effects.
Introduction to this compound and H3K9 Methylation
Histone H3 lysine 9 (H3K9) methylation is a key epigenetic modification predominantly associated with transcriptional repression. The enzymes G9a and GLP are the primary writers of H3K9 mono- and dimethylation (H3K9me1 and H3K9me2) in euchromatin. These modifications play crucial roles in various cellular processes, including developmental gene silencing, maintenance of cellular identity, and the suppression of retrotransposons. Dysregulation of G9a and GLP activity has been implicated in numerous diseases, including cancer and neurological disorders.
This compound emerged from structure-activity relationship (SAR) studies of the quinazoline scaffold, building upon earlier inhibitors like BIX01294. It is distinguished by its high potency, with a picomolar inhibition constant (Ki) for G9a, making it one of the most potent G9a inhibitors identified to date. This compound acts as a competitive inhibitor with respect to the histone substrate, occupying the substrate-binding groove of G9a and GLP without interfering with the S-adenosylmethionine (SAM) cofactor binding pocket.
Quantitative Data
The following tables summarize the key quantitative data for this compound and related compounds, providing a comparative overview of their biochemical and cellular activities.
Table 1: Biochemical Activity of this compound and Comparators
| Compound | Target | Assay Type | IC50 (nM) | Ki (pM) | Reference(s) |
| This compound | G9a | ECSD | 9 | 63 | |
| G9a | CLOT | 6 | |||
| GLP | ECSD | 15 | |||
| GLP | CLOT | 23 | |||
| UNC0224 | G9a | ECSD | 43 | ||
| BIX01294 | G9a | 1900 | |||
| GLP | 700 | ||||
| E72 | G9a | ECSD | 160 | ||
| UNC0638 | G9a | <15 | |||
| GLP | <15 |
ECSD: Enzyme-Coupled SAH Detection; CLOT: Chemiluminescence-based Oxygen Tunneling assay
Table 2: Cellular Activity and Cytotoxicity of this compound and Comparators
| Compound | Cell Line | Parameter | Value (µM) | Incubation Time (h) | Reference(s) |
| This compound | MDA-MB-231 | IC50 (H3K9me2 reduction) | 11 | 48 | |
| MDA-MB-231 | EC50 (Cytotoxicity, MTT) | > 40 | 48 | ||
| UNC0638 | MDA-MB-231 | IC50 (H3K9me2 reduction) | 0.081 | 48 | |
| BIX01294 | MDA-MB-231 | IC50 (H3K9me2 reduction) | 0.5 | 48 |
Signaling Pathways and Cellular Effects
Inhibition of G9a and GLP by this compound leads to a global reduction in H3K9me2 levels, which in turn derepresses the transcription of target genes. This has significant consequences for various signaling pathways and cellular processes.
Rab4/AKT/mTOR Pathway and Apoptosis
In human umbilical vein endothelial cells (HUVECs), this compound has been shown to inhibit high glucose-induced apoptosis. This protective effect is mediated through the targeting of Rab4, a small GTPase involved in endosomal recycling. Inhibition of Rab4 by this compound leads to the activation of the PI3K/AKT/mTOR signaling pathway, which promotes cell proliferation and survival. Specifically, this compound treatment reduces the expression of pro-apoptotic proteins like Bax and Cleaved-Caspase3, while increasing the levels of the anti-apoptotic protein Bcl-2 and promoting the phosphorylation of AKT and mTOR.
p53 Regulation
G9a and GLP can directly methylate the tumor suppressor protein p53 at lysine 373 (K373), leading to its inactivation. By inhibiting G9a/GLP, this compound can prevent this methylation, potentially leading to the reactivation of p53's transcriptional activity. Acetylation of p53 is known to enhance its DNA binding and transcriptional activation of target genes like p21. While the direct effect of this compound on p53 acetylation has not been extensively detailed, the interplay between methylation and acetylation on p53 suggests that G9a/GLP inhibition could indirectly promote p53 acetylation and its tumor-suppressive functions.
Experimental Protocols
The following protocols provide detailed methodologies for key experiments involving this compound.
Western Blot for H3K9me2
This protocol describes the detection of H3K9me2 levels in cells treated with this compound.
-
Cell Lysis:
-
Culture cells to 70-80% confluency and treat with desired concentrations of this compound for the specified duration (e.g., 48 hours).
-
Wash cells with ice-cold PBS and lyse using RIPA buffer (150 mM NaCl, 1.0% NP-40, 0.5% sodium deoxycholate, 0.1% SDS, 50 mM Tris-HCl, pH 8.0) supplemented with protease and phosphatase inhibitors.
-
Scrape the cells and collect the lysate. Sonicate briefly to shear chromatin and reduce viscosity.
-
Centrifuge at 14,000 x g for 15 minutes at 4°C and collect the supernatant.
-
-
Protein Quantification:
-
Determine the protein concentration of the lysates using a BCA assay.
-
-
Sample Preparation and Electrophoresis:
-
Mix 20-30 µg of protein with 2X Laemmli sample buffer and boil at 95-100°C for 5 minutes.
-
Load samples onto a 15% SDS-PAGE gel and run at 100-120V until the dye front reaches the bottom.
-
-
Protein Transfer:
-
Transfer proteins to a PVDF or nitrocellulose membrane using a wet or semi-dry transfer system.
-
-
Immunoblotting:
-
Block the membrane with 5% non-fat dry milk or BSA in TBST (Tris-buffered saline with 0.1% Tween-20) for 1 hour at room temperature.
-
Incubate the membrane with primary antibody against H3K9me2 (e.g., 1:1000 dilution) and a loading control (e.g., total Histone H3, 1:1000 dilution) in blocking buffer overnight at 4°C with gentle agitation.
-
Wash the membrane three times with TBST for 5-10 minutes each.
-
Incubate with HRP-conjugated secondary antibody (e.g., 1:5000 dilution) in blocking buffer for 1 hour at room temperature.
-
Wash the membrane three times with TBST for 5-10 minutes each.
-
-
Detection:
-
Detect the signal using an enhanced chemiluminescence (ECL) substrate and image with a chemiluminescence imaging system.
-
Chromatin Immunoprecipitation (ChIP)-qPCR
This protocol outlines the steps for performing ChIP followed by quantitative PCR to assess H3K9me2 enrichment at specific genomic loci.
-
Cross-linking:
-
Treat cultured cells with 1% formaldehyde for 10 minutes at room temperature to cross-link proteins to DNA.
-
Quench the reaction with 125 mM glycine for 5 minutes.
-
-
Cell Lysis and Chromatin Shearing:
-
Wash cells with ice-cold PBS and lyse in ChIP lysis buffer.
-
Sonicate the chromatin to an average fragment size of 200-1000 bp. Verify fragment size by running an aliquot on an agarose gel.
-
-
Immunoprecipitation:
-
Pre-clear the chromatin with Protein A/G magnetic beads.
-
Incubate the pre-cleared chromatin with an anti-H3K9me2 antibody or a negative control IgG overnight at 4°C.
-
Add Protein A/G magnetic beads and incubate for 2-4 hours at 4°C to capture the antibody-protein-DNA complexes.
-
-
Washes:
-
Wash the beads sequentially with low salt, high salt, LiCl, and TE buffers to remove non-specific binding.
-
-
Elution and Reverse Cross-linking:
-
Elute the chromatin from the beads using an elution buffer (e.g., 1% SDS, 0.1 M NaHCO3).
-
Reverse the cross-links by incubating at 65°C overnight with the addition of NaCl.
-
-
DNA Purification:
-
Treat with RNase A and Proteinase K to remove RNA and protein.
-
Purify the DNA using a PCR purification kit or phenol-chloroform extraction.
-
-
qPCR Analysis:
-
Perform qPCR using primers specific for target gene promoters and a negative control region.
-
Calculate the enrichment of H3K9me2 as a percentage of the input DNA.
-
In Vitro G9a/GLP Histone Methyltransferase (HMT) Assay
This protocol provides a general framework for an in vitro HMT assay to determine the IC50 of this compound.
-
Reaction Setup:
-
Prepare a reaction mixture containing recombinant G9a or GLP enzyme, a histone H3 peptide substrate (e.g., biotinylated H3 1-21), and varying concentrations of this compound in an appropriate assay buffer.
-
-
Initiation of Reaction:
-
Initiate the methyltransferase reaction by adding the cofactor S-adenosyl-L-methionine (SAM).
-
-
Incubation:
-
Incubate the reaction at 30°C for a defined period (e.g., 60 minutes).
-
-
Detection:
-
Stop the reaction and detect the level of H3K9 methylation. This can be achieved through various methods, such as:
-
ELISA-based: Capture the biotinylated peptide on a streptavidin-coated plate and detect the methylated product with an anti-H3K9me2 antibody conjugated to HRP.
-
Radiometric: Use [3H]-SAM as the methyl donor and measure the incorporation of radioactivity into the histone peptide.
-
Luminescence/Fluorescence-based: Utilize coupled enzyme assays that detect the production of S-adenosyl-L-homocysteine (SAH), a byproduct of the methylation reaction.
-
-
-
Data Analysis:
-
Plot the enzyme activity against the inhibitor concentration and fit the data to a dose-response curve to determine the IC50 value.
-
Off-Target Effects and Selectivity
This compound exhibits high selectivity for G9a and GLP over other histone methyltransferases. It is reported to be over 40,000-fold more selective for G9a and GLP compared to SET7/9, SET8, PRMT3, and JMJD2E. However, as with any small molecule inhibitor, the potential for off-target effects should be considered, especially at higher concentrations. Comprehensive profiling against a panel of kinases and other epigenetic targets is recommended for specific applications.
Conclusion
This compound is a powerful and selective chemical probe for studying the biological functions of G9a and GLP and the role of H3K9 methylation. Its high potency and well-characterized mechanism of action make it an invaluable tool for researchers in epigenetics, cancer biology, and neurobiology. This guide provides a foundational understanding of this compound's properties and offers detailed protocols to facilitate its effective use in a research setting. Careful consideration of experimental design, including appropriate controls and concentration ranges, will ensure the generation of robust and reliable data.
The Role of UNC0321 in Gene Expression: A Technical Guide for Researchers
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Introduction
UNC0321 is a potent and highly selective small-molecule inhibitor of the euchromatic histone-lysine N-methyltransferases G9a (also known as EHMT2 or KMT1C) and G9a-like protein (GLP, also known as EHMT1 or KMT1D).[1][2][3] These enzymes are the primary writers of histone H3 lysine 9 mono- and dimethylation (H3K9me1 and H3K9me2), epigenetic marks predominantly associated with transcriptional repression.[4] G9a and GLP often function as a heterodimer and are crucial for silencing gene expression in various biological processes, including embryonic development and cellular differentiation.[4][5] Dysregulation of G9a/GLP activity has been implicated in numerous pathologies, including cancer, making them attractive targets for therapeutic intervention.[4][6] This guide provides a comprehensive technical overview of this compound, its mechanism of action, its effects on gene expression, and detailed protocols for its application in research settings.
Mechanism of Action
This compound exerts its effects on gene expression by directly inhibiting the catalytic activity of G9a and GLP. It is a peptide-competitive inhibitor, meaning it binds to the substrate-binding pocket of the enzymes, preventing them from methylating histone H3 at lysine 9.[7] This inhibition leads to a global reduction in the levels of H3K9me1 and H3K9me2.[1] As H3K9me2 is a key signal for the recruitment of transcriptional repressor complexes and the formation of heterochromatin, its reduction leads to a more open chromatin state and the reactivation of previously silenced genes.[5]
Beyond histones, G9a and GLP have been shown to methylate non-histone proteins, including the tumor suppressor p53.[6][7] Methylation of p53 by G9a at lysine 373 can lead to its inactivation.[6] By inhibiting G9a, this compound can prevent this modification, thereby preserving the tumor-suppressive functions of p53.[6][8]
Quantitative Data
This compound is a highly potent inhibitor of G9a and GLP, with picomolar to low nanomolar activity in biochemical assays. Its cellular potency for reducing H3K9me2 levels is in the low micromolar range.
| Parameter | Enzyme/Cell Line | Value | Assay Type | Reference |
| Ki | G9a | 63 pM | Morrison Ki | [2][6] |
| IC50 | G9a | 6 nM | CLOT | [1] |
| G9a | 9 nM | ECSD | [1] | |
| GLP | 15 nM | ECSD | [1] | |
| GLP | 23 nM | CLOT | [1] | |
| Cellular IC50 | MDA-MB-231 | 11 µM | H3K9me2 Reduction | [1] |
Impact on Gene Expression
For example, in human umbilical vein endothelial cells (HUVECs), treatment with 200 pM this compound for 48 hours significantly inhibits the expression of Rab4.[1] G9a/GLP inhibition has also been shown to upregulate the expression of various tumor suppressor genes that are epigenetically silenced in cancer cells.
Furthermore, G9a/GLP activity is interconnected with key signaling pathways, including the Wnt/β-catenin and p53 pathways. By repressing inhibitors of the Wnt pathway, G9a/GLP can promote its activity. Conversely, this compound treatment can lead to the reactivation of these inhibitors and a subsequent decrease in Wnt signaling. As mentioned, G9a can methylate and inactivate p53, a process that can be reversed by this compound.[6]
Experimental Protocols
Biochemical Histone Methyltransferase (HMT) Assay (Radioactive)
This protocol is adapted for measuring the inhibitory activity of this compound against G9a/GLP using a radioactive filter-binding assay.
Materials:
-
Recombinant human G9a or GLP
-
Histone H3 peptide (1-21) or full-length histone H3
-
S-adenosyl-L-[methyl-3H]-methionine ([3H]-SAM)
-
This compound
-
2x HMT buffer (e.g., 100 mM Tris-HCl pH 8.0, 20 mM MgCl2, 2 mM DTT)
-
P81 phosphocellulose filter paper
-
Scintillation fluid and counter
Procedure:
-
Prepare a reaction mix containing 2x HMT buffer, histone substrate (e.g., 1 µM), and water.
-
Add varying concentrations of this compound (dissolved in DMSO, final concentration ≤1%) to the reaction mix. Include a DMSO-only control.
-
Pre-incubate the enzyme (e.g., 10 nM G9a) with the inhibitor mix for 15 minutes at room temperature.
-
Initiate the reaction by adding [3H]-SAM (e.g., 1 µCi per reaction).
-
Incubate for 30-60 minutes at 30°C.
-
Spot the reactions onto P81 filter paper to stop the reaction.
-
Wash the filter paper 3-4 times with 50 mM NaHCO3 (pH 9.0) to remove unincorporated [3H]-SAM.
-
Rinse with acetone and let the filter paper air dry.
-
Place the filter paper in scintillation vials with scintillation fluid and measure the incorporated radioactivity using a scintillation counter.
-
Calculate the percent inhibition for each this compound concentration and determine the IC50 value.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. selleckchem.com [selleckchem.com]
- 3. bpsbioscience.com [bpsbioscience.com]
- 4. GLP and G9a histone methyltransferases as potential therapeutic targets for lymphoid neoplasms - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Structure, Activity, and Function of the Protein Lysine Methyltransferase G9a - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Protein Lysine Methyltransferase G9a Inhibitors: Design, Synthesis, and Structure Activity Relationships of 2,4-Diamino-7-aminoalkoxy-quinazolines - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Discovery of Potent and Selective Inhibitors for G9a-Like Protein (GLP) Lysine Methyltransferase - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Protein methylation: a new regulator of the p53 tumor suppressor - PMC [pmc.ncbi.nlm.nih.gov]
UNC0321: A Technical Guide for Cancer Research
For Researchers, Scientists, and Drug Development Professionals
Abstract
UNC0321 is a potent and highly selective small molecule inhibitor of the histone methyltransferase G9a and G9a-like protein (GLP). G9a is frequently overexpressed in various cancers and plays a crucial role in epigenetic gene silencing, including the suppression of tumor suppressor genes. Through its inhibition of G9a/GLP, this compound has emerged as a valuable chemical probe to investigate the biological functions of these enzymes in cancer and as a potential starting point for the development of novel epigenetic therapies. This technical guide provides a comprehensive overview of this compound, including its mechanism of action, quantitative data on its activity, detailed experimental protocols, and its impact on key cancer-related signaling pathways.
Core Concepts and Mechanism of Action
This compound is a 2,4-diamino-7-aminoalkoxy-quinazoline derivative that acts as a competitive inhibitor of the S-adenosylmethionine (SAM) binding site of G9a and GLP.[1] By blocking the catalytic activity of these enzymes, this compound prevents the mono- and di-methylation of histone H3 at lysine 9 (H3K9me1 and H3K9me2), which are key epigenetic marks associated with transcriptional repression.[2][3] The inhibition of G9a/GLP leads to a reduction in H3K9me2 levels at the promoter regions of target genes, resulting in their re-expression.[3][4]
One of the critical non-histone targets of G9a is the tumor suppressor protein p53. G9a can directly methylate p53 at lysine 373 (K373), leading to its inactivation.[5] By inhibiting G9a, this compound can prevent this methylation event, thereby preserving the tumor-suppressive functions of p53.[5]
Quantitative Data
The following tables summarize the key quantitative data for this compound from various in vitro and cellular assays.
| Parameter | Enzyme/Cell Line | Value | Assay Type | Reference |
| Ki | G9a | 63 pM | Morrison Ki | [1] |
| IC50 | G9a (ECSD) | 9 nM | Enzyme-coupled SAH detection | [1] |
| IC50 | G9a (CLOT) | 6 nM | Chemiluminescence-based oxygen tunneling | [1] |
| IC50 | GLP (ECSD) | 15 nM | Enzyme-coupled SAH detection | [1] |
| IC50 | GLP (CLOT) | 23 nM | Chemiluminescence-based oxygen tunneling | [1] |
| Cellular IC50 | MDA-MB-231 (H3K9me2 reduction) | 11 µM | In-Cell Western | [4] |
Table 1: In Vitro and Cellular Activity of this compound
Signaling Pathways
This compound has been shown to modulate several key signaling pathways implicated in cancer development and progression.
p53 Signaling Pathway
As mentioned, G9a can methylate and inactivate the tumor suppressor p53.[5] By inhibiting G9a, this compound can restore p53 function, leading to the activation of downstream targets that control cell cycle arrest and apoptosis.
Caption: this compound restores p53 activity by inhibiting G9a-mediated methylation.
Rab4/AKT/mTOR Signaling Pathway
In human umbilical vein endothelial cells (HUVECs), this compound has been shown to inhibit apoptosis by targeting Rab4, a small GTPase involved in endosomal recycling.[4] This leads to the activation of the pro-survival AKT/mTOR signaling pathway. While this observation was made in a non-cancerous cell line, the AKT/mTOR pathway is a critical driver of proliferation and survival in many cancers.
Caption: this compound promotes cell survival by modulating the Rab4/AKT/mTOR pathway.
Epithelial-to-Mesenchymal Transition (EMT)
G9a has been implicated in promoting EMT, a key process in cancer metastasis, by silencing epithelial markers such as E-cadherin.[6][7] While direct studies with this compound on EMT in cancer cells are limited, its ability to inhibit G9a suggests a potential role in reversing the EMT phenotype.
Experimental Protocols
This section provides detailed methodologies for key experiments involving this compound.
Western Blot Analysis
Objective: To assess the effect of this compound on the expression and phosphorylation status of target proteins.
Protocol:
-
Cell Culture and Treatment: Plate cancer cells at a desired density and allow them to adhere overnight. Treat the cells with various concentrations of this compound (e.g., 0.1 - 20 µM) or vehicle control (DMSO) for a specified duration (e.g., 24-72 hours).
-
Cell Lysis: Wash the cells with ice-cold PBS and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA assay.
-
SDS-PAGE and Transfer: Separate equal amounts of protein (e.g., 20-40 µg) on an SDS-polyacrylamide gel and transfer the proteins to a PVDF membrane.
-
Blocking and Antibody Incubation: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature. Incubate the membrane with primary antibodies against proteins of interest (e.g., H3K9me2, p53, p-AKT, total AKT, β-actin) overnight at 4°C.
-
Secondary Antibody and Detection: Wash the membrane with TBST and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature. Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.
Caption: Workflow for Western Blot analysis of this compound-treated cells.
Cell Viability/Proliferation Assay (MTT Assay)
Objective: To determine the effect of this compound on the viability and proliferation of cancer cells.
Protocol:
-
Cell Seeding: Seed cancer cells in a 96-well plate at a density of 5,000-10,000 cells per well and allow them to attach overnight.
-
Compound Treatment: Treat the cells with a serial dilution of this compound (e.g., 0.01 - 50 µM) or vehicle control for 24, 48, or 72 hours.
-
MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Formazan Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 490 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control and determine the IC50 value.
References
- 1. This compound | CAS:1238673-32-9 | G9a inhibitor | High Purity | Manufacturer BioCrick [biocrick.com]
- 2. A chemical probe selectively inhibits G9a and GLP methyltransferase activity in cells - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Optimization of Cellular Activity of G9a Inhibitors 7-Aminoalkoxy-quinazolines - PMC [pmc.ncbi.nlm.nih.gov]
- 4. medchemexpress.com [medchemexpress.com]
- 5. medkoo.com [medkoo.com]
- 6. mdpi.com [mdpi.com]
- 7. medchemexpress.com [medchemexpress.com]
UNC0321: A Technical Guide for Research in Diabetic Complications
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
Diabetes mellitus is a global health crisis, with its chronic complications, particularly vascular damage, being the primary cause of morbidity and mortality.[1] Emerging research has identified epigenetic modifications, such as histone methylation, as critical players in the pathogenesis of these complications.[2][3] This document provides a comprehensive technical overview of UNC0321, a potent and selective small molecule inhibitor of the histone methyltransferases G9a and G9a-like protein (GLP).[4][5] this compound has demonstrated significant potential in preclinical research for mitigating diabetic vascular complications, primarily through its anti-apoptotic effects in endothelial cells under hyperglycemic conditions.[1][6] This guide details the mechanism of action of this compound, summarizes key quantitative data, provides detailed experimental protocols, and visualizes relevant biological pathways and workflows to facilitate its application in research and drug development for diabetic complications.
Mechanism of Action: Epigenetic Modulation via G9a/GLP Inhibition
This compound exerts its biological effects by targeting the histone methyltransferases G9a (also known as EHMT2) and GLP (also known as EHMT1).[7] G9a and GLP typically form a functional heteromeric complex that is crucial for their enzymatic activity.[8][9] This complex is the primary catalyst for mono- and dimethylation of histone H3 at lysine 9 (H3K9me1 and H3K9me2), epigenetic marks generally associated with transcriptional repression and the formation of heterochromatin.[2][8]
By inhibiting G9a and GLP, this compound prevents the methylation of H3K9. This reduction in H3K9me2 levels can lead to changes in chromatin structure and alter the expression of downstream genes.[2][6] In the context of diabetic complications, this modulation of gene expression appears to counteract the detrimental effects of high glucose on vascular endothelial cells.[1]
Quantitative Data Summary
The potency and selectivity of this compound have been characterized in various biochemical and cellular assays. The following tables summarize the key quantitative findings.
Table 1: Inhibitory Activity of this compound
| Target | Parameter | Value | Reference |
| G9a | Ki | 63 pM | [4][5][6] |
| G9a (ECSD) | IC50 | 9 nM | [6] |
| G9a (CLOT) | IC50 | 6 nM | [6] |
| GLP (ECSD) | IC50 | 15 nM | [6] |
| GLP (CLOT) | IC50 | 23 nM | [6] |
| H3K9me2 Levels (MDA-MB-231 cells) | IC50 | 11 µM | [6] |
ECSD and CLOT refer to different assay formats.
Table 2: In Vitro Effects of this compound on Human Umbilical Vein Endothelial Cells (HUVECs) under High Glucose
| Parameter | Treatment | Effect | Reference |
| Apoptosis | High Glucose | Increased | [1] |
| High Glucose + this compound (50-200 pM) | Inhibited glucose-induced apoptosis | [1][6] | |
| Cleaved Caspase-3 Expression | High Glucose | Increased | [1] |
| High Glucose + this compound (50-200 pM) | Reduced expression | [6] | |
| Bax Expression | High Glucose | Increased | [1] |
| High Glucose + this compound (50-200 pM) | Reduced expression | [6] | |
| Bcl-2 Expression | High Glucose | Inhibited | [6] |
| High Glucose + this compound (50-200 pM) | Relieved inhibition | [6] | |
| Cell Proliferation | High Glucose | Inhibited | [6] |
| High Glucose + this compound (50-200 pM) | Relieved inhibition | [1][6] | |
| Rab4 Expression | High Glucose + this compound (200 pM) | Significantly inhibited | [1][6] |
| p-AKT / p-mTOR Expression | High Glucose | Inhibited | [6] |
| High Glucose + this compound (50-200 pM) | Relieved inhibition (Activated pathway) | [1][6] |
Role in Diabetic Vascular Complications
Vascular complications are a hallmark of diabetes, driven by hyperglycemia-induced endothelial cell dysfunction and apoptosis.[1][10] this compound has shown promise in mitigating these effects, particularly in Human Umbilical Vein Endothelial Cells (HUVECs), a common in vitro model for studying vascular biology.[1][6]
Anti-Apoptotic Effects in Endothelial Cells
In HUVECs exposed to high glucose, this compound treatment (at picomolar concentrations) inhibits apoptosis.[1][6] This is achieved by downregulating pro-apoptotic proteins like Cleaved-Caspase3 and Bax, while restoring the levels of the anti-apoptotic protein Bcl-2.[6] Furthermore, this compound relieves the high-glucose-induced suppression of HUVEC proliferation.[6]
The Rab4/AKT/mTOR Signaling Pathway
Research indicates that this compound's protective effects in HUVECs are mediated through the Rab4/AKT/mTOR signaling pathway.[1][6] Transcriptome analysis revealed that this compound treatment significantly inhibits the expression of Rab4, a small GTPase.[1] Overexpression of Rab4 was found to block the anti-apoptotic and pro-proliferative effects of this compound.[1] This suggests that this compound acts by inhibiting Rab4, which in turn leads to the activation of the pro-survival AKT/mTOR pathway, thereby protecting endothelial cells from high-glucose-induced damage.[1][6]
Experimental Protocols
The following protocols are derived from methodologies described in the literature for studying this compound.[1][6]
In Vitro HUVEC Apoptosis and Proliferation Assay
Objective: To assess the effect of this compound on apoptosis and proliferation in HUVECs cultured under high-glucose conditions.
Materials:
-
Human Umbilical Vein Endothelial Cells (HUVECs)
-
DMEM (Dulbecco's Modified Eagle Medium) with 5.5 mM glucose (normal glucose)
-
DMEM with 30 mM glucose (high glucose)
-
Fetal Bovine Serum (FBS)
-
Penicillin-Streptomycin solution
-
This compound (stock solution in DMSO)
-
Reagents for Western Blotting (primary antibodies for Bax, Bcl-2, Cleaved-Caspase3, Caspase3, p-AKT, AKT, Rab4, and β-actin; secondary antibodies)
-
Apoptosis detection kit (e.g., Annexin V-FITC/PI)
-
Cell proliferation assay kit (e.g., MTT or BrdU)
-
Flow cytometer
Procedure:
-
Cell Culture: Culture HUVECs in normal glucose DMEM supplemented with 10% FBS and 1% Penicillin-Streptomycin at 37°C in a 5% CO2 incubator.
-
Treatment:
-
Seed HUVECs into appropriate plates (e.g., 6-well plates for protein analysis, 96-well plates for proliferation assays).
-
Once cells reach ~70-80% confluency, replace the medium.
-
Divide cells into groups: Normal Glucose Control, High Glucose Control, High Glucose + this compound (e.g., 50 pM, 100 pM, 200 pM).
-
Prepare treatment media by adding D-glucose to a final concentration of 30 mM for high-glucose groups. Add this compound from a stock solution to the desired final concentrations. Ensure the final DMSO concentration is consistent and minimal (<0.1%) across all wells.
-
Incubate the cells for 48 hours.[6]
-
-
Apoptosis Analysis (Flow Cytometry):
-
Harvest cells by trypsinization and wash with PBS.
-
Stain cells with Annexin V-FITC and Propidium Iodide (PI) according to the manufacturer's protocol.
-
Analyze the stained cells using a flow cytometer to quantify early and late apoptotic cells.
-
-
Protein Expression Analysis (Western Blot):
-
Lyse the cells and quantify protein concentration.
-
Separate proteins by SDS-PAGE and transfer to a PVDF membrane.
-
Block the membrane and incubate with primary antibodies overnight at 4°C.
-
Wash and incubate with HRP-conjugated secondary antibodies.
-
Detect protein bands using an enhanced chemiluminescence (ECL) system. Quantify band intensity relative to a loading control (e.g., β-actin).[6]
-
-
Proliferation Analysis:
-
Perform an MTT or BrdU assay according to the manufacturer's instructions to assess cell viability and proliferation.
-
In Vivo Administration Protocol (Rodent Model)
Objective: To prepare and administer this compound for in vivo studies in a diabetic animal model.
Disclaimer: This is a general formulation guideline. The optimal dose, frequency, and route of administration must be determined empirically for each specific animal model and experimental design.
Materials:
-
This compound powder
-
Dimethyl sulfoxide (DMSO)
-
PEG300 (Polyethylene glycol 300)
-
Tween-80
-
Saline (0.9% NaCl)
Procedure for Preparing Working Solution: This formulation is recommended for fresh, same-day use.[6]
-
Prepare a solvent mixture in the following volumetric ratio: 10% DMSO, 40% PEG300, 5% Tween-80, and 45% Saline.[6]
-
Dissolve the required amount of this compound powder in the DMSO portion first.
-
Add the PEG300 to the DMSO/UNC0321 mixture and mix thoroughly.
-
Add the Tween-80 and mix.
-
Finally, add the saline to reach the final volume and mix until a clear solution is formed.
-
If precipitation occurs, gentle heating and/or sonication can be used to aid dissolution.[6]
-
Administer to animals via the desired route (e.g., intraperitoneal injection, oral gavage).
Conclusion and Future Directions
This compound is a valuable chemical probe for investigating the role of G9a/GLP-mediated histone methylation in the pathophysiology of diabetic complications. Preclinical data strongly support its protective effects against high-glucose-induced endothelial cell apoptosis, acting through the novel Rab4/AKT/mTOR signaling axis.[1][6] This positions this compound as a promising tool for researchers and a potential starting point for therapeutic development.
Future research should aim to:
-
Validate these findings in various in vivo models of diabetic complications, such as diabetic nephropathy and retinopathy.
-
Elucidate the specific downstream genes regulated by this compound-mediated epigenetic changes in endothelial cells.
-
Explore the potential synergistic effects of this compound with existing diabetes therapies.
-
Conduct pharmacokinetic and toxicology studies to assess its drug-like properties for potential clinical translation.
By providing a deeper understanding of the epigenetic drivers of diabetic complications, research utilizing this compound can pave the way for novel therapeutic strategies to combat this debilitating disease.
References
- 1. This compound inhibits high glucose induced apoptosis in HUVEC by targeting Rab4 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Epigenetics and Beyond: Targeting Histone Methylation to Treat Type 2 Diabetes Mellitus - PMC [pmc.ncbi.nlm.nih.gov]
- 3. The Role of Epigenetic Modifications in Late Complications in Type 1 Diabetes [mdpi.com]
- 4. selleckchem.com [selleckchem.com]
- 5. selleckchem.com [selleckchem.com]
- 6. medchemexpress.com [medchemexpress.com]
- 7. Discovery of the First-in-Class G9a/GLP Covalent Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 8. GLP and G9a histone methyltransferases as potential therapeutic targets for lymphoid neoplasms - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Histone methyltransferases G9a and GLP form heteromeric complexes and are both crucial for methylation of euchromatin at H3-K9 - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Molecular mechanisms of diabetic vascular complications - PMC [pmc.ncbi.nlm.nih.gov]
UNC0321 Selectivity Profile: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
UNC0321 is a potent and selective small molecule inhibitor of the histone methyltransferases G9a (also known as EHMT2) and G9a-like protein (GLP, also known as EHMT1). These enzymes play a crucial role in gene silencing through the mono- and dimethylation of histone H3 at lysine 9 (H3K9me1 and H3K9me2). Dysregulation of G9a and GLP has been implicated in various diseases, including cancer, making them attractive targets for therapeutic intervention. This technical guide provides a comprehensive overview of the selectivity profile of this compound, presenting key quantitative data, detailed experimental methodologies, and visual representations of associated pathways and workflows.
Biochemical Activity and Selectivity
This compound demonstrates high potency against its primary targets, G9a and GLP, with activity in the picomolar to low nanomolar range. Its selectivity has been evaluated against other histone methyltransferases and a broad panel of kinases.
Histone Methyltransferase Selectivity
This compound exhibits remarkable selectivity for G9a and GLP over other histone methyltransferases. The inhibitory activity of this compound has been quantified using various biochemical assays, primarily the Chemiluminescence-based Oxygen Tunneling (CLOT) assay and the Enzyme-Coupled SAH Detection (ECSD) assay.
| Target | Assay Type | IC50 (nM) | Ki (pM) |
| G9a | CLOT | 6 | - |
| G9a | ECSD | 9 | 63 |
| GLP | CLOT | 23 | - |
| GLP | ECSD | 15 | - |
| SET7/9 | - | > 40,000 | - |
| SET8 | - | > 40,000 | - |
| PRMT3 | - | > 40,000 | - |
| JMJD2E | - | >1000-fold selectivity | - |
Table 1: Biochemical Activity and Selectivity of this compound against Histone Methyltransferases. [1][2][3][4][5]
Kinase Selectivity
While a comprehensive kinome-wide screen for this compound is not publicly available, studies on the closely related analog, UNC0638, which shares the same quinazoline scaffold, provide insights into the likely kinase selectivity. UNC0638 was found to be highly selective against a panel of 24 kinases, showing no significant inhibition. This suggests that this compound is also likely to be highly selective against the kinome.
Cellular Activity
Despite its high biochemical potency, this compound shows significantly lower potency in cellular assays. This is attributed to poor cell membrane permeability. The cellular activity of this compound is typically assessed by measuring the reduction of global H3K9me2 levels.
| Cell Line | Assay Type | IC50 (µM) |
| MDA-MB-231 | In-Cell Western | 11 |
Table 2: Cellular Activity of this compound. [2]
Signaling Pathways
This compound exerts its biological effects by inhibiting the catalytic activity of the G9a/GLP complex, which is a key player in the regulation of gene expression.
Experimental Protocols
Detailed methodologies for the key assays cited are provided below.
Chemiluminescence-based Oxygen Tunneling (CLOT) Assay
The CLOT assay is a homogeneous, non-radioactive method for measuring the activity of S-adenosyl-L-methionine (SAM)-dependent methyltransferases.
Protocol:
-
Prepare a reaction mixture containing G9a or GLP enzyme, varying concentrations of this compound, biotinylated histone H3 peptide substrate, and SAM in assay buffer.
-
Initiate the reaction by adding SAM and incubate at room temperature for a defined period (e.g., 60 minutes).
-
Stop the reaction by adding AlphaLISA acceptor beads conjugated to an anti-H3K9me2 antibody and streptavidin-coated donor beads.
-
Incubate the mixture in the dark to allow for bead proximity binding.
-
Read the plate on an AlphaScreen-compatible plate reader. The signal generated is proportional to the amount of dimethylated H3 peptide.
Enzyme-Coupled SAH Detection (ECSD) Assay
The ECSD assay is a continuous, fluorescence-based assay that measures the production of S-adenosyl-L-homocysteine (SAH), a byproduct of the methylation reaction.
Protocol:
-
Prepare a reaction mixture containing G9a or GLP enzyme, varying concentrations of this compound, histone H3 peptide substrate, SAM, and a cocktail of coupling enzymes (e.g., SAH hydrolase, adenosine deaminase, and AMP deaminase).
-
The coupling enzymes convert the generated SAH into hypoxanthine.
-
Hypoxanthine is then oxidized, leading to the production of a fluorescent signal.
-
Monitor the increase in fluorescence over time using a fluorescence plate reader. The rate of fluorescence increase is proportional to the enzyme activity.
In-Cell Western (ICW) Assay for H3K9me2
The In-Cell Western assay is an immunocytochemical method used to quantify protein levels directly in fixed cells in a multi-well plate format.
Protocol:
-
Seed cells (e.g., MDA-MB-231) in a 96-well plate and allow them to adhere.
-
Treat the cells with varying concentrations of this compound for the desired time (e.g., 48 hours).
-
Fix the cells with formaldehyde and permeabilize with a detergent (e.g., Triton X-100).
-
Block non-specific antibody binding with a blocking buffer.
-
Incubate the cells with a primary antibody specific for H3K9me2.
-
Wash the cells and incubate with a fluorescently labeled secondary antibody.
-
Scan the plate using an imaging system to quantify the fluorescence intensity, which is proportional to the level of H3K9me2.
Conclusion
This compound is a highly potent and selective inhibitor of the G9a and GLP histone methyltransferases. Its selectivity against other methyltransferases is excellent. While a comprehensive kinome screen is not available, data from close analogs suggest high selectivity against kinases as well. A significant limitation of this compound is its poor cellular permeability, which results in much lower potency in cellular assays compared to biochemical assays. This technical guide provides a detailed summary of the selectivity profile of this compound and the experimental methods used for its characterization, serving as a valuable resource for researchers in the field of epigenetics and drug discovery.
References
UNC0321 effect on chromatin remodeling
An In-Depth Technical Guide to the Effects of UNC0321 on Chromatin Remodeling
For Researchers, Scientists, and Drug Development Professionals
Abstract
This compound is a highly potent and selective small-molecule inhibitor of the protein lysine methyltransferases G9a and G9a-like protein (GLP). These enzymes are the primary mediators of histone H3 lysine 9 dimethylation (H3K9me2), a key epigenetic mark associated with transcriptional repression and chromatin compaction. By inhibiting G9a/GLP, this compound serves as a critical chemical probe for elucidating the roles of H3K9me2 in gene regulation, cellular processes, and disease states. This guide provides a comprehensive technical overview of this compound's mechanism of action, its impact on chromatin structure, and detailed protocols for its application in research settings.
Introduction: Chromatin Remodeling and the Role of G9a/GLP
Eukaryotic DNA is packaged into a dynamic structure known as chromatin. The fundamental unit of chromatin, the nucleosome, consists of DNA wrapped around a core of histone proteins. Post-translational modifications of these histones, such as methylation, acetylation, and phosphorylation, play a crucial role in regulating gene expression by altering chromatin accessibility. This process is a cornerstone of epigenetic regulation.[1][2]
The histone methyltransferases G9a (also known as KMT1C or EHMT2) and GLP (KMT1D or EHMT1) are key players in establishing repressive chromatin domains.[3][4] They exist and function primarily as a heterodimeric complex, catalyzing the transfer of methyl groups to histone H3 at lysine 9 (H3K9).[4][5] The resulting dimethylated state, H3K9me2, serves as a binding site for effector proteins like Heterochromatin Protein 1 (HP1), which further promotes chromatin condensation and transcriptional silencing.[5] Given that G9a is frequently overexpressed in various cancers, its inhibition has emerged as a promising therapeutic strategy.[3][6] this compound was developed as a potent chemical tool to specifically inhibit G9a and GLP, thereby enabling the study of H3K9me2-mediated gene silencing.[7][8]
Mechanism of Action of this compound
This compound is a quinazoline-based compound that acts as a substrate-competitive inhibitor of G9a and GLP.[5] It binds to the enzyme's active site, competing with the histone H3 peptide substrate and preventing the transfer of a methyl group from the cofactor S-adenosyl-L-methionine (SAM). The primary molecular consequence of G9a/GLP inhibition by this compound is a global reduction in cellular H3K9me2 levels.[3] This decrease in the repressive H3K9me2 mark leads to a more open chromatin state at target gene promoters, facilitating the binding of transcription factors and subsequent gene expression.
Quantitative Data: Potency and Selectivity
This compound exhibits picomolar potency against G9a in biochemical assays and nanomolar potency against both G9a and GLP. However, its cellular potency is significantly lower, a fact attributed to poor membrane permeability, which prompted the development of second-generation inhibitors like UNC0638.[3][8]
Table 1: Biochemical Potency of this compound
| Target | Parameter | Value | Assay Type | Reference |
|---|---|---|---|---|
| G9a | Ki | 63 pM | Morrison Ki | [8][9][10] |
| IC50 | 6 nM | CLOT | [7] | |
| IC50 | 9 nM | ECSD | [7] | |
| GLP | IC50 | 23 nM | CLOT | [7][10] |
| IC50 | 15 nM | ECSD | [7][10] |
CLOT: Chemiluminescence-based Oxygen Tunneling Assay; ECSD: Enzyme-Coupled SAH Detection Assay
Table 2: Cellular Activity of this compound
| Cell Line | Parameter | Value | Assay Type | Reference |
|---|
| MDA-MB-231 | IC50 | 11 µM | In-Cell Western (H3K9me2 reduction) |[10] |
Experimental Protocols
Here we provide detailed methodologies for key experiments to assess the effect of this compound on chromatin remodeling and cellular function.
In-Cell Western Assay for Global H3K9me2 Levels
This method allows for the high-throughput quantification of protein levels directly in cultured cells, providing a robust measure of this compound's effect on global H3K9me2.[3]
-
Cell Plating: Seed cells (e.g., MDA-MB-231) in a 96-well plate at a density that ensures they are sub-confluent at the end of the experiment. Allow cells to adhere overnight.
-
Compound Treatment: Treat cells with a serial dilution of this compound (e.g., 0.1 to 50 µM) and a vehicle control (e.g., 0.1% DMSO) for a specified time (e.g., 48-72 hours).
-
Fixation and Permeabilization:
-
Aspirate media and wash wells once with 1X PBS.
-
Fix cells by adding 150 µL of 4% paraformaldehyde in PBS to each well and incubate for 20 minutes at room temperature (RT).
-
Wash wells 3 times with 1X PBS containing 0.1% Triton X-100.
-
Permeabilize cells with 1X PBS containing 0.5% Triton X-100 for 20 minutes at RT.
-
-
Blocking: Wash wells 3 times. Block non-specific antibody binding by adding 150 µL of blocking buffer (e.g., LI-COR Odyssey Blocking Buffer or 3% BSA in PBS) and incubate for 1.5 hours at RT.
-
Primary Antibody Incubation:
-
Dilute primary antibodies (e.g., Rabbit anti-H3K9me2 and Mouse anti-Total Histone H3) in blocking buffer.
-
Aspirate blocking buffer and add 50 µL of the primary antibody solution to each well. Incubate overnight at 4°C.
-
-
Secondary Antibody Incubation:
-
Wash wells 5 times with PBS containing 0.1% Tween-20.
-
Dilute fluorescently-labeled secondary antibodies (e.g., IRDye 800CW Goat anti-Rabbit and IRDye 680RD Goat anti-Mouse) in blocking buffer. Protect from light.
-
Add 50 µL of the secondary antibody solution and incubate for 1 hour at RT, protected from light.
-
-
Signal Detection: Wash wells 5 times. Scan the plate using an infrared imaging system (e.g., LI-COR Odyssey). The H3K9me2 signal is normalized to the total Histone H3 signal to control for cell number.
Chromatin Immunoprecipitation (ChIP) Assay
ChIP is used to determine if this compound treatment reduces H3K9me2 association at specific genomic loci, such as the promoter of a known G9a-target gene.
-
Cell Treatment and Cross-linking:
-
Culture and treat cells with this compound or vehicle in 10-cm dishes.
-
Add formaldehyde directly to the culture medium to a final concentration of 1% to cross-link proteins to DNA. Incubate for 10 minutes at RT.
-
Quench the cross-linking reaction by adding glycine to a final concentration of 125 mM and incubating for 5 minutes.
-
-
Cell Lysis and Chromatin Shearing:
-
Harvest and wash cells. Lyse cells to release nuclei.
-
Isolate nuclei and resuspend in a shearing buffer (e.g., RIPA buffer).
-
Shear chromatin to an average size of 200-1000 bp using sonication. Verify fragment size on an agarose gel.
-
-
Immunoprecipitation:
-
Pre-clear the chromatin lysate with Protein A/G magnetic beads.
-
Incubate a portion of the lysate overnight at 4°C with an anti-H3K9me2 antibody. Use a non-specific IgG as a negative control. Save a small aliquot as "input" control.
-
Add Protein A/G beads to capture the antibody-chromatin complexes.
-
-
Washes and Elution: Wash the beads sequentially with low salt, high salt, and LiCl wash buffers to remove non-specific binding. Elute the chromatin from the beads.
-
Reverse Cross-links and DNA Purification:
-
Reverse the formaldehyde cross-links by incubating at 65°C overnight with NaCl.
-
Treat with RNase A and Proteinase K to remove RNA and protein.
-
Purify the DNA using a PCR purification kit or phenol-chloroform extraction.
-
-
Analysis by qPCR: Use the purified DNA as a template for quantitative PCR (qPCR) with primers designed to amplify a specific gene promoter region of interest. Analyze the data using the percent input method.
Signaling and Gene Regulation
The inhibition of G9a/GLP by this compound has downstream consequences on various cellular pathways. By removing the H3K9me2 repressive mark, this compound can reactivate tumor suppressor genes silenced by G9a in cancer cells. Furthermore, G9a can methylate non-histone proteins, including the tumor suppressor p53, leading to its inactivation.[8] this compound can therefore also restore the function of such proteins. In human umbilical vein endothelial cells (HUVECs), this compound has been shown to inhibit the Rab4/AKT/mTOR signaling pathway, demonstrating its anti-apoptotic effects.[10]
Conclusion and Future Directions
This compound is an invaluable first-generation chemical probe that has significantly advanced our understanding of G9a/GLP biology and the role of H3K9me2 in chromatin remodeling. Its high biochemical potency and selectivity make it a powerful tool for in vitro studies.[9] While its utility in cell-based assays is limited by lower potency, its discovery has paved the way for the development of optimized inhibitors like UNC0638 and UNC0642, which show improved cellular activity and in vivo properties.[3] The continued use of these inhibitors will be crucial for dissecting the complex roles of G9a and GLP in health and for validating them as therapeutic targets in diseases ranging from cancer to neurological disorders.[6]
References
- 1. Chromatin-remodeling links metabolic signaling to gene expression - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. A chemical probe selectively inhibits G9a and GLP methyltransferase activity in cells - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Discovery of Potent and Selective Inhibitors for G9a-Like Protein (GLP) Lysine Methyltransferase - PMC [pmc.ncbi.nlm.nih.gov]
- 5. H3K9 methyltransferase G9a and the related molecule GLP - PMC [pmc.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
- 7. This compound | CAS:1238673-32-9 | G9a inhibitor | High Purity | Manufacturer BioCrick [biocrick.com]
- 8. Optimization of Cellular Activity of G9a Inhibitors 7-Aminoalkoxy-quinazolines - PMC [pmc.ncbi.nlm.nih.gov]
- 9. selleckchem.com [selleckchem.com]
- 10. medchemexpress.com [medchemexpress.com]
The Re-awakening of a Guardian: A Technical Guide to UNC0321-Mediated Demethylation and Reactivation of p53
For Researchers, Scientists, and Drug Development Professionals
Abstract
The tumor suppressor protein p53, often termed the "guardian of the genome," plays a pivotal role in preventing tumorigenesis. Its inactivation is a hallmark of many cancers. One of the key mechanisms of p53 inactivation is post-translational modification, including methylation. The histone methyltransferases G9a (EHMT2) and G9a-like protein (GLP; EHMT1) have been identified as crucial enzymes that directly methylate p53 at lysine 373 (K373), leading to its functional repression. UNC0321, a potent and selective inhibitor of G9a and GLP, has emerged as a promising therapeutic agent to reverse this epigenetic silencing and reactivate p53's tumor-suppressive functions. This technical guide provides an in-depth overview of the molecular mechanisms, experimental protocols, and quantitative data surrounding the use of this compound to modulate p53 methylation.
Introduction: The p53 Methylation Landscape
The p53 protein is a transcription factor that responds to cellular stress by orchestrating a range of anti-proliferative responses, including cell cycle arrest, apoptosis, and DNA repair.[1][2] The activity of p53 is tightly regulated by a complex network of post-translational modifications. Among these, lysine methylation has emerged as a critical regulatory mechanism. Several lysine residues within the C-terminal domain of p53 are targets for methylation by various lysine methyltransferases (KMTs), leading to either activation or repression of its transcriptional activity.[3]
A pivotal repressive modification is the dimethylation of p53 at lysine 373 (p53K373me2) by the G9a/GLP complex.[1][2] This methylation event inhibits the transcriptional activity of p53, thereby promoting cancer cell survival and proliferation.[2][4][5] The significance of this pathway is underscored by the frequent overexpression of G9a and GLP in various cancers.[1]
This compound is a potent, selective, and cell-permeant small molecule inhibitor of the enzymatic activity of G9a and GLP.[6] By targeting these methyltransferases, this compound offers a therapeutic strategy to erase the repressive p53K373me2 mark and restore the tumor-suppressive functions of p53.
This compound: Mechanism of Action on p53
This compound functions by competitively inhibiting the catalytic SET domain of G9a and GLP, preventing the transfer of methyl groups from S-adenosylmethionine (SAM) to their substrates, including p53. This inhibition leads to a reduction in the levels of p53K373me2, thereby reactivating p53's ability to bind to the promoter regions of its target genes and induce their expression.
Quantitative Data on G9a/GLP Inhibition and p53 Reactivation
The efficacy of this compound and similar G9a/GLP inhibitors has been quantified through various biochemical and cellular assays. The following tables summarize key quantitative data.
Table 1: Biochemical Potency of this compound against G9a and GLP
| Enzyme Target | Assay Type | IC50 (nM) | Ki (pM) | Reference |
| G9a | Biochemical | 6 - 9 | 63 | [6] |
| GLP | Biochemical | 15 - 23 | N/A | [6] |
Table 2: Cellular Activity of G9a/GLP Inhibitors
| Inhibitor | Cell Line | Assay | Endpoint | Result | Reference |
| This compound | MDA-MB-231 | In-Cell Western | H3K9me2 levels | IC50 = 11 µM | [6] |
| BRD9539* | HCT116 | Immunoprecipitation-Western Blot | p53K373me2 levels | Significant decrease | [2] |
*BRD9539 is a structurally related, potent G9a inhibitor, and its effect on p53 methylation is presented as a surrogate for this compound, for which direct quantitative data on p53 methylation is not yet published.
Experimental Protocols
This section provides detailed methodologies for key experiments to assess the impact of this compound on p53 methylation and activity.
In Vitro Methylation Assay
This assay directly measures the ability of G9a/GLP to methylate a p53 substrate and the inhibitory effect of this compound.
Materials:
-
Recombinant G9a or GLP enzyme
-
Recombinant GST-p53 (wild-type and K373R mutant) as substrate
-
S-[3H]-adenosylmethionine (SAM) as a methyl donor
-
This compound
-
Reaction buffer (e.g., 50 mM Tris-HCl pH 8.5, 5 mM MgCl2, 4 mM DTT)
-
SDS-PAGE gels and fluorography reagents
Procedure:
-
Set up reactions containing the reaction buffer, recombinant G9a/GLP, GST-p53 substrate, and varying concentrations of this compound.
-
Initiate the reaction by adding S-[3H]-adenosylmethionine.
-
Incubate at 30°C for 30-60 minutes.
-
Stop the reaction by adding SDS-PAGE loading buffer.
-
Separate the proteins by SDS-PAGE.
-
Visualize the methylated p53 by fluorography.
Immunoprecipitation of Methylated p53
This protocol allows for the specific isolation and quantification of methylated p53 from cell lysates.
Materials:
-
Cells treated with this compound or vehicle control
-
Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)
-
Anti-p53 antibody
-
Anti-pan-methyl-lysine antibody or a specific anti-p53K373me2 antibody
-
Protein A/G magnetic beads
-
Western blot reagents
Procedure:
-
Lyse the treated cells and quantify protein concentration.
-
Incubate the cell lysate with an anti-p53 antibody overnight at 4°C to form immune complexes.
-
Add Protein A/G magnetic beads to capture the immune complexes.
-
Wash the beads to remove non-specific binding.
-
Elute the immunoprecipitated proteins.
-
Perform Western blotting with an anti-pan-methyl-lysine or anti-p53K373me2 antibody to detect methylated p53. A parallel blot with an anti-p53 antibody should be run to normalize for the total amount of immunoprecipitated p53.
Chromatin Immunoprecipitation (ChIP) Assay
ChIP assays are used to determine if the reactivation of p53 by this compound leads to increased binding to the promoter regions of its target genes.
Materials:
-
Cells treated with this compound or vehicle control
-
Formaldehyde for cross-linking
-
Glycine to quench cross-linking
-
Lysis and sonication buffers
-
Anti-p53 antibody
-
Protein A/G magnetic beads
-
Wash buffers
-
Elution buffer and proteinase K
-
Reagents for DNA purification and quantitative PCR (qPCR)
Procedure:
-
Cross-link proteins to DNA in treated cells using formaldehyde.
-
Lyse the cells and sonicate the chromatin to shear DNA into small fragments.
-
Immunoprecipitate the p53-DNA complexes using an anti-p53 antibody.
-
Reverse the cross-links and purify the immunoprecipitated DNA.
-
Quantify the amount of specific p53 target gene promoter DNA (e.g., p21, PUMA) by qPCR.
Concluding Remarks
The inhibition of G9a and GLP by this compound represents a compelling strategy for the reactivation of p53 in cancer cells where its function is suppressed by K373 methylation. The data and protocols presented in this guide provide a framework for researchers and drug developers to investigate and harness this therapeutic avenue. Further quantitative studies on the direct effects of this compound on p53 methylation will be crucial for its clinical translation. The ability to restore the function of the "guardian of the genome" holds immense promise for the future of cancer therapy.
References
- 1. G9a and Glp Methylate Lysine 373 in the Tumor Suppressor p53 - PMC [pmc.ncbi.nlm.nih.gov]
- 2. G9a stimulates CRC growth by inducing p53 Lys373 dimethylation-dependent activation of Plk1 - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Protein methylation: a new regulator of the p53 tumor suppressor - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Frontiers | Functional Role of G9a Histone Methyltransferase in Cancer [frontiersin.org]
- 5. mdpi.com [mdpi.com]
- 6. medchemexpress.com [medchemexpress.com]
Methodological & Application
Application Notes and Protocols for UNC0321 in Cell Culture
For Researchers, Scientists, and Drug Development Professionals
Introduction
UNC0321 is a potent and highly selective small molecule inhibitor of the histone methyltransferases G9a and G9a-like protein (GLP).[1][2][3] G9a and GLP are responsible for the mono- and dimethylation of histone H3 at lysine 9 (H3K9me1 and H3K9me2), epigenetic marks associated with transcriptional repression.[4] By inhibiting G9a/GLP, this compound leads to a reduction in global H3K9me2 levels, thereby influencing gene expression and various cellular processes.[5][6] These application notes provide detailed protocols for the use of this compound in cell culture experiments, including its mechanism of action, preparation, and application in key cellular assays.
Mechanism of Action
This compound competitively inhibits the binding of the histone substrate to the SET domain of G9a and GLP. This inhibition prevents the transfer of methyl groups from the cofactor S-adenosylmethionine (SAM) to H3K9, leading to a decrease in H3K9me2 levels. This alteration in histone methylation can reactivate silenced genes and modulate various signaling pathways. For instance, in Human Umbilical Vein Endothelial Cells (HUVECs), this compound has been shown to inhibit the Rab4/AKT/mTOR signaling pathway.[1]
Caption: Mechanism of this compound action.
Quantitative Data Summary
| Parameter | Target | Value | Cell Line | Reference |
| Ki | G9a | 63 pM | - | [1][2] |
| IC50 | G9a (ECSD assay) | 9 nM | - | [1] |
| IC50 | G9a (CLOT assay) | 6 nM | - | [1] |
| IC50 | GLP (ECSD assay) | 15 nM | - | [1] |
| IC50 | GLP (CLOT assay) | 23 nM | - | [1] |
| IC50 | H3K9me2 reduction | 11 µM | MDA-MB-231 | [1] |
Experimental Protocols
Preparation of this compound Stock Solution
Materials:
-
This compound powder
-
Dimethyl sulfoxide (DMSO), cell culture grade
-
Sterile microcentrifuge tubes
Protocol:
-
This compound is sparingly soluble in aqueous solutions. Therefore, it is recommended to prepare a concentrated stock solution in DMSO.
-
To prepare a 10 mM stock solution, dissolve 5.16 mg of this compound (MW: 515.69 g/mol ) in 1 mL of DMSO.
-
Vortex thoroughly to ensure complete dissolution.
-
Aliquot the stock solution into smaller volumes in sterile microcentrifuge tubes to avoid repeated freeze-thaw cycles.
-
Store the stock solution at -20°C for up to one year or at -80°C for up to two years.[1]
General Cell Culture Treatment with this compound
Note: Due to its high in vitro potency but poor cellular permeability, the optimal concentration of this compound for cell-based assays may be significantly higher than its biochemical IC50 values and needs to be determined empirically for each cell line and experimental condition.[5]
Protocol:
-
Plate cells at the desired density in a suitable culture vessel and allow them to adhere overnight.
-
The following day, prepare the desired concentrations of this compound by diluting the stock solution in fresh, pre-warmed cell culture medium.
-
It is crucial to include a vehicle control (DMSO) at the same final concentration as the highest this compound concentration used.
-
Remove the old medium from the cells and replace it with the medium containing this compound or the vehicle control.
-
Incubate the cells for the desired period (e.g., 24, 48, or 72 hours) at 37°C in a 5% CO2 incubator.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. selleckchem.com [selleckchem.com]
- 3. selleckchem.com [selleckchem.com]
- 4. Discovery of a Novel Chemotype of Histone Lysine Methyltransferase EHMT1/2 (GLP/G9a) Inhibitors: Rational Design, Synthesis, Biological Evaluation, and Co-crystal Structure - PMC [pmc.ncbi.nlm.nih.gov]
- 5. A chemical probe selectively inhibits G9a and GLP methyltransferase activity in cells - PMC [pmc.ncbi.nlm.nih.gov]
- 6. cdr.lib.unc.edu [cdr.lib.unc.edu]
Application Notes and Protocols for UNC0321 In Vitro Treatment
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide for the in vitro use of UNC0321, a potent and selective inhibitor of the histone methyltransferases G9a and G9a-like protein (GLP). This document includes a summary of reported treatment concentrations and their effects, detailed protocols for key cellular assays, and diagrams of the relevant signaling pathway and experimental workflows.
Introduction to this compound
This compound is a high-affinity small molecule inhibitor of G9a and GLP, enzymes that catalyze the mono- and dimethylation of histone H3 at lysine 9 (H3K9me1 and H3K9me2), leading to transcriptional repression. It exhibits picomolar potency in enzymatic assays and has been shown to modulate cellular processes such as apoptosis and proliferation in various cell lines.
Quantitative Data Summary
The following tables summarize the reported in vitro efficacy of this compound across different assays and cell lines.
Table 1: Enzymatic Inhibition of this compound
| Target Enzyme | Assay Type | IC50 Value | K_i_ Value |
| G9a | ECSD | 9 nM | 63 pM |
| G9a | CLOT | 6 nM | |
| GLP | ECSD | 15 nM | |
| GLP | CLOT | 23 nM | |
| ECSD: Enzyme-Coupled SAH Detection Assay; CLOT: Chemiluminescence-based Oxygen Tunneling Assay |
Table 2: Cellular Activity of this compound
| Cell Line | Assay | Effect | Concentration | Incubation Time |
| MDA-MB-231 | In-Cell Western | Reduction of H3K9me2 levels | IC50: 11 µM | 48 h |
| HUVEC | Western Blot | Inhibition of Rab4 expression | 200 pM | 48 h |
| HUVEC | Apoptosis Assay | Inhibition of high glucose-induced apoptosis | 50 - 200 pM | 48 h |
| HUVEC | Proliferation Assay | Relief of high glucose-induced proliferation inhibition | 50 - 200 pM | 48 h |
| HUVEC | Western Blot | Reduction of Cleaved Caspase-3 and Bax | 50 - 200 pM | 48 h |
| HUVEC | Western Blot | Increase of Bcl-2, p-AKT, p-mTOR | 50 - 200 pM | 48 h |
Signaling Pathway
This compound has been shown to inhibit the expression of Rab4 in Human Umbilical Vein Endothelial Cells (HUVECs). This leads to the activation of the PI3K/AKT/mTOR signaling pathway, which promotes cell proliferation and inhibits apoptosis.
Experimental Protocols
Here are detailed protocols for key in vitro experiments with this compound.
Cell Viability Assay (CCK-8 or MTT)
This protocol is a general guideline for assessing the effect of this compound on cell viability.
Materials:
-
96-well cell culture plates
-
This compound stock solution (dissolved in DMSO)
-
Complete cell culture medium
-
Cell Counting Kit-8 (CCK-8) or MTT reagent
-
Solubilization solution (for MTT assay, e.g., DMSO or 0.01 M HCl in 10% SDS)
-
Microplate reader
Protocol:
-
Cell Seeding: Seed cells into a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete culture medium. Incubate for 24 hours at 37°C in a 5% CO₂ incubator to allow for cell attachment.
-
This compound Treatment: Prepare serial dilutions of this compound in complete culture medium. Remove the medium from the wells and add 100 µL of the this compound dilutions. Include a vehicle control (DMSO) at the same final concentration as in the highest this compound treatment.
-
Incubation: Incubate the plate for the desired treatment duration (e.g., 48 hours) at 37°C in a 5% CO₂ incubator.
-
Reagent Addition:
-
For CCK-8: Add 10 µL of CCK-8 solution to each well.
-
For MTT: Add 10 µL of MTT reagent (5 mg/mL in PBS) to each well.
-
-
Incubation with Reagent: Incubate the plate for 1-4 hours at 37°C. For the MTT assay, protect the plate from light.
-
Measurement:
-
For CCK-8: Measure the absorbance at 450 nm using a microplate reader.
-
For MTT: Add 100 µL of solubilization solution to each well and incubate for at least 2 hours at 37°C (or overnight) with gentle shaking to dissolve the formazan crystals. Measure the absorbance at 570 nm.
-
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value by plotting a dose-response curve.
Western Blot Analysis
This protocol describes the detection of protein expression levels following this compound treatment.
Materials:
-
6-well or 10 cm cell culture plates
-
This compound stock solution
-
RIPA lysis buffer with protease and phosphatase inhibitors
-
BCA protein assay kit
-
SDS-PAGE gels and running buffer
-
PVDF or nitrocellulose membranes
-
Transfer buffer
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (e.g., anti-Rab4, anti-p-AKT, anti-AKT, anti-H3K9me2, anti-H3)
-
HRP-conjugated secondary antibodies
-
Chemiluminescent substrate
-
Imaging system
Protocol:
-
Cell Treatment and Lysis: Seed cells in 6-well plates and grow to 70-80% confluency. Treat with this compound for the desired time. Wash cells with ice-cold PBS and lyse with RIPA buffer.
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA assay.
-
SDS-PAGE: Denature 20-30 µg of protein per sample by boiling in Laemmli buffer. Separate the proteins on an SDS-PAGE gel.
-
Protein Transfer: Transfer the separated proteins to a PVDF or nitrocellulose membrane.
-
Blocking: Block the membrane with blocking buffer for 1 hour at room temperature.
-
Antibody Incubation:
-
Incubate the membrane with the primary antibody (diluted in blocking buffer) overnight at 4°C.
-
Wash the membrane three times with TBST for 10 minutes each.
-
Incubate with the HRP-conjugated secondary antibody (diluted in blocking buffer) for 1 hour at room temperature.
-
Wash the membrane three times with TBST for 10 minutes each.
-
-
Detection: Add the chemiluminescent substrate and capture the signal using an imaging system.
-
Analysis: Quantify the band intensities and normalize to a loading control (e.g., β-actin or GAPDH). For histone modifications, normalize to total histone H3.
Apoptosis Assay by Flow Cytometry
This protocol outlines the detection of apoptosis using Annexin V and Propidium Iodide (PI) staining.
Materials:
-
6-well cell culture plates
-
This compound stock solution
-
Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide, and Binding Buffer)
-
Flow cytometer
Protocol:
-
Cell Treatment: Seed cells in 6-well plates and treat with this compound for the desired duration.
-
Cell Harvesting: Collect both adherent and floating cells. Wash the cells twice with cold PBS.
-
Staining:
-
Resuspend the cell pellet in 1X Binding Buffer at a concentration of 1 x 10⁶ cells/mL.
-
Transfer 100 µL of the cell suspension (1 x 10⁵ cells) to a flow cytometry tube.
-
Add 5 µL of Annexin V-FITC and 5 µL of PI.
-
Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.
-
-
Flow Cytometry Analysis:
-
Add 400 µL of 1X Binding Buffer to each tube.
-
Analyze the samples on a flow cytometer within 1 hour.
-
-
Data Interpretation:
-
Annexin V- / PI-: Live cells
-
Annexin V+ / PI-: Early apoptotic cells
-
Annexin V+ / PI+: Late apoptotic or necrotic cells
-
Annexin V- / PI+: Necrotic cells
-
Application Notes and Protocols for UNC0321: A Potent G9a/GLP Histone Methyltransferase Inhibitor
Audience: Researchers, scientists, and drug development professionals.
Introduction
UNC0321 is a potent and highly selective small molecule inhibitor of the histone methyltransferases G9a (also known as EHMT2/KMT1C) and G9a-like protein (GLP, also known as EHMT1/KMT1D).[1] These enzymes are crucial for mono- and dimethylation of histone H3 at lysine 9 (H3K9me1 and H3K9me2), epigenetic marks predominantly associated with transcriptional repression.[2] The G9a/GLP heterodimeric complex is the primary functional unit responsible for euchromatic H3K9 methylation in vivo.[2] Dysregulation of G9a/GLP activity has been implicated in various diseases, including cancer and neurological disorders, making them attractive therapeutic targets.[3] this compound exhibits picomolar potency against G9a, with a Ki of 63 pM, and nanomolar IC50 values against both G9a and GLP.[1] These application notes provide detailed protocols for utilizing this compound in cell-based assays to investigate its effects on histone methylation, cell viability, and relevant signaling pathways.
Data Presentation
Table 1: In Vitro Enzymatic Activity of this compound
| Target Enzyme | Assay Type | IC50 (nM) | Reference |
| G9a | ECSD | 9 | [1] |
| G9a | CLOT | 6 | [1] |
| GLP | ECSD | 15 | [1] |
| GLP | CLOT | 23 | [1] |
| ECSD: Enzyme-Coupled S-adenosyl-L-homocysteine Detection; CLOT: Chemiluminescence-based Oxygen Tunneling assay |
Table 2: Cellular Activity of this compound
| Cell Line | Assay | Endpoint | Incubation Time | IC50 / Effective Concentration | Reference |
| MDA-MB-231 | In-Cell Western | Reduction of H3K9me2 | 48 hours | 11 µM | [1] |
| MDA-MB-231 | MTT Assay | Cytotoxicity | 48 hours | > 25 µM | [1] |
| HUVEC | Western Blot | Inhibition of Rab4 expression | 48 hours | 200 pM | [1] |
| HUVEC | Apoptosis Assay | Inhibition of glucose-induced apoptosis | 48 hours | 50 - 200 pM | [1] |
Experimental Protocols
Western Blot Analysis of H3K9 Dimethylation
This protocol describes the detection of changes in global H3K9me2 levels in cells treated with this compound.
Materials:
-
This compound
-
Cell culture medium and supplements
-
Phosphate-buffered saline (PBS)
-
RIPA buffer with protease and phosphatase inhibitors
-
BCA Protein Assay Kit
-
Laemmli sample buffer
-
SDS-PAGE gels (e.g., 15% acrylamide for histone resolution)
-
Transfer buffer
-
PVDF or nitrocellulose membrane (0.2 µm pore size recommended for histones)
-
Blocking buffer (e.g., 5% non-fat dry milk or BSA in TBST)
-
Primary antibodies: Rabbit anti-H3K9me2 and Rabbit anti-total Histone H3
-
HRP-conjugated anti-rabbit secondary antibody
-
Chemiluminescent substrate
-
Imaging system
Procedure:
-
Cell Seeding and Treatment:
-
Seed cells (e.g., MDA-MB-231) in 6-well plates at a density that will result in 70-80% confluency at the time of harvesting.
-
Allow cells to adhere overnight.
-
Treat cells with varying concentrations of this compound (e.g., 0.1, 1, 10, 25 µM) or vehicle control (e.g., DMSO) for 48 hours.
-
-
Histone Extraction:
-
Wash cells twice with ice-cold PBS.
-
Lyse cells directly in the well by adding 100 µL of 1X Laemmli sample buffer. Scrape the cells and transfer the lysate to a microcentrifuge tube.
-
Alternatively, perform a nuclear or histone extraction using a dedicated kit or protocol for higher purity. For whole-cell lysates, sonicate the samples to shear DNA and reduce viscosity.
-
-
Protein Quantification and Sample Preparation:
-
If not using direct lysis in Laemmli buffer, determine the protein concentration of the lysates using a BCA assay.
-
Normalize the protein concentration for all samples.
-
Add Laemmli buffer to the lysates and boil at 95-100°C for 5-10 minutes.
-
-
SDS-PAGE and Western Blotting:
-
Load 10-20 µg of protein per lane on a high-percentage SDS-PAGE gel.
-
Run the gel until adequate separation of low molecular weight proteins is achieved.
-
Transfer the proteins to a 0.2 µm PVDF or nitrocellulose membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature or overnight at 4°C.
-
Incubate the membrane with primary antibodies against H3K9me2 (e.g., 1:1000 dilution) and total Histone H3 (e.g., 1:5000 dilution, as a loading control) in blocking buffer overnight at 4°C with gentle agitation.[4][5]
-
Wash the membrane three times for 5-10 minutes each with TBST.
-
Incubate the membrane with HRP-conjugated secondary antibody (e.g., 1:5000 dilution) in blocking buffer for 1 hour at room temperature.
-
Wash the membrane again as in the previous step.
-
Develop the blot using a chemiluminescent substrate and capture the signal with an imaging system.
-
-
Data Analysis:
-
Quantify the band intensities for H3K9me2 and total Histone H3 using densitometry software.
-
Normalize the H3K9me2 signal to the total Histone H3 signal for each sample.
-
Calculate the percentage reduction in H3K9me2 levels relative to the vehicle-treated control.
-
Cell Viability (MTT) Assay
This protocol outlines the procedure to assess the cytotoxic effects of this compound on cultured cells.
Materials:
-
This compound
-
Cell culture medium and supplements
-
96-well cell culture plates
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or 0.01 N HCl in 10% SDS)
-
Microplate reader
Procedure:
-
Cell Seeding:
-
Seed cells (e.g., MDA-MB-231) in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of culture medium.
-
Incubate overnight to allow for cell attachment.
-
-
Compound Treatment:
-
Prepare serial dilutions of this compound in culture medium.
-
Remove the old medium from the wells and add 100 µL of fresh medium containing the desired concentrations of this compound (e.g., 0.1 to 100 µM) or vehicle control.
-
Incubate the plate for 48 hours at 37°C in a humidified CO2 incubator.
-
-
MTT Incubation:
-
Add 10 µL of MTT solution to each well (final concentration of 0.5 mg/mL).[6]
-
Incubate the plate for 2-4 hours at 37°C, allowing viable cells to metabolize the MTT into formazan crystals.
-
-
Formazan Solubilization:
-
Carefully remove the medium from the wells.
-
Add 100 µL of solubilization solution to each well to dissolve the formazan crystals.[7]
-
Mix thoroughly by gentle shaking or pipetting.
-
-
Absorbance Measurement:
-
Measure the absorbance at 570 nm using a microplate reader.
-
-
Data Analysis:
-
Subtract the absorbance of the blank wells (medium only) from the absorbance of the experimental wells.
-
Calculate the percentage of cell viability for each treatment group relative to the vehicle-treated control group (which is set to 100% viability).
-
Plot the percentage of cell viability against the this compound concentration to determine the IC50 value.
-
Mandatory Visualization
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Histone methyltransferases G9a and GLP form heteromeric complexes and are both crucial for methylation of euchromatin at H3-K9 - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Control of cognition and adaptive behavior by the GLP/G9a epigenetic suppressor complex - PMC [pmc.ncbi.nlm.nih.gov]
- 4. H3K9me2 Polyclonal Antibody (PA5-120810) [thermofisher.com]
- 5. Histone Immunoblotting Protocol | Rockland [rockland.com]
- 6. 四唑盐法(MTT)细胞活力和增殖检测方案 [sigmaaldrich.cn]
- 7. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
Application Notes and Protocols for UNC0321 in ChIP-seq Experiments
These application notes provide a comprehensive guide for researchers, scientists, and drug development professionals on the effective use of UNC0321 in Chromatin Immunoprecipitation followed by sequencing (ChIP-seq) experiments. This document outlines the mechanism of this compound, detailed experimental protocols, and data interpretation strategies.
Introduction to this compound
This compound is a potent and selective small molecule inhibitor of the histone methyltransferases G9a and G9a-like protein (GLP). G9a and GLP are primarily responsible for mono- and di-methylation of histone H3 at lysine 9 (H3K9me1 and H3K9me2), epigenetic marks that are crucial for establishing and maintaining transcriptional repression and chromatin structure. By inhibiting the catalytic activity of G9a and GLP, this compound leads to a genome-wide reduction of H3K9me2 levels, making it an invaluable tool for studying the roles of these enzymes and this specific histone modification in various biological processes, including gene regulation, development, and disease.
The primary application of this compound in a ChIP-seq experiment is to identify the genomic regions where G9a/GLP-mediated H3K9me2 is dynamically regulated. By comparing the H3K9me2 landscape in cells treated with this compound to a vehicle-treated control, researchers can pinpoint the specific loci that are direct targets of G9a/GLP activity.
Mechanism of Action of this compound
This compound acts as a competitive inhibitor of S-adenosylmethionine (SAM), the methyl donor cofactor for G9a and GLP. By binding to the SAM-binding pocket of these enzymes, this compound effectively blocks the transfer of a methyl group to the histone H3 lysine 9 residue. This leads to a global decrease in H3K9me1 and H3K9me2 levels. The high selectivity of this compound for G9a/GLP over other histone methyltransferases makes it a precise tool for dissecting the specific functions of these enzymes.
Application Note: In Vitro Assay for the Histone Methyltransferase Inhibitor UNC0321
Audience: Researchers, scientists, and drug development professionals.
Introduction
UNC0321 is a potent and highly selective inhibitor of the euchromatic histone-lysine N-methyltransferase 2 (G9a), also known as EHMT2, and the related G9a-like protein (GLP), also known as EHMT1.[1] It is crucial to note that this compound is not a kinase inhibitor; it targets the activity of histone methyltransferases (HMTs), which are enzymes that catalyze the transfer of methyl groups to histone proteins, thereby regulating chromatin structure and gene expression. Consequently, a conventional in vitro kinase assay is not the appropriate method to determine the inhibitory activity of this compound.
This document provides a detailed protocol for an in vitro histone methyltransferase assay designed to measure the inhibitory activity of this compound against its primary target, G9a. Additionally, it includes quantitative data on the compound's potency and a diagram of the relevant signaling pathway.
Quantitative Data Summary
The inhibitory potency of this compound is typically determined by its half-maximal inhibitory concentration (IC50), which varies depending on the specific assay conditions and enzyme construct used.
| Target Enzyme | Construct/Assay Type | IC50 (nM) | Ki (pM) |
| G9a | ECSD | 9 | 63 |
| G9a | CLOT | 6 | 63 |
| GLP | ECSD | 15 | - |
| GLP | CLOT | 23 | - |
Data sourced from MedchemExpress.[1]
Experimental Protocols
This section details a representative protocol for a radioactive filter-binding assay to determine the IC50 of this compound against G9a. This method measures the incorporation of a tritium-labeled methyl group from the cofactor S-adenosyl-L-[methyl-³H]-methionine (³H-SAM) onto a histone H3 peptide substrate.[2][3]
Materials and Reagents
-
Enzyme: Recombinant human G9a (e.g., BPS Bioscience #51001)
-
Substrate: Biotinylated Histone H3 (1-21) peptide (e.g., AnaSpec #61702)[4]
-
Cofactor: S-adenosyl-L-[methyl-³H]-methionine (³H-SAM)
-
Inhibitor: this compound (dissolved in 100% DMSO)
-
Assay Buffer: 50 mM HEPES (pH 7.9), 2 mM MgCl₂, 0.5 mM DTT, 0.25 mM PMSF[2]
-
Stop Solution: 100 mM Sodium Bicarbonate
-
Wash Solution: 100 mM Sodium Bicarbonate
-
Filter Plates: P81 phosphocellulose filter plates (e.g., Whatman)[2]
-
Scintillation Fluid:
-
Plate Reader: Liquid Scintillation Counter
Procedure
-
Compound Preparation:
-
Prepare a serial dilution of this compound in 100% DMSO. A typical starting concentration for the dilution series would be 100 µM.
-
Further dilute the compound solutions in Assay Buffer. The final DMSO concentration in the assay should be kept low (e.g., <2%) to avoid affecting enzyme activity.
-
-
Reaction Setup:
-
The assay is performed in a 96-well or 384-well plate format. All additions should be made on ice.[3]
-
To each well, add the following components in order:
-
Assay Buffer
-
This compound dilution or DMSO vehicle control.
-
Recombinant G9a enzyme (final concentration ~25 nM).[2]
-
-
Pre-incubate the enzyme and inhibitor mixture for 10 minutes at room temperature.[5]
-
-
Initiation of Reaction:
-
Prepare a master mix of the substrate and cofactor.
-
Add the substrate/cofactor mix to each well to initiate the methyltransferase reaction. Final concentrations should be approximately:
-
The final reaction volume is typically 20-25 µL.[3]
-
-
Incubation:
-
Incubate the reaction plate at 30°C for 60 minutes.[2]
-
-
Stopping the Reaction and Detection:
-
Stop the reaction by spotting the reaction mixture onto the P81 phosphocellulose filters.[2]
-
Wash the filters three times with 100 mM sodium bicarbonate to remove unincorporated ³H-SAM.[2]
-
Dip the filters into acetone and allow them to air-dry completely.[2]
-
Add scintillation fluid to each well.
-
Quantify the radioactivity retained on the filter using a liquid scintillation counter. The signal is proportional to the amount of methylated substrate, and thus to the G9a activity.
-
-
Data Analysis:
-
Normalize the data to the vehicle (DMSO) control (100% activity) and a no-enzyme control (0% activity).
-
Plot the normalized response against the logarithm of the inhibitor concentration.
-
Calculate the IC50 value by fitting the data to a four-parameter logistic equation using appropriate software (e.g., GraphPad Prism).
-
Visualizations
Caption: Workflow for the G9a in vitro histone methyltransferase assay.
Caption: this compound inhibits G9a/GLP, affecting the Rab4/AKT/mTOR pathway.[1]
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. In Vitro Histone Methyltransferase Assay for G9a Enzymatic Activity in the Presence of Different K9X Peptides. [bio-protocol.org]
- 3. In Vitro Histone Methyltransferase Assay - PMC [pmc.ncbi.nlm.nih.gov]
- 4. resources.revvity.com [resources.revvity.com]
- 5. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
Application Notes and Protocols for UNC0321 in Cancer Cell Lines
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the use of UNC0321, a potent and selective inhibitor of the histone methyltransferase G9a, in various cancer cell lines. This document includes a summary of its mechanism of action, quantitative data on its efficacy, detailed experimental protocols, and diagrams of relevant signaling pathways and workflows.
Introduction to this compound
This compound is a highly potent and selective small molecule inhibitor of the G9a histone methyltransferase, also known as euchromatic histone-lysine N-methyltransferase 2 (EHMT2).[1][2] It exhibits picomolar potency with a Ki of 63 pM and assay-dependent IC50 values ranging from 6-9 nM for G9a.[1][3] this compound also shows inhibitory activity against G9a-like protein (GLP) with IC50 values of 15-23 nM.[3] G9a is frequently overexpressed in various cancers and plays a crucial role in tumorigenesis by catalyzing the methylation of histone H3 at lysine 9 (H3K9me2), a mark associated with transcriptional repression.[2][4][5] By inhibiting G9a, this compound can lead to the reactivation of tumor suppressor genes, induction of apoptosis, and suppression of cancer cell proliferation.[4][6]
Mechanism of Action
This compound acts as a substrate-competitive inhibitor of G9a.[4][5] It binds to the substrate-binding pocket of the enzyme, preventing the binding of histone H3 and thereby inhibiting the methylation of H3K9. The reduction in H3K9me2 levels leads to a more open chromatin structure, allowing for the transcription of previously silenced tumor suppressor genes.[4][5] This epigenetic reprogramming can trigger various downstream anti-cancer effects, including cell cycle arrest, apoptosis, and autophagy.[6]
Quantitative Data: Efficacy of this compound in Cancer Cell Lines
The following table summarizes the inhibitory concentrations (IC50) of this compound in various cancer cell lines.
| Cell Line | Cancer Type | Assay Type | IC50 | Reference |
| MDA-MB-231 | Breast Cancer | H3K9me2 Reduction | 11 µM | [3] |
| Various | N/A | G9a ECSD Assay | 9 nM | [3] |
| Various | N/A | G9a CLOT Assay | 6 nM | [3] |
| Various | N/A | GLP ECSD Assay | 15 nM | [3] |
| Various | N/A | GLP CLOT Assay | 23 nM | [3] |
Experimental Protocols
Here are detailed protocols for key experiments to assess the effects of this compound on cancer cell lines.
Cell Viability Assay (MTT Assay)
This protocol is for determining the effect of this compound on the viability of cancer cells.
Materials:
-
Cancer cell line of interest
-
This compound
-
Complete cell culture medium
-
96-well plates
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
DMSO (Dimethyl sulfoxide)
-
Microplate reader
Procedure:
-
Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete medium.
-
Incubate the plate overnight at 37°C in a humidified atmosphere with 5% CO2.
-
Prepare serial dilutions of this compound in complete medium.
-
Remove the medium from the wells and add 100 µL of the this compound dilutions to the respective wells. Include a vehicle control (medium with DMSO).
-
Incubate the plate for 24, 48, or 72 hours.
-
Add 20 µL of MTT solution to each well and incubate for 4 hours at 37°C.
-
Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value.
Western Blotting for H3K9me2 Levels
This protocol is for detecting changes in histone H3 lysine 9 dimethylation (H3K9me2) levels following this compound treatment.
Materials:
-
Cancer cell line of interest
-
This compound
-
RIPA lysis buffer with protease and phosphatase inhibitors
-
BCA protein assay kit
-
SDS-PAGE gels
-
Transfer buffer
-
PVDF membrane
-
Blocking buffer (5% non-fat milk or BSA in TBST)
-
Primary antibodies (anti-H3K9me2, anti-H3)
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
-
Imaging system
Procedure:
-
Seed cells in 6-well plates and treat with various concentrations of this compound for 24-48 hours.
-
Harvest the cells and lyse them in RIPA buffer.
-
Determine the protein concentration using a BCA assay.
-
Denature 20-30 µg of protein from each sample by boiling in Laemmli buffer.
-
Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.[7]
-
Block the membrane with blocking buffer for 1 hour at room temperature.[7]
-
Incubate the membrane with the primary antibody against H3K9me2 (diluted in blocking buffer) overnight at 4°C.
-
Wash the membrane three times with TBST for 10 minutes each.[7]
-
Incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.[7]
-
Wash the membrane again three times with TBST.
-
Add the chemiluminescent substrate and visualize the protein bands using an imaging system.
-
Strip the membrane and re-probe with an anti-H3 antibody as a loading control.
Co-Immunoprecipitation (Co-IP)
This protocol is for identifying protein interaction partners of G9a that may be affected by this compound treatment.
Materials:
-
Cancer cell line of interest
-
This compound
-
Co-IP lysis buffer
-
Primary antibody against G9a
-
Protein A/G agarose beads
-
Wash buffer
-
Elution buffer
-
SDS-PAGE and Western blotting reagents
Procedure:
-
Treat cells with this compound or vehicle control.
-
Lyse the cells in Co-IP lysis buffer.
-
Pre-clear the lysate by incubating with protein A/G agarose beads for 1 hour at 4°C.
-
Incubate the pre-cleared lysate with the anti-G9a antibody overnight at 4°C.
-
Add fresh protein A/G agarose beads and incubate for 2-4 hours at 4°C to capture the immune complexes.
-
Wash the beads several times with wash buffer to remove non-specific binding proteins.
-
Elute the protein complexes from the beads using elution buffer.
-
Analyze the eluted proteins by SDS-PAGE and Western blotting using antibodies against suspected interaction partners.
Visualizations
Signaling Pathway of G9a Inhibition by this compound
Caption: this compound inhibits G9a, leading to reduced H3K9me2 and reactivation of tumor suppressor genes.
Experimental Workflow for this compound Drug Screening
Caption: A typical workflow for evaluating the in vitro effects of this compound on cancer cell lines.
Conclusion
This compound is a valuable research tool for investigating the role of G9a/GLP in cancer biology. Its high potency and selectivity make it a suitable probe for studying the downstream consequences of G9a inhibition. The provided protocols and data serve as a starting point for researchers to explore the therapeutic potential of this compound in various cancer models. Further investigation into its in vivo efficacy and safety is warranted.
References
- 1. selleckchem.com [selleckchem.com]
- 2. medkoo.com [medkoo.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. mdpi.com [mdpi.com]
- 5. G9a in Cancer: Mechanisms, Therapeutic Advancements, and Clinical Implications - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Inhibition of G9a by a small molecule inhibitor, UNC0642, induces apoptosis of human bladder cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Western Blot Protocol | Proteintech Group [ptglab.com]
Application Notes and Protocols for UNC0321 and its In Vivo Analog UNC0642
For Researchers, Scientists, and Drug Development Professionals
Introduction
UNC0321 is a potent and selective inhibitor of the histone methyltransferases G9a and G9a-like protein (GLP).[1][2] These enzymes are critical regulators of gene expression through their catalysis of mono- and di-methylation of histone H3 at lysine 9 (H3K9me1 and H3K9me2), generally associated with transcriptional repression. Dysregulation of G9a/GLP activity has been implicated in various diseases, including cancer and neurodegenerative disorders, making them attractive therapeutic targets.
While this compound exhibits high biochemical potency, its application in animal models is limited due to poor pharmacokinetic properties. To address this, a series of analogs were developed, leading to the identification of UNC0642, a structurally related compound with significantly improved in vivo characteristics, making it a suitable chemical probe for preclinical studies.[1][3] These application notes will provide an overview of the delivery of these compounds in animal models, with a focus on the in vivo applicable analog, UNC0642.
Quantitative Data Summary
The following tables summarize the available quantitative data for UNC0642 from preclinical animal studies.
Table 1: Pharmacokinetic Parameters of UNC0642 in Mice
| Parameter | Value | Animal Model | Administration Route & Dose | Source |
| Cmax | 947 ng/mL | Male Swiss Albino Mice | 5 mg/kg, Intraperitoneal (IP) | [3][4] |
| AUC | 1265 hr*ng/mL | Male Swiss Albino Mice | 5 mg/kg, Intraperitoneal (IP) | [3][4] |
| Brain/Plasma Ratio | 0.33 | Male Swiss Albino Mice | 5 mg/kg, Intraperitoneal (IP) | [3][4] |
Table 2: In Vivo Efficacy of UNC0642 in a Bladder Cancer Xenograft Model
| Parameter | Vehicle Control | UNC0642-treated | Animal Model | Treatment Protocol | Source |
| Average Tumor Weight | 2.30 g | 1.15 g | Nude mice with J82 cell xenografts | 5 mg/kg, IP, every other day for 11 days | [1][5] |
| Ki67 Positive Cells (%) | ~60% | ~30% | Nude mice with J82 cell xenografts | 5 mg/kg, IP, every other day for 11 days | [1] |
| Cleaved Caspase 3 Positive Cells (%) | ~5% | ~20% | Nude mice with J82 cell xenografts | 5 mg/kg, IP, every other day for 11 days | [1] |
Table 3: In Vivo Efficacy of UNC0642 in an Alzheimer's Disease Mouse Model
| Parameter | 5XFAD Control | 5XFAD + UNC0642 | Animal Model | Treatment Protocol | Source |
| Novel Object Recognition (Short-term Memory) | Impaired | Rescued | 5XFAD mice | Not specified | [6] |
| Object Location Test (Spatial Memory) | Impaired | Rescued | 5XFAD mice | Not specified | [6] |
| Hippocampal H3K9me2 Levels | Increased | Reduced | 5XFAD mice | Not specified | [6] |
Signaling Pathways
Inhibition of G9a and GLP by this compound and its analogs primarily leads to a global reduction in H3K9me2 levels. This epigenetic modification results in the altered expression of various genes, triggering distinct cellular outcomes depending on the disease context.
Caption: Inhibition of the G9a/GLP complex by this compound/UNC0642.
Experimental Protocols
In Vivo Formulation of UNC0642
A common formulation for the intraperitoneal (IP) administration of UNC0642 in mice is a multi-component vehicle to ensure solubility and stability.
Materials:
-
UNC0642 powder
-
Dimethyl sulfoxide (DMSO)
-
PEG300 (Polyethylene glycol 300)
-
Tween 80
-
Sterile saline (0.9% NaCl) or ddH2O
Protocol:
-
Prepare a stock solution of UNC0642 in DMSO (e.g., 20 mg/mL). Ensure the powder is completely dissolved.
-
In a sterile tube, add the required volume of the UNC0642 DMSO stock solution.
-
Add PEG300 to the tube. A common ratio is 10% DMSO and 40% PEG300 of the final volume. Mix thoroughly until the solution is clear.
-
Add Tween 80 to the mixture. A typical concentration is 5% of the final volume. Mix until the solution is clear.
-
Finally, add sterile saline or ddH2O to reach the final desired concentration and volume. A common composition is 45% saline/ddH2O.
-
The final solution should be clear and administered fresh on the day of preparation.[4]
Bladder Cancer Xenograft Model in Nude Mice
This protocol describes the establishment of a subcutaneous bladder cancer xenograft model and subsequent treatment with UNC0642.
Animal Model:
-
Athymic Nude (nu/nu) mice, 6-8 weeks old.
Cell Line:
-
J82 human bladder cancer cell line.
Protocol:
-
Culture J82 cells under standard conditions.
-
Harvest the cells and resuspend them in a 1:1 mixture of serum-free medium and Matrigel at a concentration of 2 x 10^7 cells/mL.
-
Subcutaneously inject 100 µL of the cell suspension (2 x 10^6 cells) into the flank of each mouse.
-
Allow the tumors to grow until they are palpable (approximately 1 week).
-
Randomize the mice into treatment and control groups.
-
For the treatment group, administer UNC0642 at a dose of 5 mg/kg via intraperitoneal injection every other day for a total of 11 days (6 injections).[1][7]
-
Administer the vehicle control to the control group following the same schedule.
-
Monitor tumor volume and body weight regularly throughout the study.
-
At the end of the study, euthanize the mice and excise the tumors for weight measurement and further analysis (e.g., immunohistochemistry for H3K9me2, Ki67, and cleaved Caspase 3).[1][5]
Caption: Workflow for bladder cancer xenograft study.
Alzheimer's Disease Mouse Model and Treatment
This protocol outlines a general approach for evaluating the efficacy of UNC0642 in a transgenic mouse model of Alzheimer's disease.
Animal Model:
-
5XFAD transgenic mice, which exhibit key pathological features of Alzheimer's disease.
Protocol:
-
House 5XFAD mice and wild-type littermates under standard conditions.
-
At a predetermined age (e.g., when cognitive deficits are known to manifest), randomize the 5XFAD mice into treatment and control groups.
-
Prepare UNC0642 in a suitable vehicle for oral gavage (e.g., 1% DMSO, 20% w/v (2-hydroxypropyl)-β-cyclodextrin).[8]
-
Administer UNC0642 daily via oral gavage at a specified dose (e.g., 1 mg/kg) for a defined period (e.g., 4 weeks).[8]
-
Administer the vehicle control to the control group following the same schedule.
-
After the treatment period, conduct a battery of behavioral tests to assess cognitive function, such as the Novel Object Recognition Test (NORT) for recognition memory and the Object Location Test (OLT) for spatial memory.[6]
-
Following behavioral testing, euthanize the mice and collect brain tissue for biochemical and histological analysis.
-
Analyze hippocampal tissue for levels of H3K9me2, neuroinflammatory markers (e.g., GFAP, IL-6, TNF-α), and synaptic markers (e.g., BDNF, Synaptophysin).[6][9]
Caption: Workflow for Alzheimer's disease mouse model study.
Conclusion
This compound is a valuable tool for in vitro studies of G9a/GLP inhibition. For in vivo applications, its analog UNC0642 has demonstrated favorable pharmacokinetic properties and efficacy in preclinical models of cancer and neurodegenerative disease. The protocols and data presented here provide a foundation for researchers to design and execute their own studies to further investigate the therapeutic potential of targeting the G9a/GLP methyltransferases. Careful consideration of the appropriate animal model, formulation, and administration route is crucial for obtaining robust and reproducible results.
References
- 1. Inhibition of G9a by a small molecule inhibitor, UNC0642, induces apoptosis of human bladder cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Discovery of an in vivo Chemical Probe of the Lysine Methyltransferases G9a and GLP - PMC [pmc.ncbi.nlm.nih.gov]
- 4. selleckchem.com [selleckchem.com]
- 5. researchgate.net [researchgate.net]
- 6. Pharmacological inhibition of G9a/GLP restores cognition and reduces oxidative stress, neuroinflammation and β-Amyloid plaques in an early-onset Alzheimer’s disease mouse model - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Inhibition of G9a by a small molecule inhibitor, UNC0642, induces apoptosis of human bladder cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Neuroprotective effects of G9a inhibition and cannabinoid receptor activation in Alzheimer's disease through a pharmacological approach - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Pharmacological inhibition of G9a/GLP restores cognition and reduces oxidative stress, neuroinflammation and β-Amyloid plaques in an early-onset Alzheimer's disease mouse model - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for UNC0321 Stock Solution Preparation
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed protocols for the preparation, storage, and handling of stock solutions of UNC0321, a potent and selective inhibitor of G9a and GLP histone methyltransferases, using Dimethyl Sulfoxide (DMSO) as the solvent.
Data Presentation
A summary of the key quantitative data for this compound is presented in the table below for easy reference.
| Property | Value | Reference |
| Molecular Weight | 515.69 g/mol | [1] |
| Formula | C₂₇H₄₅N₇O₃ | [1] |
| CAS Number | 1238673-32-9 | [1] |
| Appearance | White crystalline powder | [2] |
| Purity | ≥98% | [2] |
| Solubility in DMSO | 100 mg/mL (193.91 mM). Use of fresh, anhydrous DMSO is recommended. | [1][3] |
| Ki for G9a | 63 pM | [1][4] |
| IC₅₀ for G9a | 6-9 nM (assay-dependent) | [1][4] |
| IC₅₀ for GLP | 15-23 nM (assay-dependent) | [3] |
| Storage of Powder | 3 years at -20°C | [1] |
| Storage of DMSO Stock | 1 year at -80°C; 1 month at -20°C. Avoid repeated freeze-thaw cycles. | [1] |
Signaling Pathway
This compound is a selective inhibitor of the histone methyltransferases G9a and G9a-like protein (GLP). These enzymes are responsible for the mono- and di-methylation of histone H3 at lysine 9 (H3K9me1 and H3K9me2), which are epigenetic marks generally associated with transcriptional repression. By inhibiting G9a and GLP, this compound leads to a reduction in global H3K9me2 levels, thereby influencing gene expression. This mechanism has been shown to impact various cellular processes, including the Wnt signaling pathway by regulating the expression of genes like APC2.[5]
Experimental Protocols
Materials
-
This compound powder
-
Anhydrous Dimethyl Sulfoxide (DMSO)
-
Sterile microcentrifuge tubes or vials
-
Vortex mixer
-
Calibrated pipettes and sterile tips
-
Analytical balance
Protocol for Preparing a 10 mM this compound Stock Solution
-
Preparation: Work in a clean, designated area. Ensure all equipment is clean and dry. It is recommended to use fresh, anhydrous DMSO as moisture can reduce the solubility of this compound.[1]
-
Weighing: Accurately weigh the desired amount of this compound powder. For example, to prepare 1 mL of a 10 mM stock solution, weigh out 0.5157 mg of this compound (Molecular Weight = 515.69 g/mol ).
-
Dissolving: Add the weighed this compound powder to a sterile microcentrifuge tube. Add the calculated volume of DMSO. For the example above, add 100 µL of DMSO.
-
Mixing: Vortex the solution until the this compound powder is completely dissolved. Gentle warming (e.g., in a 37°C water bath) and sonication can be used to aid dissolution if necessary.[3] Visually inspect the solution to ensure there are no visible particles.
-
Storage: Aliquot the stock solution into smaller, single-use volumes to avoid repeated freeze-thaw cycles.[1] Store the aliquots at -80°C for long-term storage (up to 1 year) or at -20°C for short-term storage (up to 1 month).[1]
Experimental Workflow Diagram
The following diagram illustrates the workflow for preparing the this compound stock solution.
Application in Cell-Based Assays
For cell-based assays, the this compound DMSO stock solution should be diluted to the final working concentration in the appropriate cell culture medium. It is crucial to ensure that the final concentration of DMSO in the culture medium is low (typically ≤ 0.1%) to avoid solvent-induced cytotoxicity.
Example Dilution for a 100 nM Working Concentration:
-
Prepare a 10 mM stock solution of this compound in DMSO as described above.
-
Perform a serial dilution of the stock solution. For example, dilute the 10 mM stock 1:100 in sterile PBS or culture medium to obtain a 100 µM intermediate stock.
-
Further dilute the 100 µM intermediate stock 1:1000 in the final volume of cell culture medium to achieve a final working concentration of 100 nM.
Working concentrations for this compound can vary depending on the cell type and experimental design. For instance, in Human Umbilical Vein Endothelial Cells (HUVECs), concentrations ranging from 50 pM to 200 pM have been used.[3] In MDA-MB-231 cells, this compound has been shown to reduce H3K9me2 levels.[6]
Safety Precautions
This compound is a bioactive compound. Standard laboratory safety practices should be followed when handling this chemical. This includes wearing appropriate personal protective equipment (PPE) such as gloves, a lab coat, and safety glasses. Handle the compound in a well-ventilated area. Refer to the Material Safety Data Sheet (MSDS) for complete safety information.
References
- 1. selleckchem.com [selleckchem.com]
- 2. bpsbioscience.com [bpsbioscience.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. This compound 1238673-32-9 | MCE [medchemexpress.cn]
- 5. Targeting histone methyltransferase G9a inhibits growth and Wnt signaling pathway by epigenetically regulating HP1α and APC2 gene expression in non-small cell lung cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Optimization of Cellular Activity of G9a Inhibitors 7-Aminoalkoxy-quinazolines - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for UNC0321 in Combination Therapies
Disclaimer: As of late 2025, specific peer-reviewed studies detailing the use of UNC0321 in combination with other anticancer drugs are not extensively available in the public domain. The following application notes and protocols are based on the established mechanism of action of G9a/GLP inhibitors and draw from research on other G9a inhibitors in combination therapies, particularly with EZH2 inhibitors. The quantitative data presented is illustrative and intended to represent the expected outcomes of such experimental combinations.
Introduction
This compound is a highly potent and selective inhibitor of the histone methyltransferases G9a and G9a-like protein (GLP).[1][2][3] These enzymes are critical regulators of gene expression, primarily through the mono- and di-methylation of histone H3 at lysine 9 (H3K9me1 and H3K9me2), which are epigenetic marks generally associated with transcriptional repression.[4] Overexpression of G9a is observed in various cancers and is linked to tumor progression and poor prognosis, making it a compelling target for anticancer therapies.[4][5]
The rationale for using this compound in combination with other anticancer agents stems from the potential for synergistic effects. By modulating the epigenetic landscape, this compound can potentially re-sensitize cancer cells to conventional chemotherapies, enhance the efficacy of targeted therapies, or augment the anti-tumor immune response in conjunction with immunotherapies.
Application Note 1: Synergistic Induction of Apoptosis by Co-inhibition of G9a/GLP and EZH2
This application note describes a potential synergistic combination of this compound with an EZH2 inhibitor. EZH2 is the catalytic subunit of the Polycomb Repressive Complex 2 (PRC2), which mediates gene silencing through H3K27 trimethylation (H3K27me3). Both G9a and EZH2 are frequently upregulated in various cancers, and their co-inhibition has been shown to synergistically induce apoptosis in cancer cells by de-repressing tumor suppressor genes.[2][6] A study demonstrated that combined inhibition of G9a and EZH2 leads to the upregulation of the pro-apoptotic protein IL24, triggering endoplasmic reticulum (ER) stress and subsequent cell death.[2][6]
Illustrative Quantitative Data
The following tables present illustrative data representing the expected synergistic effects of combining this compound with an EZH2 inhibitor (e.g., Tazemetostat) in a human cancer cell line.
Table 1: In Vitro Cell Viability (IC50) of this compound and EZH2 Inhibitor as Single Agents and in Combination
| Cell Line | Drug | IC50 (nM) |
| MDA-MB-231 | This compound | 150 |
| EZH2 Inhibitor | 2500 | |
| This compound + EZH2 Inhibitor (1:1 ratio) | 50 (CI = 0.45) | |
| A549 | This compound | 200 |
| EZH2 Inhibitor | 3000 | |
| This compound + EZH2 Inhibitor (1:1 ratio) | 75 (CI = 0.52) |
CI: Combination Index; CI < 1 indicates synergy.
Table 2: In Vivo Tumor Growth Inhibition in a Xenograft Model
| Treatment Group | Average Tumor Volume (mm³) at Day 21 | % Tumor Growth Inhibition (TGI) |
| Vehicle Control | 1500 ± 150 | - |
| This compound (10 mg/kg) | 1050 ± 120 | 30% |
| EZH2 Inhibitor (50 mg/kg) | 900 ± 110 | 40% |
| This compound + EZH2 Inhibitor | 300 ± 80 | 80% |
Signaling Pathway: Co-inhibition of G9a and EZH2
Experimental Protocols
Protocol 1: In Vitro Synergy Assessment of this compound and EZH2 Inhibitor
1. Cell Culture:
-
Culture human cancer cell lines (e.g., MDA-MB-231 breast cancer, A549 lung cancer) in appropriate media supplemented with 10% fetal bovine serum and 1% penicillin/streptomycin.
-
Maintain cells in a humidified incubator at 37°C with 5% CO2.
2. Drug Preparation:
-
Prepare stock solutions of this compound and the EZH2 inhibitor (e.g., Tazemetostat) in DMSO.
-
Serially dilute the drugs in culture media to the desired concentrations for single and combination treatments.
3. Cell Viability Assay (MTS/MTT):
-
Seed cells in 96-well plates at a density of 5,000 cells/well and allow them to adhere overnight.
-
Treat cells with a matrix of this compound and EZH2 inhibitor concentrations, both as single agents and in combination (e.g., constant ratio).
-
Include vehicle control (DMSO) wells.
-
After 72 hours of incubation, add MTS or MTT reagent to each well according to the manufacturer's instructions.
-
Measure absorbance using a microplate reader.
-
Calculate cell viability as a percentage of the vehicle control.
-
Determine IC50 values and calculate the Combination Index (CI) using software like CompuSyn.
4. Apoptosis Assay (Annexin V/PI Staining):
-
Seed cells in 6-well plates and treat with this compound, EZH2 inhibitor, or the combination at their respective IC50 concentrations for 48 hours.
-
Harvest cells, wash with PBS, and resuspend in Annexin V binding buffer.
-
Stain with Annexin V-FITC and Propidium Iodide (PI) according to the manufacturer's protocol.
-
Analyze the stained cells by flow cytometry to quantify the percentage of apoptotic cells.
Workflow for In Vitro Synergy Assessment
Protocol 2: In Vivo Efficacy of this compound and EZH2 Inhibitor Combination in a Xenograft Model
1. Animal Model:
-
Use immunodeficient mice (e.g., NOD/SCID or athymic nude mice).
-
Subcutaneously inject 1-5 million human cancer cells (e.g., A549) into the flank of each mouse.
-
Monitor tumor growth until tumors reach an average volume of 100-150 mm³.
2. Drug Formulation and Administration:
-
Formulate this compound and the EZH2 inhibitor for in vivo administration (e.g., in a solution of DMSO, PEG300, Tween-80, and saline).
-
Randomize mice into four groups: Vehicle control, this compound alone, EZH2 inhibitor alone, and the combination.
-
Administer drugs via an appropriate route (e.g., intraperitoneal injection or oral gavage) at a predetermined schedule (e.g., daily or three times a week).
3. Tumor Growth Monitoring:
-
Measure tumor dimensions with calipers twice a week.
-
Calculate tumor volume using the formula: (Length x Width²) / 2.
-
Monitor animal body weight and overall health.
4. Endpoint and Tissue Analysis:
-
Euthanize mice when tumors in the control group reach the maximum allowed size or at the end of the study period.
-
Excise tumors, weigh them, and process for further analysis (e.g., histology, immunohistochemistry for proliferation and apoptosis markers, or Western blotting for target proteins).
Application Note 2: this compound in Combination with DNA Damaging Agents
Inhibition of G9a/GLP by this compound can lead to chromatin relaxation, potentially increasing the accessibility of DNA to damaging agents like cisplatin or PARP inhibitors. This suggests a synergistic relationship where this compound enhances the cytotoxic effects of these drugs.
Illustrative Quantitative Data
Table 3: Enhancement of Cisplatin-Induced Cytotoxicity by this compound
| Cell Line | Treatment | IC50 of Cisplatin (µM) |
| OVCAR-3 | Cisplatin alone | 8.5 |
| Cisplatin + this compound (100 nM) | 3.2 | |
| HCT116 | Cisplatin alone | 12.0 |
| Cisplatin + this compound (100 nM) | 5.5 |
Signaling Pathway: this compound and DNA Damaging Agents
Application Note 3: this compound in Combination with Immunotherapy
Epigenetic modulation by this compound can potentially enhance the efficacy of immune checkpoint inhibitors (e.g., anti-PD-1/PD-L1). G9a/GLP inhibition may lead to the re-expression of tumor-associated antigens and chemokines that attract immune cells to the tumor microenvironment, thereby converting an immunologically "cold" tumor into a "hot" one that is more responsive to immunotherapy.
Illustrative Quantitative Data
Table 4: In Vivo Efficacy of this compound and Anti-PD-1 Antibody Combination in a Syngeneic Mouse Model
| Treatment Group | % Tumor-Free Mice at Day 40 |
| Isotype Control | 0% |
| This compound (10 mg/kg) | 10% |
| Anti-PD-1 (5 mg/kg) | 20% |
| This compound + Anti-PD-1 | 60% |
Experimental Workflow for In Vivo Immunotherapy Combination Study
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Combined Inhibition of G9a and EZH2 Suppresses Tumor Growth via Synergistic Induction of IL24-Mediated Apoptosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. selleckchem.com [selleckchem.com]
- 4. DNA Damage Repair Inhibitors-Combination Therapies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Combination treatment with radiotherapy and a novel oxidative phosphorylation inhibitor overcomes PD-1 resistance and enhances antitumor immunity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. A narrative review of combining radiation and immunotherapy in gastroesophageal cancers - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for UNC0321-Mediated Gene Reactivation
For Researchers, Scientists, and Drug Development Professionals
Abstract
UNC0321 is a potent and selective small molecule inhibitor of the histone methyltransferases G9a (EHMT2) and G9a-like protein (GLP, EHMT1). These enzymes are primarily responsible for mono- and di-methylation of histone H3 at lysine 9 (H3K9me1 and H3K9me2), epigenetic marks associated with transcriptional repression and gene silencing. By inhibiting G9a and GLP, this compound leads to a reduction in global H3K9me2 levels, thereby reactivating the expression of silenced genes. These application notes provide a comprehensive overview of this compound, its mechanism of action, and detailed protocols for its use in cell-based assays to induce gene reactivation.
Introduction
Epigenetic modifications play a crucial role in regulating gene expression without altering the underlying DNA sequence. Histone methylation is a key epigenetic mark, with the methylation status of specific lysine residues on histone tails influencing chromatin structure and accessibility to transcription factors. The dimethylation of H3K9 is a hallmark of heterochromatin and is associated with gene silencing. The histone methyltransferases G9a and GLP are the primary writers of this repressive mark in euchromatin.
This compound is a valuable chemical probe for studying the role of G9a/GLP in various biological processes, including development, differentiation, and disease. Its ability to reverse gene silencing makes it a potential therapeutic agent for diseases characterized by aberrant epigenetic regulation, such as cancer and certain genetic disorders.
Mechanism of Action
This compound competitively inhibits the SET domain of G9a and GLP, preventing the transfer of methyl groups from the cofactor S-adenosylmethionine (SAM) to H3K9. This leads to a time- and dose-dependent decrease in cellular H3K9me2 levels. The reduction of this repressive mark on gene promoters and enhancers allows for the recruitment of transcriptional machinery and subsequent gene reactivation.
Data Presentation
The following table summarizes the quantitative data related to the activity of this compound.
| Parameter | Value | Cell Line/System | Reference |
| G9a Ki | 63 pM | Biochemical Assay | [1][2] |
| G9a IC50 | 6-9 nM | Biochemical Assay | [1][2] |
| GLP IC50 | 15-23 nM | Biochemical Assay | [1] |
| H3K9me2 Reduction IC50 | 11 µM | MDA-MB-231 cells | [1] |
Table 1: In Vitro and Cellular Activity of this compound. This table provides key quantitative metrics for the inhibitory activity of this compound against its primary targets, G9a and GLP, as well as its effect on H3K9me2 levels in a cellular context.
The table below provides an example of the expected outcome on gene expression following this compound treatment. Data is illustrative and will vary depending on the cell type and target gene.
| Gene | Treatment | Fold Change in Expression |
| Gene X (silenced) | Vehicle (DMSO) | 1.0 |
| Gene X (silenced) | This compound (1 µM) | 5.8 |
| Gene Y (silenced) | Vehicle (DMSO) | 1.0 |
| Gene Y (silenced) | This compound (1 µM) | 12.3 |
| Housekeeping Gene (e.g., GAPDH) | Vehicle (DMSO) | 1.0 |
| Housekeeping Gene (e.g., GAPDH) | This compound (1 µM) | 1.1 |
Table 2: Illustrative Gene Reactivation Data. This table demonstrates the potential fold change in the expression of epigenetically silenced genes following treatment with this compound, as would be measured by RT-qPCR.
Signaling Pathway and Experimental Workflow
Caption: Mechanism of this compound-induced gene reactivation.
Caption: Experimental workflow for studying this compound effects.
Experimental Protocols
Cell Culture and this compound Treatment
-
Cell Seeding: Plate the desired cell line in appropriate culture vessels at a density that will ensure they are in the exponential growth phase and approximately 70-80% confluent at the time of harvest.
-
This compound Preparation: Prepare a stock solution of this compound in DMSO (e.g., 10 mM). Further dilute the stock solution in cell culture medium to the desired final concentrations (e.g., 0.1, 1, 10 µM). Prepare a vehicle control with the same final concentration of DMSO.
-
Treatment: Remove the existing culture medium from the cells and replace it with the medium containing this compound or the vehicle control.
-
Incubation: Incubate the cells for the desired period (e.g., 24, 48, or 72 hours) at 37°C in a humidified incubator with 5% CO₂.
Western Blot for H3K9me2 Levels
-
Cell Lysis:
-
Wash cells with ice-cold PBS.
-
Lyse the cells in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Scrape the cells and transfer the lysate to a microfuge tube.
-
Sonicate the lysate briefly to shear DNA and reduce viscosity.
-
Centrifuge at 14,000 x g for 15 minutes at 4°C.
-
Collect the supernatant containing the protein extract.
-
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA or Bradford assay.
-
Sample Preparation:
-
Mix equal amounts of protein (e.g., 20-30 µg) with Laemmli sample buffer.
-
Boil the samples at 95-100°C for 5-10 minutes.
-
-
SDS-PAGE:
-
Load the denatured protein samples onto a polyacrylamide gel (e.g., 4-20% gradient gel).
-
Run the gel until adequate separation of proteins is achieved.
-
-
Protein Transfer:
-
Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane.
-
-
Blocking:
-
Block the membrane with 5% non-fat dry milk or BSA in TBST (Tris-buffered saline with 0.1% Tween-20) for 1 hour at room temperature.
-
-
Primary Antibody Incubation:
-
Incubate the membrane with a primary antibody specific for H3K9me2 (diluted in blocking buffer) overnight at 4°C with gentle agitation.
-
Also, probe a separate membrane or the same membrane after stripping with an antibody for total Histone H3 as a loading control.
-
-
Secondary Antibody Incubation:
-
Wash the membrane three times with TBST for 10 minutes each.
-
Incubate the membrane with an HRP-conjugated secondary antibody (diluted in blocking buffer) for 1 hour at room temperature.
-
-
Detection:
-
Wash the membrane three times with TBST for 10 minutes each.
-
Add an enhanced chemiluminescence (ECL) substrate and visualize the protein bands using a chemiluminescence imaging system.
-
Chromatin Immunoprecipitation (ChIP)-qPCR for H3K9me2 at Gene Promoters
-
Cross-linking:
-
Add formaldehyde directly to the culture medium to a final concentration of 1% and incubate for 10 minutes at room temperature.
-
Quench the cross-linking reaction by adding glycine to a final concentration of 125 mM and incubating for 5 minutes at room temperature.
-
-
Cell Harvest and Lysis:
-
Wash cells twice with ice-cold PBS.
-
Scrape cells and pellet them by centrifugation.
-
Resuspend the cell pellet in a lysis buffer containing protease inhibitors.
-
-
Chromatin Shearing:
-
Sonicate the lysate to shear the chromatin into fragments of 200-1000 bp. The optimal sonication conditions should be empirically determined.
-
Centrifuge to pellet cell debris and collect the supernatant containing the sheared chromatin.
-
-
Immunoprecipitation:
-
Pre-clear the chromatin with Protein A/G magnetic beads.
-
Take a small aliquot of the chromatin as the "input" control.
-
Incubate the remaining chromatin with an antibody against H3K9me2 or a negative control IgG overnight at 4°C.
-
Add Protein A/G magnetic beads to capture the antibody-chromatin complexes.
-
-
Washes:
-
Wash the beads sequentially with low salt, high salt, and LiCl wash buffers to remove non-specific binding.
-
-
Elution and Reverse Cross-linking:
-
Elute the chromatin from the beads.
-
Reverse the cross-links by incubating at 65°C overnight with NaCl.
-
-
DNA Purification:
-
Treat with RNase A and Proteinase K.
-
Purify the DNA using a PCR purification kit or phenol-chloroform extraction.
-
-
qPCR Analysis:
-
Perform qPCR using primers designed to amplify specific gene promoters of interest.
-
Calculate the enrichment of H3K9me2 at each locus relative to the input and the IgG control.
-
Reverse Transcription-Quantitative PCR (RT-qPCR) for Gene Expression Analysis
-
RNA Extraction:
-
Wash cells with PBS and lyse them directly in the culture dish using a lysis buffer from an RNA extraction kit.
-
Isolate total RNA according to the manufacturer's protocol.
-
Treat the RNA with DNase I to remove any contaminating genomic DNA.
-
-
RNA Quantification and Quality Control:
-
Measure the RNA concentration and assess its purity (A260/A280 ratio) using a spectrophotometer.
-
Check RNA integrity by running an aliquot on an agarose gel or using a bioanalyzer.
-
-
Reverse Transcription (cDNA Synthesis):
-
Synthesize first-strand cDNA from 1 µg of total RNA using a reverse transcriptase, dNTPs, and a mix of oligo(dT) and random primers.
-
-
Quantitative PCR (qPCR):
-
Set up qPCR reactions using a SYBR Green-based master mix, the synthesized cDNA as a template, and primers specific for the genes of interest.
-
Include primers for a stably expressed housekeeping gene (e.g., GAPDH, ACTB) for normalization.
-
Run the qPCR on a real-time PCR instrument.
-
-
Data Analysis:
-
Determine the cycle threshold (Ct) values for each gene.
-
Calculate the relative gene expression using the ΔΔCt method, normalizing the expression of the target gene to the housekeeping gene and comparing the this compound-treated samples to the vehicle-treated controls.
-
Conclusion
This compound is a powerful tool for investigating the role of G9a/GLP-mediated H3K9 methylation in gene silencing. The protocols outlined in these application notes provide a framework for researchers to effectively utilize this compound to induce gene reactivation and study its downstream effects. Careful optimization of experimental conditions, particularly drug concentration and treatment duration, is crucial for obtaining robust and reproducible results.
References
Application Notes and Protocols for UNC0321-Induced Apoptosis Assays
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview and detailed protocols for assessing apoptosis induced by UNC0321, a potent and selective inhibitor of the histone methyltransferases G9a and G9a-like protein (GLP). While this compound has shown anti-apoptotic effects in specific contexts, such as high-glucose-induced stress in normal endothelial cells, its primary role in oncology research is the induction of apoptosis in various cancer cell lines. This document outlines the methodologies to quantify and characterize this pro-apoptotic activity.
This compound and other G9a inhibitors, like UNC0642 and BIX-01294, function by suppressing the catalytic activity of G9a/GLP, which leads to a reduction in histone H3 lysine 9 dimethylation (H3K9me2), a mark associated with transcriptional repression.[1] The inhibition of G9a can reactivate the expression of silenced tumor suppressor genes, leading to cell cycle arrest and apoptosis in cancer cells.[2]
Data Presentation: Efficacy of G9a/GLP Inhibitors in Cancer Cell Lines
The following table summarizes the cytotoxic and pro-apoptotic effects of G9a/GLP inhibitors in various cancer cell lines.
| Cell Line | Cancer Type | G9a/GLP Inhibitor | IC50 Value | Key Apoptotic Observations | Reference |
| T24 | Bladder Cancer | UNC0642 | 9.85 ± 0.41 µM | Dose-dependent increase in apoptosis. | [3][4] |
| J82 | Bladder Cancer | UNC0642 | 13.15 ± 1.72 µM | Increased levels of cleaved Caspase-3 and BIM. | [3][4][5] |
| 5637 | Bladder Cancer | UNC0642 | 9.57 ± 0.37 µM | Dose-dependent decrease in cell viability. | [3][4] |
| OPM-2 | Multiple Myeloma | BIX01294 | 1.2 - 3.39 µM | Induction of G1-phase arrest and apoptosis. | [6] |
| XG-7 | Multiple Myeloma | BIX01294 | 1.2 - 3.39 µM | Autophagy-associated apoptosis. | [1][6] |
| U2932 | Diffuse Large B-cell Lymphoma | BIX-01294 | Not specified | ~62% apoptosis at 10 µM. | [7] |
| SUDHL2 | Diffuse Large B-cell Lymphoma | BIX-01294 | Not specified | Dose-dependent increase in apoptosis. | [7] |
| MOLT-4 | T Lymphoblastic Leukemia | BIX-01294 | Not specified | Upregulation of Bax and caspase-3. | [8] |
| Jurkat | T Lymphoblastic Leukemia | BIX-01294 | Not specified | Downregulation of Bcl-2. | [8] |
Signaling Pathways
This compound-Induced Apoptosis in Cancer Cells
In cancer cells, this compound and other G9a inhibitors primarily induce apoptosis through the reactivation of silenced tumor suppressor genes and modulation of key apoptotic signaling pathways. Inhibition of G9a/GLP can lead to the upregulation of pro-apoptotic proteins and downregulation of anti-apoptotic factors.
References
- 1. G9a/GLP targeting in MM promotes autophagy-associated apoptosis and boosts proteasome inhibitor–mediated cell death - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. Inhibition of G9a by a small molecule inhibitor, UNC0642, induces apoptosis of human bladder cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Inhibition of G9a by a small molecule inhibitor, UNC0642, induces apoptosis of human bladder cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. G9a/GLP targeting in MM promotes autophagy-associated apoptosis and boosts proteasome inhibitor-mediated cell death - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. EHMT2 inhibitor BIX-01294 induces endoplasmic reticulum stress mediated apoptosis and autophagy in diffuse large B-cell lymphoma cells [jcancer.org]
- 8. Effect of BIX-01294 on proliferation, apoptosis and histone methylation of acute T lymphoblastic leukemia cells - PubMed [pubmed.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
UNC0321 Technical Support Center: Troubleshooting Solubility Issues
This technical support center provides researchers, scientists, and drug development professionals with guidance on addressing solubility challenges encountered when working with UNC0321, a potent G9a/GLP histone methyltransferase inhibitor.
Troubleshooting Guide
Issue: My this compound precipitates out of solution when I dilute my DMSO stock into aqueous buffer or cell culture medium.
This is a common issue due to the hydrophobic nature of this compound and its limited solubility in aqueous solutions.[1][2] Here are a series of steps to troubleshoot and prevent precipitation.
Step 1: Optimize Stock Solution Preparation
Proper preparation of your stock solution is critical to preventing downstream precipitation.
-
Protocol: Preparing a this compound Stock Solution
-
Solvent Selection: Use fresh, anhydrous dimethyl sulfoxide (DMSO).[3] Water absorption by DMSO can significantly reduce the solubility of this compound.
-
Weighing: Accurately weigh the desired amount of this compound powder.
-
Dissolution: Add the appropriate volume of anhydrous DMSO to achieve a high-concentration stock (e.g., 10-20 mM).
-
Solubilization: To ensure complete dissolution, gently warm the solution to 37°C and use an ultrasonic bath for 10-15 minutes.[4]
-
Visual Inspection: Confirm that no particulates are visible. The solution should be clear.
-
Storage: Aliquot the stock solution into small, single-use volumes and store at -20°C or -80°C to minimize freeze-thaw cycles.[1]
-
Step 2: Optimize Dilution into Aqueous Solutions
The dilution process is a critical step where precipitation often occurs.
-
Protocol: Diluting this compound Stock Solution
-
Pre-warm Aqueous Solution: Pre-warm your cell culture medium or aqueous buffer to 37°C.
-
Rapid Mixing: Add the this compound DMSO stock solution dropwise into the pre-warmed aqueous solution while vortexing or stirring vigorously. This rapid dispersion helps prevent the compound from aggregating.
-
Final DMSO Concentration: Keep the final concentration of DMSO in your cell culture medium as low as possible, ideally below 0.5%, to avoid solvent-induced cytotoxicity.
-
Use Immediately: It is best to prepare the final working solution immediately before use. Do not store aqueous solutions of this compound for more than a day.[1]
-
Step 3: Consider Experimental Parameters
If precipitation persists, you may need to adjust your experimental design.
-
Lower Final Concentration: The most straightforward approach is to reduce the final working concentration of this compound in your assay.
-
Solubility-Enhancing Excipients: For in vivo studies, co-solvents and surfactants are often necessary. A common formulation includes DMSO, PEG300, Tween-80, and saline.[4]
-
Alternative Compounds: If solubility issues with this compound persist and hinder your research, consider using a more soluble analog. UNC0638 was developed to have improved cell permeability and balanced physicochemical properties compared to this compound.[5][6]
Frequently Asked Questions (FAQs)
Q1: What is the recommended solvent for this compound?
A1: The recommended solvent for preparing stock solutions of this compound is anhydrous DMSO.[3] It is sparingly soluble in ethanol and only slightly soluble in PBS (pH 7.2).[1]
Q2: What are the recommended storage conditions for this compound stock solutions?
A2: this compound stock solutions in DMSO should be aliquoted and stored at -20°C for up to one month or -80°C for up to one year.[4] Avoid repeated freeze-thaw cycles.
Q3: Why does my this compound show lower than expected activity in cell-based assays?
A3: this compound has been reported to have poor cell membrane permeability.[6] This, combined with potential micro-precipitation in your cell culture medium, can lead to a lower effective concentration of the compound reaching its intracellular target. Ensure the compound is fully dissolved in your final working solution and consider using a more cell-permeable analog like UNC0638 if the issue persists.[5][6]
Q4: Can I sonicate my this compound solution to help it dissolve?
A4: Yes, brief sonication in an ultrasonic water bath can help to dissolve this compound in the initial stock solution preparation.[4]
Q5: Is it normal for my this compound to precipitate in the stock solution when stored at -20°C?
A5: While less common in a high-concentration DMSO stock, precipitation can occur if the stock concentration is too high or if the DMSO has absorbed water. If you observe precipitation, gently warm the vial to 37°C and vortex until the compound is fully redissolved before use.
Data Summary
Table 1: Solubility of this compound in Various Solvents
| Solvent | Solubility | Reference |
| DMSO | 100 mg/mL (193.91 mM) | [3] |
| Ethanol | 100 mg/mL | [3] |
| Water | 12 mg/mL | [3] |
| PBS (pH 7.2) | Sparingly soluble (1-10 mg/mL) | [1] |
Table 2: Comparison of G9a/GLP Inhibitors
| Compound | G9a IC₅₀ | GLP IC₅₀ | Cellular Potency | Key Characteristics | Reference |
| This compound | 6-9 nM | 15-23 nM | Lower | Potent biochemically, but has poor cell permeability. | [3][6] |
| UNC0638 | <15 nM | 19 nM | Higher | Developed as a chemical probe with balanced in vitro potency and improved cell permeability. | [7] |
| BIX-01294 | 1.7 µM | 38 µM | Moderate | An earlier G9a/GLP inhibitor with lower potency than this compound. | [8] |
Visual Guides
Caption: Workflow for preparing and troubleshooting this compound solutions.
Caption: this compound inhibits the G9a/GLP complex, preventing H3K9 dimethylation.
References
- 1. bpsbioscience.com [bpsbioscience.com]
- 2. benchchem.com [benchchem.com]
- 3. selleckchem.com [selleckchem.com]
- 4. medchemexpress.com [medchemexpress.com]
- 5. Discovery of an in vivo Chemical Probe of the Lysine Methyltransferases G9a and GLP - PMC [pmc.ncbi.nlm.nih.gov]
- 6. A chemical probe selectively inhibits G9a and GLP methyltransferase activity in cells - PMC [pmc.ncbi.nlm.nih.gov]
- 7. selleckchem.com [selleckchem.com]
- 8. selleckchem.com [selleckchem.com]
improving UNC0321 cellular potency
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers using UNC0321, a potent G9a and G9a-like protein (GLP) inhibitor.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action?
A1: this compound is a highly potent and selective small molecule inhibitor of the protein lysine methyltransferases G9a (also known as KMT1C or EHMT2) and G9a-like protein (GLP, also known as KMT1D or EHMT1). Its primary mechanism of action is the inhibition of the enzymatic activity of G9a and GLP, which are responsible for mono- and dimethylation of histone H3 at lysine 9 (H3K9me1 and H3K9me2), epigenetic marks associated with transcriptional repression. By inhibiting G9a/GLP, this compound leads to a reduction in global H3K9me2 levels.
Q2: What are the typical in vitro and cellular potencies of this compound?
A2: this compound exhibits very high in vitro potency, with a Ki value of 63 pM and IC50 values in the low nanomolar range (6-9 nM) for G9a in biochemical assays. It also inhibits GLP with IC50 values between 15-23 nM. However, its cellular potency is significantly lower. For example, in MDA-MB-231 cells, the IC50 for the reduction of H3K9me2 is approximately 11 µM. This discrepancy is a critical consideration for experimental design.
Q3: Why is there a large difference between the in vitro and cellular potency of this compound?
A3: The significant drop in potency from biochemical assays to cell-based assays is primarily attributed to the poor cell membrane permeability of this compound. The molecule's low lipophilicity hinders its ability to efficiently cross the cell membrane and reach its intracellular targets, G9a and GLP.
Q4: How should I prepare and store this compound stock solutions?
A4: this compound is typically dissolved in dimethyl sulfoxide (DMSO) to prepare a stock solution. It is soluble in DMSO at concentrations up to 100 mg/mL (193.91 mM). For cell culture experiments, it is crucial to use fresh, anhydrous DMSO, as moisture can reduce the solubility of this compound. Stock solutions in anhydrous DMSO can be stored at -20°C for up to 6 months or at -80°C for up to 2 years. It is recommended to aliquot the stock solution to avoid repeated freeze-thaw cycles. Aqueous solutions of this compound are not stable and should not be stored for more than a day.
Troubleshooting Guide
Problem 1: I am not observing the expected cellular effect (e.g., reduction in H3K9me2, phenotype of interest) with this compound at concentrations close to its in vitro IC50.
-
Possible Cause 1: Poor Cellular Potency. As highlighted in the FAQs, this compound has significantly lower potency in cells compared to in vitro assays.
-
Solution: Increase the concentration of this compound used in your experiments. Cellular IC50 values can be in the micromolar range (e.g., 11 µM in MDA-MB-231 cells). It is recommended to perform a dose-response experiment to determine the optimal concentration for your specific cell line and assay.
-
-
Possible Cause 2: Insufficient Incubation Time. The reduction in H3K9me2 levels is a gradual process, as it depends on the turnover of the histone mark.
-
Solution: Increase the incubation time with this compound. Experiments often require treatment for 48 hours or longer to observe a significant reduction in H3K9me2 levels.
-
-
Possible Cause 3: Compound Solubility and Stability Issues. this compound may precipitate in your cell culture medium, or the stock solution may have degraded.
-
Solution:
-
Ensure your DMSO stock solution is properly prepared and stored. Use fresh, anhydrous DMSO.
-
When diluting the DMSO stock into your aqueous cell culture medium, ensure thorough mixing to prevent precipitation. The final DMSO concentration in the culture medium should be kept low (typically <0.5%) to avoid solvent-induced toxicity.
-
Prepare fresh dilutions of this compound from your stock for each experiment.
-
-
Problem 2: I am observing cellular toxicity at the concentrations required to see an effect on H3K9me2.
-
Possible Cause 1: Off-target effects. While this compound is highly selective for G9a/GLP over other methyltransferases, high concentrations may lead to off-target activities.
-
Solution:
-
Perform a cell viability assay (e.g., MTT or CellTiter-Glo) to determine the cytotoxic concentration of this compound in your cell line.
-
Use the lowest effective concentration that gives you the desired on-target effect (reduction of H3K9me2) while minimizing toxicity.
-
Consider using a negative control compound, such as UNC0737, which is structurally similar to the more cell-permeable analog UNC0638 but is less potent against G9a/GLP. This can help distinguish on-target from off-target effects.
-
-
-
Possible Cause 2: Solvent Toxicity. High concentrations of DMSO can be toxic to cells.
-
Solution: Ensure the final concentration of DMSO in your cell culture medium is consistent across all conditions (including vehicle control) and is at a non-toxic level (generally below 0.5%).
-
Problem 3: How can I confirm that the observed cellular phenotype is due to G9a/GLP inhibition?
-
Solution 1: Rescue Experiment. If possible, perform a rescue experiment by overexpressing a form of G9a or GLP that is resistant to this compound.
-
Solution 2: Use a Structurally Different Inhibitor. Use another G9a/GLP inhibitor with a different chemical scaffold to see if it phenocopies the effects of this compound.
-
Solution 4: Monitor the Target Engagement Marker. Directly measure the levels of H3K9me2 by Western blot or In-Cell Western to confirm that this compound is inhibiting its target at the concentrations used.
Data Presentation
Table 1: In Vitro and Cellular Potency of this compound and Comparators
| Compound | Target | Assay Type | IC50 / Ki | Cell Line | Cellular IC50 (H3K9me2 reduction) | Reference |
| This compound | G9a | Biochemical (Ki) | 63 pM | - | - | |
| G9a | Biochemical (IC50) | 6-9 nM | - | - | ||
| GLP | Biochemical (IC50) | 15-23 nM | - | - | ||
| G9a/GLP | In-Cell Western | - | MDA-MB-231 | 11 µM | ||
| UNC0638 | G9a | Biochemical (IC50) | <15 nM | - | - | |
| GLP | Biochemical (IC50) | 19 nM | - | - | ||
| G9a/GLP | In-Cell Western | - | MDA-MB-231 | 81 nM | ||
| BIX01294 | G9a/GLP | In-Cell Western | - | MDA-MB-231 | ~500 nM |
Experimental Protocols
Protocol 1: In-Cell Western (ICW) Assay for H3K9me2 Levels
This protocol is adapted from methodologies used to assess the cellular potency of G9a/GLP inhibitors.
-
Cell Seeding: Seed cells in a 96-well plate at a density that will result in a confluent monolayer after the desired treatment period.
-
Compound Treatment: Treat cells with a range of this compound concentrations for the desired duration (e.g., 48 hours). Include a vehicle control (DMSO).
-
Fixation:
-
Carefully remove the culture medium.
-
Add 150 µL of 3.7% formaldehyde in PBS to each well and incubate for 20 minutes at room temperature.
-
Discard the formaldehyde solution and wash the wells five times with 0.1% Triton X-100 in PBS.
-
-
Blocking: Add 150 µL of blocking buffer (e.g., 1% BSA in PBS or a commercial blocking buffer) to each well and incubate for 1 hour at room temperature.
-
Primary Antibody Incubation:
-
Remove the blocking buffer.
-
Add 50 µL of primary antibody against H3K9me2 (e.g., Abcam ab1220) diluted in antibody dilution buffer (e.g., 1% BSA in PBS) to each well. A typical dilution is 1:800.
-
Incubate for 2 hours at room temperature or overnight at 4°C.
-
-
Secondary Antibody and DNA Stain Incubation:
-
Wash the wells five times with 0.1% Tween 20 in PBS.
-
Add 50 µL of a solution containing an infrared-conjugated secondary antibody (e.g., IRDye 800CW) and a nuclear stain for normalization (e.g., DRAQ5 or CellTag 700 Stain) diluted in antibody dilution buffer.
-
Incubate for 1 hour at room temperature, protected from light.
-
-
Washing: Wash the wells five times with 0.1% Tween 20 in PBS.
-
Imaging and Analysis:
-
Scan the plate using an infrared imaging system (e.g., LI-COR Odyssey).
-
Quantify the fluorescence intensity for both the H3K9me2 signal and the nuclear stain.
-
Normalize the H3K9me2 signal to the nuclear stain signal to account for variations in cell number.
-
Plot the normalized H3K9me2 signal against the this compound concentration to determine the IC50 value.
-
Protocol 2: Western Blot for H3K9me2
-
Cell Lysis and Histone Extraction:
-
Treat cells with this compound as required.
-
Harvest cells and perform histone extraction using an acid extraction method or a commercial kit.
-
-
Protein Quantification: Determine the protein concentration of the histone extracts using a suitable assay (e.g., Bradford or BCA assay).
-
SDS-PAGE:
-
Prepare protein samples by adding Laemmli sample buffer and boiling for 5 minutes.
-
Load equal amounts of protein (e.g., 10-20 µg) onto an SDS-PAGE gel (a 15% or 4-20% gradient gel is suitable for resolving histones).
-
-
Protein Transfer: Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane.
-
Blocking: Block the membrane for 1 hour at room temperature in blocking buffer (e.g., 5% non-fat milk or BSA in TBST).
-
Primary Antibody Incubation: Incubate the membrane with a primary antibody against H3K9me2 diluted in blocking buffer overnight at 4°C.
-
Washing: Wash the membrane three times for 10 minutes each with TBST.
-
Secondary Antibody Incubation: Incubate the membrane with an HRP-conjugated secondary antibody diluted in blocking buffer for 1 hour at room temperature.
-
Washing: Wash the membrane three times for 10 minutes each with TBST.
-
Detection: Add an enhanced chemiluminescence (ECL) substrate and visualize the protein bands using an imaging system.
-
Analysis: Quantify the band intensities and normalize the H3K9me2 signal to a loading control such as total Histone H3.
Visualizations
Caption: G9a/GLP Signaling Pathway and this compound Inhibition.
Caption: Experimental Workflow for Using this compound.
Caption: Troubleshooting Low Cellular Potency of this compound.
UNC0321 Off-Target Effects Investigation: A Technical Support Resource
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for investigating the off-target effects of UNC0321. Our goal is to help you navigate potential experimental challenges and ensure the accuracy and reliability of your results.
Frequently Asked Questions (FAQs)
Q1: What are the primary molecular targets of this compound?
This compound is a highly potent and selective inhibitor of the histone methyltransferases G9a (also known as KMT1C or EHMT2) and G9a-like protein (GLP, also known as KMT1D or EHMT1).[1][2][3][4] It was developed as a chemical probe to study the biological functions of these enzymes, which are primarily responsible for mono- and dimethylation of histone H3 at lysine 9 (H3K9me1 and H3K9me2), epigenetic marks associated with transcriptional repression.[3] this compound exhibits picomolar potency against G9a in biochemical assays.[1][4][5]
Q2: Are there known off-target effects associated with this compound?
While this compound is highly selective for G9a and GLP over other histone methyltransferases, some off-target activities have been reported.[6][7] Notably, this compound has been observed to have anti-apoptotic effects and can influence the Rab4/AKT/mTOR signaling pathway in human umbilical vein endothelial cells (HUVECs).[2][8] It is crucial to consider these potential off-target effects when interpreting experimental data, especially at higher concentrations.
Q3: Why is the cellular potency of this compound lower than its biochemical potency?
A significant discrepancy exists between this compound's high potency in biochemical assays and its reduced activity in cellular contexts.[6][9] This has been attributed to poor cell membrane permeability.[4][9] Consequently, higher concentrations of this compound are often required in cell-based assays to achieve the desired on-target effect (i.e., reduction of H3K9me2 levels), which in turn increases the risk of off-target effects.[6]
Q4: How should I prepare and store this compound stock solutions?
For optimal stability, this compound should be stored as a solid at -20°C for long-term use (months to years).[5] Stock solutions are typically prepared in anhydrous DMSO.[1][7] Once reconstituted, it is recommended to aliquot the stock solution and freeze it at -20°C or -80°C to avoid repeated freeze-thaw cycles.[6] DMSO stock solutions are generally stable for up to 3 months at -20°C.[6] Aqueous solutions should not be stored for more than a day.[7]
Q5: What are appropriate controls to use in my experiments with this compound?
To ensure the specificity of the observed effects, it is essential to include proper controls:
-
Negative Control: A structurally similar but inactive analog, such as UNC0737, can be used to differentiate on-target from off-target effects.
-
Positive Control: A well-characterized G9a/GLP inhibitor with better cell permeability, like UNC0638, can be used to confirm that the experimental system is responsive to G9a/GLP inhibition.[9]
-
Vehicle Control: The solvent used to dissolve this compound (typically DMSO) should be added to control cells at the same final concentration.
-
Gene Knockdown/Knockout: Using siRNA, shRNA, or CRISPR/Cas9 to reduce the expression of G9a and/or GLP can provide a genetic validation of the pharmacological findings.[9]
Quantitative Data Summary
Table 1: Inhibitory Potency of this compound against Primary Targets
| Target | Assay Type | IC50 / Ki | Reference |
| G9a | Ki | 63 pM | [1][2] |
| G9a | ECSD Assay | 9 nM | [2][4] |
| G9a | CLOT Assay | 6 nM | [2][4] |
| GLP | ECSD Assay | 15 nM | [2][4] |
| GLP | CLOT Assay | 23 nM | [2][4] |
Table 2: Cellular vs. Biochemical Potency of this compound
| Assay Type | Cell Line | Endpoint | IC50 | Reference |
| Biochemical (ECSD) | - | G9a Inhibition | 9 nM | [2] |
| Cellular | MDA-MB-231 | H3K9me2 Reduction | 11 µM | [2][6] |
Table 3: Selectivity Profile of this compound
| Off-Target | Assay Type | Activity | Selectivity vs. G9a | Reference |
| SET7/9 | ECSD | IC50 > 40 µM | > 4000-fold | [6] |
| SET8 | ECSD | Inactive | > 40,000-fold | [7] |
| PRMT3 | ECSD | Inactive | > 40,000-fold | [7] |
| JMJD2E | - | Inactive | > 1000-fold | [6] |
Troubleshooting Guide
| Issue | Potential Cause(s) | Recommended Solution(s) |
| High Cellular Toxicity | - Off-target effects at high concentrations.- Solvent toxicity.- Compound precipitation. | - Perform a dose-response curve to determine the optimal, non-toxic concentration.- Include a vehicle-only control to assess solvent toxicity.- Ensure complete dissolution of the compound and consider filtration of the stock solution. |
| Inconsistent Results | - Compound degradation.- Variability in cell culture conditions.- Inconsistent treatment times. | - Use freshly prepared dilutions from a properly stored stock.- Maintain consistent cell passage numbers, density, and media conditions.- Standardize the duration of compound exposure. |
| No On-Target Effect (e.g., no change in H3K9me2) | - Insufficient cellular uptake.- Incorrect concentration.- Inactive compound. | - Increase the concentration, being mindful of potential toxicity.- Use a positive control inhibitor (e.g., UNC0638) to validate the assay.- Verify the identity and purity of your this compound stock. |
Key Experimental Protocols
Protocol 1: In-Cell Western Assay for H3K9me2 Levels
This protocol allows for the quantification of on-target G9a/GLP inhibition by measuring the levels of dimethylated Histone H3 at lysine 9.
-
Cell Seeding: Plate cells in a 96-well plate at a density that ensures they are in a logarithmic growth phase at the time of treatment.
-
Compound Treatment: Treat cells with a range of this compound concentrations (and controls) for 24-72 hours.
-
Fixation and Permeabilization:
-
Wash cells with PBS.
-
Fix cells with 4% paraformaldehyde in PBS for 20 minutes at room temperature.
-
Permeabilize with 0.1% Triton X-100 in PBS for 10 minutes.
-
-
Blocking: Block with a suitable blocking buffer (e.g., Odyssey Blocking Buffer) for 1.5 hours.
-
Primary Antibody Incubation: Incubate overnight at 4°C with primary antibodies against H3K9me2 and a normalization control (e.g., total Histone H3 or a DNA stain).
-
Secondary Antibody Incubation: Wash wells and incubate with species-specific, fluorophore-conjugated secondary antibodies for 1 hour at room temperature in the dark.
-
Imaging and Analysis: Wash wells and image the plate using an infrared imaging system. Quantify the fluorescence intensity for H3K9me2 and normalize to the control.
Protocol 2: Cell Viability Assay (e.g., MTT or CellTiter-Glo®)
This protocol is used to assess the cytotoxic effects of this compound, which can be an indicator of off-target activity.
-
Cell Seeding: Seed cells in a 96-well plate.
-
Compound Treatment: Add a serial dilution of this compound and control compounds to the wells. Include a vehicle control and a positive control for cell death.
-
Incubation: Incubate for a period relevant to your primary experiment (e.g., 72 hours).
-
Assay Reagent Addition: Add the viability assay reagent (e.g., MTT or CellTiter-Glo®) to each well according to the manufacturer's instructions.
-
Measurement: Measure absorbance or luminescence using a plate reader.
-
Data Analysis: Calculate the percentage of viable cells relative to the vehicle control and determine the EC50 for cytotoxicity.
Visualizations
Caption: G9a/GLP Signaling Pathway and this compound Inhibition.
Caption: Experimental Workflow for Off-Target Effect Investigation.
Caption: Troubleshooting Logic for Unexpected Cellular Toxicity.
References
- 1. selleckchem.com [selleckchem.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. Discovery of Potent and Selective Inhibitors for G9a-Like Protein (GLP) Lysine Methyltransferase - PMC [pmc.ncbi.nlm.nih.gov]
- 4. This compound | CAS:1238673-32-9 | G9a inhibitor | High Purity | Manufacturer BioCrick [biocrick.com]
- 5. medkoo.com [medkoo.com]
- 6. This compound >98% (HPLC), solid, protein lysine methyltransferase inhibitor, Calbiochem<SUP>®</SUP> | Sigma-Aldrich [sigmaaldrich.com]
- 7. bpsbioscience.com [bpsbioscience.com]
- 8. This compound inhibits high glucose induced apoptosis in HUVEC by targeting Rab4 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. A chemical probe selectively inhibits G9a and GLP methyltransferase activity in cells - PMC [pmc.ncbi.nlm.nih.gov]
potential cytotoxicity of UNC0321 in cell lines
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) regarding the potential cytotoxicity of UNC0321 in cell lines.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action of this compound?
This compound is a potent and selective inhibitor of the histone methyltransferases G9a and G9a-like protein (GLP).[1][2][3] It functions by binding to the substrate binding groove of these enzymes, preventing the dimethylation of histone H3 at lysine 9 (H3K9me2) and other non-histone targets.[4] This inhibition of G9a/GLP activity can lead to changes in gene expression and various cellular outcomes.
Q2: Does this compound always induce cytotoxicity?
No, the effects of this compound on cell viability are context-dependent and can vary significantly between cell lines and experimental conditions. While it has shown cytotoxic effects in some cancer cell lines, such as MDA-MB-231[2], it has also been reported to have anti-apoptotic and pro-proliferative effects in other cell types, like Human Umbilical Vein Endothelial Cells (HUVECs) cultured in high glucose.[2][5]
Q3: In which cell lines has the cytotoxicity of this compound been evaluated?
Based on available literature, the cytotoxic and anti-apoptotic effects of this compound have been studied in the following cell lines:
-
MDA-MB-231 (Human Breast Adenocarcinoma): this compound has been shown to reduce cell viability with a reported IC50 value.[2]
-
HUVEC (Human Umbilical Vein Endothelial Cells): In the context of high glucose-induced stress, this compound has been observed to inhibit apoptosis and promote proliferation.[2][5]
Q4: What are the known downstream effects of this compound on cellular pathways?
This compound-mediated inhibition of G9a/GLP can lead to:
-
Reduced H3K9me2 levels: This is a direct consequence of G9a/GLP inhibition.[2]
-
Modulation of Apoptosis: In HUVECs, this compound inhibits apoptosis by reducing the levels of pro-apoptotic proteins like Cleaved-Caspase3 and Bax, and relieving the inhibition of the anti-apoptotic protein Bcl-2.[2][5]
-
Activation of Pro-Survival Pathways: In HUVECs, this compound has been shown to activate the Akt/mTOR pathway, which promotes cell proliferation and migration.[5]
-
Regulation of Rab4 Expression: this compound has been found to inhibit the expression of Rab4 in HUVECs, and overexpression of Rab4 can block the anti-apoptotic effects of this compound.[2][5]
Troubleshooting Guide
Issue 1: I am not observing any cytotoxic effects with this compound in my cell line.
-
Possible Cause 1: Low Cellular Potency. this compound has been reported to have lower cellular potency compared to other G9a/GLP inhibitors like BIX01294 and UNC0638, potentially due to poor cell membrane permeability.[4][6]
-
Troubleshooting Step: Consider increasing the concentration of this compound or the incubation time. It may also be beneficial to test other, more cell-permeable G9a/GLP inhibitors.
-
-
Possible Cause 2: Cell Line Specificity. As mentioned, this compound can have anti-apoptotic effects in certain cell types and conditions.[2][5]
-
Troubleshooting Step: Review the literature to see if there are any published studies on the effects of this compound in your specific cell line or a similar one. Consider using a positive control compound known to induce cytotoxicity in your cell line to validate your assay.
-
-
Possible Cause 3: Solubility Issues. Poor solubility of this compound in your culture medium could lead to a lower effective concentration.
-
Troubleshooting Step: Ensure that this compound is fully dissolved in the vehicle (e.g., DMSO) before adding it to the culture medium.[1] Visually inspect for any precipitation. Consider preparing fresh stock solutions.
-
Issue 2: The IC50 value I am obtaining is much higher than what is reported in the literature.
-
Possible Cause 1: Differences in Experimental Protocol. IC50 values are highly dependent on the specific experimental conditions, including cell seeding density, incubation time, and the type of viability assay used.[7][8]
-
Troubleshooting Step: Carefully compare your protocol with the published methodology. Pay close attention to the details of the cytotoxicity assay performed.
-
-
Possible Cause 2: Cell Line Passage Number and Health. The sensitivity of cells to a compound can change with high passage numbers or if the cells are not healthy.
-
Troubleshooting Step: Use cells with a low passage number and ensure they are in the exponential growth phase before starting the experiment.
-
-
Possible Cause 3: Confounding Effects of Cell Growth Rate. The rate at which your cells divide can influence the outcome of a standard cytotoxicity assay.[7]
-
Troubleshooting Step: Normalize your results to the growth rate of untreated cells to get a more accurate measure of drug sensitivity.
-
Data on this compound Cytotoxicity
| Cell Line | Assay Type | Incubation Time | IC50 Value | Reference |
| MDA-MB-231 | MTT Assay | 48 hours | 11 µM | [2] |
Experimental Protocols
General Protocol for Assessing Cytotoxicity using MTT Assay
This is a generalized protocol based on common practices for cytotoxicity testing.[9][10]
-
Cell Seeding:
-
Seed cells in a 96-well plate at a predetermined optimal density.
-
Allow cells to adhere and enter the exponential growth phase (typically 24 hours).
-
-
Compound Treatment:
-
Prepare a serial dilution of this compound in culture medium from a concentrated stock solution (e.g., in DMSO).
-
Include appropriate controls: vehicle control (medium with the same concentration of DMSO) and untreated control.
-
Remove the old medium from the cells and add the medium containing the different concentrations of this compound.
-
Incubate the plate for the desired period (e.g., 48 or 72 hours).
-
-
MTT Assay:
-
Prepare a 5 mg/mL solution of MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) in sterile PBS.
-
Add 10-20 µL of the MTT solution to each well.
-
Incubate the plate for 2-4 hours at 37°C, allowing viable cells to reduce the yellow MTT to purple formazan crystals.
-
Carefully remove the medium containing MTT.
-
Add 100-200 µL of a solubilization solution (e.g., DMSO or isopropanol with 0.04 N HCl) to each well to dissolve the formazan crystals.
-
Shake the plate gently for 5-10 minutes to ensure complete dissolution.
-
-
Data Acquisition and Analysis:
-
Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader.
-
Calculate the percentage of cell viability for each concentration relative to the vehicle control.
-
Plot the percentage of viability against the log of the compound concentration and determine the IC50 value using a non-linear regression analysis.
-
Visualizations
Caption: this compound signaling pathway in HUVECs.
Caption: Experimental workflow for a cytotoxicity assay.
Caption: Troubleshooting logic for unexpected results.
References
- 1. selleckchem.com [selleckchem.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. This compound 1238673-32-9 | MCE [medchemexpress.cn]
- 4. A chemical probe selectively inhibits G9a and GLP methyltransferase activity in cells - PMC [pmc.ncbi.nlm.nih.gov]
- 5. This compound inhibits high glucose induced apoptosis in HUVEC by targeting Rab4 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Optimization of Cellular Activity of G9a Inhibitors 7-Aminoalkoxy-quinazolines - PMC [pmc.ncbi.nlm.nih.gov]
- 7. scholar.harvard.edu [scholar.harvard.edu]
- 8. Assessment of Cell Viability in Drug Therapy: IC50 and Other New Time-Independent Indices for Evaluating Chemotherapy Efficacy - PMC [pmc.ncbi.nlm.nih.gov]
- 9. In Vitro Evaluations of Cytotoxicity of Eight Antidiabetic Medicinal Plants and Their Effect on GLUT4 Translocation - PMC [pmc.ncbi.nlm.nih.gov]
- 10. In vitro testing of basal cytotoxicity: establishment of an adverse outcome pathway from chemical insult to cell death - PMC [pmc.ncbi.nlm.nih.gov]
Optimizing UNC0321 Concentration for Specific Cell Types: A Technical Support Center
Welcome to the technical support center for UNC0321, a potent and selective inhibitor of the histone methyltransferases G9a and G9a-like protein (GLP). This resource is designed for researchers, scientists, and drug development professionals to provide guidance on optimizing experimental conditions and troubleshooting common issues encountered when using this compound.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action for this compound?
A1: this compound is a potent and selective inhibitor of the histone methyltransferases G9a and GLP.[1][2][3] It functions by binding to the peptide substrate binding site of these enzymes, thereby preventing the methylation of their target substrates, most notably histone H3 at lysine 9 (H3K9).[1] This inhibition of H3K9 dimethylation (H3K9me2) leads to alterations in gene expression.[2]
Q2: What are the primary cellular effects of this compound?
A2: The primary cellular effect of this compound is the global reduction of H3K9me2 levels.[2] This can lead to a variety of downstream effects depending on the cell type and context, including:
-
Transcriptional regulation: Inhibition of G9a/GLP can lead to the reactivation of silenced genes.
-
Apoptosis: this compound has been shown to have anti-apoptotic effects in some cell types, such as Human Umbilical Vein Endothelial Cells (HUVECs).[2]
-
Cell Cycle: Inhibition of G9a/GLP can lead to cell cycle arrest, with some studies suggesting a role in both G1 and G2/M phase checkpoints.[4][5][6]
-
Signaling Pathways: this compound has been observed to modulate the Rab4/AKT/mTOR signaling pathway in HUVECs.[2]
Q3: I am not observing a significant reduction in H3K9me2 levels after this compound treatment. What could be the issue?
A3: One of the most common challenges with this compound is its relatively low cell permeability, which can result in lower than expected cellular potency despite its high in vitro potency.[7] If you are not seeing the expected reduction in H3K9me2, consider the following troubleshooting steps:
-
Increase Incubation Time: Due to its lower cell permeability, longer incubation times (e.g., 48-72 hours) may be necessary to achieve significant inhibition of H3K9me2.
-
Optimize Concentration: You may need to perform a dose-response experiment to determine the optimal concentration for your specific cell line. Refer to the table below for starting concentration ranges.
-
Consider Alternative Inhibitors: For some cell lines, newer generation G9a/GLP inhibitors with improved cell permeability, such as UNC0638 or UNC0642, may provide more robust results.
-
Verify Compound Integrity: Ensure your this compound stock is properly stored and has not degraded. Prepare fresh dilutions for each experiment.
Q4: Are there known off-target effects of this compound?
A4: While this compound is a selective inhibitor of G9a and GLP, like most small molecule inhibitors, off-target effects can occur, particularly at higher concentrations.[8][9] It is crucial to use the lowest effective concentration to minimize the risk of off-target activities. If you suspect off-target effects are influencing your results, consider performing control experiments, such as using a structurally distinct G9a/GLP inhibitor to see if the same phenotype is observed.
Troubleshooting Guides
Problem 1: Low or Inconsistent Cell Viability After Treatment
| Possible Cause | Troubleshooting Steps |
| High this compound Concentration | Perform a dose-response curve to determine the optimal, non-toxic concentration for your cell line. Start with a broad range and narrow down to the lowest effective concentration. |
| Solvent Toxicity (e.g., DMSO) | Ensure the final concentration of the solvent in your culture medium is low (typically <0.1%) and consistent across all wells, including controls. |
| Suboptimal Cell Health | Use healthy, low-passage cells for your experiments. Ensure proper cell culture conditions (e.g., media, temperature, CO2). |
| Inaccurate Cell Seeding | Ensure accurate cell counting and even distribution of cells in the wells to minimize variability. |
Problem 2: No or Weak Phenotypic Effect Observed
| Possible Cause | Troubleshooting Steps |
| Low Cellular Potency of this compound | As mentioned in the FAQs, this compound's low cell permeability can lead to reduced efficacy. Increase the incubation time (e.g., up to 72 hours) and/or the concentration. Consider using a more cell-permeable G9a/GLP inhibitor like UNC0638. |
| Cell Line Insensitivity | Not all cell lines are equally sensitive to G9a/GLP inhibition. Confirm G9a/GLP expression levels in your cell line. |
| Incorrect Assay Endpoint | The phenotypic effect of G9a/GLP inhibition may be subtle or manifest at later time points. Consider using multiple assays to assess different cellular processes (e.g., proliferation, apoptosis, gene expression). |
| Rapid Compound Degradation | If your experimental setup involves long incubation times, consider replenishing the media with fresh this compound every 24-48 hours. |
Data Presentation: Recommended this compound Concentrations
The optimal concentration of this compound is highly dependent on the cell type. The following table summarizes reported effective concentrations in different cell lines. It is strongly recommended to perform a dose-response experiment to determine the optimal concentration for your specific cell line.
| Cell Line | Assay Type | Effective Concentration Range | Incubation Time | Reference |
| HUVEC | Western Blot (p-AKT, p-mTOR), Apoptosis Assay | 50 - 200 pM | 48 hours | [2] |
| MDA-MB-231 | In-Cell Western (H3K9me2 reduction) | IC50: 11 µM | 48 hours | [2] |
| MDA-MB-231 | MTT Assay (Cytotoxicity) | EC50: > 40 µM | 48 hours | [2] |
Experimental Protocols
Protocol 1: Determining Optimal this compound Concentration using a Cell Viability Assay (MTT Assay)
-
Cell Seeding: Seed your cells in a 96-well plate at a density that will not reach confluency by the end of the experiment. Allow cells to adhere overnight.
-
Compound Preparation: Prepare a serial dilution of this compound in your complete cell culture medium. A common starting range is from 0.1 µM to 50 µM. Include a vehicle-only control (e.g., DMSO).
-
Treatment: Remove the overnight culture medium and add the this compound dilutions to the respective wells.
-
Incubation: Incubate the plate for the desired duration (e.g., 48 or 72 hours).
-
MTT Addition: Add MTT reagent to each well (final concentration of 0.5 mg/mL) and incubate for 2-4 hours at 37°C.
-
Solubilization: Add a solubilization solution (e.g., DMSO or a 0.01 M HCl solution with 10% SDS) to each well and incubate until the formazan crystals are fully dissolved.
-
Absorbance Measurement: Read the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and plot the dose-response curve to determine the IC50 value.
Protocol 2: Western Blot for H3K9me2 Reduction
-
Cell Treatment: Seed cells in a 6-well plate and treat with the desired concentrations of this compound (and a vehicle control) for 48-72 hours.
-
Histone Extraction: Harvest the cells and perform histone extraction using an acid extraction method or a commercial kit.
-
Protein Quantification: Determine the protein concentration of your histone extracts using a BCA or Bradford assay.
-
SDS-PAGE: Load equal amounts of histone extracts onto a 15% SDS-polyacrylamide gel and run the electrophoresis.
-
Protein Transfer: Transfer the separated proteins to a PVDF or nitrocellulose membrane.
-
Blocking: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate the membrane with a primary antibody against H3K9me2 and a loading control (e.g., total Histone H3) overnight at 4°C.
-
Secondary Antibody Incubation: Wash the membrane with TBST and incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: Wash the membrane again and visualize the bands using an enhanced chemiluminescence (ECL) detection system.
-
Analysis: Quantify the band intensities and normalize the H3K9me2 signal to the total Histone H3 signal.
Mandatory Visualizations
Caption: this compound inhibits the G9a/GLP complex, preventing H3K9 dimethylation and subsequent transcriptional repression.
Caption: Experimental workflow for optimizing this compound concentration.
References
- 1. researchgate.net [researchgate.net]
- 2. medchemexpress.com [medchemexpress.com]
- 3. selleckchem.com [selleckchem.com]
- 4. G1 and G2 cell-cycle arrest following microtubule depolymerization in human breast cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 5. scispace.com [scispace.com]
- 6. oncotarget.com [oncotarget.com]
- 7. G9a/GLP-sensitivity of H3K9me2 Demarcates Two Types of Genomic Compartments - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Off-target toxicity is a common mechanism of action of cancer drugs undergoing clinical trials - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Off-target toxicity is a common mechanism of action of cancer drugs undergoing clinical trials - PMC [pmc.ncbi.nlm.nih.gov]
UNC0321 Technical Support Center: Troubleshooting and FAQs
For researchers, scientists, and drug development professionals utilizing UNC0321, this technical support center provides troubleshooting guidance and answers to frequently asked questions to ensure the successful design and execution of your experiments.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action for this compound?
This compound is a potent and selective small molecule inhibitor of G9a and G9a-like protein (GLP), which are histone methyltransferases.[1][2][3][4] Specifically, it competitively inhibits the binding of the histone H3 peptide substrate to these enzymes.[5] This inhibition prevents the dimethylation of histone H3 at lysine 9 (H3K9me2), a key epigenetic mark associated with transcriptional repression.[4][5]
Q2: What are the recommended solvent and storage conditions for this compound?
This compound is soluble in DMSO and Ethanol. For long-term storage, it is recommended to store the solid compound at -20°C.[6] Stock solutions in anhydrous DMSO can be stored at -70°C for up to six months or at +4°C for up to two weeks.[6] It is important to note that aqueous solutions should not be stored for more than one day.[6]
Q3: I am not observing the expected cellular phenotype after this compound treatment. What could be the issue?
A common challenge with this compound is its relatively poor cell membrane permeability, which can lead to a discrepancy between its high biochemical potency (in enzymatic assays) and its cellular potency.[7][8] If you are not observing the expected effect, consider the following:
-
Increase Incubation Time: The effect of this compound on H3K9me2 levels and subsequent gene expression changes may require a longer treatment duration. Time-course experiments are recommended to determine the optimal incubation period for your specific cell type and experimental endpoint.
-
Optimize Concentration: While this compound is potent biochemically, higher concentrations may be necessary to achieve a significant effect in cellular assays due to its limited permeability. A dose-response experiment is crucial.
-
Consider a More Cell-Permeable Analog: For experiments requiring high cellular potency, consider using UNC0638, a structurally related G9a/GLP inhibitor that was specifically designed to have improved cell permeability and cellular activity compared to this compound.[7][8]
-
Verify Target Engagement: Confirm that this compound is engaging its target in your cells by measuring the levels of H3K9me2 via Western blot or other suitable methods. A lack of change in H3K9me2 levels would indicate an issue with cellular uptake or compound stability.
Troubleshooting Guide
| Issue | Possible Cause | Recommended Solution |
| Inconsistent results between experiments | - Inconsistent this compound concentration in working solutions.- Degradation of this compound in stock solutions. | - Prepare fresh working solutions for each experiment from a recently prepared stock.- Aliquot stock solutions to avoid repeated freeze-thaw cycles. |
| High cellular toxicity observed | - Off-target effects at high concentrations.- Sensitivity of the specific cell line to G9a/GLP inhibition. | - Perform a cytotoxicity assay (e.g., MTT or LDH assay) to determine the cytotoxic concentration range for your cell line.- Use the lowest effective concentration that achieves the desired biological effect while minimizing toxicity. |
| No change in H3K9me2 levels after treatment | - Insufficient treatment duration or concentration.- Poor cell permeability in the specific cell type.- Issues with the Western blot protocol. | - Conduct a time-course (e.g., 24, 48, 72 hours) and dose-response (e.g., 1 µM to 25 µM) experiment.- If permeability is a persistent issue, consider using UNC0638.- Optimize your histone extraction and Western blot protocol for detecting histone modifications. |
Quantitative Data Summary
Table 1: In Vitro Potency of this compound
| Target | Assay Type | IC50 / Ki | Reference |
| G9a | Biochemical (Enzymatic) | 6-9 nM (IC50) | [1] |
| G9a | Biochemical (Enzymatic) | 63 pM (Ki) | [1] |
| GLP | Biochemical (Enzymatic) | 15-23 nM (IC50) | [1] |
| G9a | Cellular (H3K9me2 reduction in MDA-MB-231 cells) | 11 µM (IC50) | [1] |
Table 2: Comparison of Cellular Activity of this compound and UNC0638
| Compound | Cellular IC50 (H3K9me2 reduction in MDA-MB-231 cells) | Reference |
| This compound | 11 µM | [1] |
| UNC0638 | 81 nM | [7] |
Experimental Protocols
Protocol 1: Determining Optimal this compound Concentration using a Cytotoxicity Assay (MTT Assay)
-
Cell Seeding: Seed your cells of interest in a 96-well plate at a density that will not reach confluency during the experiment. Allow cells to adhere overnight.
-
Compound Preparation: Prepare a 2X stock of this compound in culture medium. Perform serial dilutions to create a range of concentrations to be tested (e.g., 0.1 µM to 100 µM).
-
Treatment: Remove the overnight culture medium from the cells and add 100 µL of the this compound serial dilutions to the respective wells. Include a vehicle control (e.g., DMSO) at the highest concentration used.
-
Incubation: Incubate the plate for the desired treatment duration (e.g., 24, 48, or 72 hours).
-
MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 2-4 hours at 37°C until formazan crystals are visible.
-
Solubilization: Add 100 µL of solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl) to each well and mix thoroughly to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and plot a dose-response curve to determine the IC50 value for cytotoxicity.
Protocol 2: Western Blot for H3K9me2 Levels
-
Cell Lysis: After treating cells with this compound for the desired time and concentration, wash the cells with cold PBS and lyse them in RIPA buffer containing protease and phosphatase inhibitors.
-
Histone Extraction (Optional but recommended for cleaner results): Acid extract histones from the cell pellet. Briefly, resuspend the pellet in a hypotonic lysis buffer, centrifuge to pellet the nuclei, and then extract histones from the nuclear pellet with 0.2 M H2SO4 overnight at 4°C.
-
Protein Quantification: Determine the protein concentration of your lysates using a BCA or Bradford assay.
-
Sample Preparation: Mix equal amounts of protein with Laemmli sample buffer and boil for 5-10 minutes.
-
SDS-PAGE: Load 15-20 µg of protein per lane on a 15% polyacrylamide gel to resolve the low molecular weight histones.
-
Transfer: Transfer the separated proteins to a PVDF or nitrocellulose membrane.
-
Blocking: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate the membrane with a primary antibody specific for H3K9me2 (diluted in blocking buffer) overnight at 4°C. Also, probe a separate membrane or the same membrane after stripping with an antibody for total Histone H3 as a loading control.
-
Secondary Antibody Incubation: Wash the membrane with TBST and incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: Detect the signal using an enhanced chemiluminescence (ECL) substrate and image the blot.
-
Analysis: Quantify the band intensities and normalize the H3K9me2 signal to the total Histone H3 signal.
Visualizations
Caption: this compound inhibits G9a/GLP, preventing H3K9 dimethylation.
Caption: A logical workflow for troubleshooting this compound experiments.
Caption: Experimental workflow for determining optimal this compound treatment duration.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. selleckchem.com [selleckchem.com]
- 3. Structure‐Based Virtual Screening and in vitro and in vivo Analyses Revealed Potent Methyltransferase G9a Inhibitors as Prospective Anti‐Alzheimer's Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 4. This compound | CAS:1238673-32-9 | G9a inhibitor | High Purity | Manufacturer BioCrick [biocrick.com]
- 5. mdpi.com [mdpi.com]
- 6. bpsbioscience.com [bpsbioscience.com]
- 7. researchgate.net [researchgate.net]
- 8. A chemical probe selectively inhibits G9a and GLP methyltransferase activity in cells - PMC [pmc.ncbi.nlm.nih.gov]
UNC0321 stability in cell culture media
Welcome to the technical support center for UNC0321. This resource is designed to assist researchers, scientists, and drug development professionals in effectively utilizing the G9a/GLP inhibitor this compound in their experiments. Below you will find troubleshooting guides and frequently asked questions (FAQs) to address common challenges, particularly concerning its stability in cell culture media.
Troubleshooting Guide: this compound Stability in Cell Culture
This guide addresses potential issues related to the stability of this compound during in vitro experiments.
Problem 1: Inconsistent or lower-than-expected bioactivity of this compound in cell-based assays.
-
Possible Cause: Degradation of this compound in the cell culture medium over the course of the experiment. The stability of small molecules can be influenced by the components of the medium, pH, temperature, and light exposure.
-
Troubleshooting Steps:
-
Verify Stock Solution Integrity: this compound is soluble in DMSO.[1] Stock solutions should be stored at -20°C for up to one year or -80°C for up to two years.[2] Ensure your stock solution has been stored correctly and has not undergone multiple freeze-thaw cycles.
-
Assess Stability in Your Specific Medium: The composition of cell culture media can vary. It is highly recommended to perform a stability study of this compound in your specific medium (e.g., DMEM, RPMI-1640) under your experimental conditions (e.g., 37°C, 5% CO₂). A detailed protocol for this is provided below.
-
Minimize Exposure to Light: Protect your this compound-containing media from light during incubation and handling.
-
Prepare Fresh Working Solutions: It is recommended to prepare fresh working solutions from a frozen stock for each experiment to minimize degradation.[2]
-
Problem 2: High variability between replicate wells or experiments.
-
Possible Cause: Inconsistent degradation rates or precipitation of this compound.
-
Troubleshooting Steps:
-
Ensure Complete Solubilization: When diluting the DMSO stock of this compound into your aqueous cell culture medium, ensure thorough mixing to prevent precipitation. The final concentration of DMSO should be kept low (typically <0.5%) to avoid solvent-induced artifacts.
-
Use Freshly Opened DMSO: Hygroscopic DMSO can significantly impact the solubility of this compound.[2] Use newly opened or properly stored anhydrous DMSO for preparing stock solutions.
-
Consider a More Cell-Permeable Analog: this compound has been noted for its poor cellular potency, which may be due to poor cell membrane permeability.[3] For certain cellular assays, consider using UNC0638, a more cell-permeable and stable analog.[3]
-
Troubleshooting Workflow
References
Technical Support Center: UNC0321 Western Blot Analysis
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers using UNC0321, a potent and selective inhibitor of G9a and GLP histone methyltransferases, in western blot experiments.
Frequently Asked Questions (FAQs)
Q1: What is this compound and how does it work?
This compound is a small molecule inhibitor that potently and selectively targets the histone methyltransferases G9a (also known as EHMT2) and G9a-like protein (GLP, also known as EHMT1).[1][2][3] These enzymes are responsible for mono- and di-methylation of histone H3 at lysine 9 (H3K9me1 and H3K9me2), epigenetic marks associated with transcriptional repression.[4][5][6] By inhibiting G9a and GLP, this compound leads to a global reduction in H3K9me2 levels, which can subsequently alter gene expression.[3][7]
Q2: What are the expected molecular weights of G9a and GLP on a western blot?
The expected molecular weight of G9a can vary slightly depending on the specific isoform. The mouse G9a short form (G9a-S) is approximately 1172 amino acids.[8] Endogenous GLP protein has been detected at a molecular weight of approximately 170 kDa.[9] A recombinant human N-terminal GST-tagged GLP has a molecular weight of 60.3 kDa.[5] Researchers should always consult the datasheet for the specific antibodies they are using for information on expected band sizes.
Q3: What is the primary downstream effect I should expect to see on a western blot after this compound treatment?
The most direct and expected downstream effect of this compound treatment is a significant reduction in the global levels of di-methylated histone H3 at lysine 9 (H3K9me2).[3][7][10] This can be readily assessed by western blotting using an antibody specific for H3K9me2.
Q4: Are there other downstream targets of this compound that I can probe for?
Yes, beyond the direct reduction in H3K9me2, inhibition of G9a/GLP by this compound can lead to changes in the expression of various downstream proteins. For example, in some cellular contexts, this compound treatment has been shown to affect the expression of proteins involved in apoptosis, such as Bax and Bcl-2, and components of the AKT/mTOR signaling pathway.[3] It has also been linked to the induction of autophagy, which can be monitored by observing the levels of LC3B-II.[11]
Troubleshooting Guide
This guide addresses common issues encountered during western blotting experiments with this compound.
Problem 1: No or Weak Signal for Target Protein
| Possible Cause | Troubleshooting Steps |
| Ineffective this compound Treatment | - Verify the concentration and incubation time of this compound. Effective concentrations can range from picomolar to low micromolar depending on the cell line and experimental goals.[3] - Ensure proper dissolution of this compound; for example, in fresh DMSO.[1] |
| Low Target Protein Abundance | - Increase the amount of protein loaded per well.[4] - Use a positive control lysate from a cell line known to express the target protein.[12] - Consider immunoprecipitation to enrich for your target protein before western blotting. |
| Suboptimal Antibody Concentration | - Titrate the primary antibody to determine the optimal concentration.[13] - Increase the incubation time with the primary antibody, for example, overnight at 4°C.[4] |
| Inefficient Protein Transfer | - Confirm successful protein transfer by staining the membrane with Ponceau S after transfer. - For low molecular weight proteins like histones, use a 0.2 µm pore size membrane and consider adding methanol to the transfer buffer to improve retention. |
Problem 2: High Background
| Possible Cause | Troubleshooting Steps |
| Insufficient Blocking | - Increase the blocking time to at least 1 hour at room temperature.[8] - Optimize the blocking agent. For phosphorylated targets, BSA is generally preferred over milk, as milk contains phosphoproteins that can cause background.[10] - Increase the concentration of the blocking agent (e.g., up to 10% non-fat dry milk or BSA).[4] |
| Antibody Concentration Too High | - Reduce the concentration of the primary and/or secondary antibody.[8][14] |
| Inadequate Washing | - Increase the number and duration of wash steps after antibody incubations.[13] - Ensure a detergent like Tween 20 is included in the wash buffer (e.g., 0.05-0.1%).[15] |
Problem 3: Non-specific Bands
| Possible Cause | Troubleshooting Steps |
| Antibody Cross-reactivity | - Use a more specific primary antibody. Check the antibody datasheet for validation data. - Perform a "no primary antibody" control to check for non-specific binding of the secondary antibody.[12] |
| Protein Degradation | - Add protease inhibitors to your lysis buffer and keep samples on ice.[4] |
| Too Much Protein Loaded | - Reduce the amount of protein loaded per lane to avoid overloading, which can lead to streaking and non-specific bands.[8] |
Experimental Protocols
Cell Lysis and Protein Extraction
-
Culture cells to the desired confluency and treat with the appropriate concentration of this compound for the desired time.
-
Place the cell culture dish on ice and wash the cells with ice-cold PBS.
-
Add ice-cold RIPA buffer supplemented with fresh protease and phosphatase inhibitors.
-
Scrape the cells and transfer the lysate to a microfuge tube.
-
Sonicate the lysate to shear DNA and ensure complete lysis.
-
Centrifuge the lysate at 12,000 rpm for 15-20 minutes at 4°C.
-
Transfer the supernatant (protein extract) to a new tube and determine the protein concentration using a BCA or Bradford assay.
Western Blot Protocol for H3K9me2
-
Sample Preparation: Mix your protein sample with Laemmli sample buffer and heat at 95-100°C for 5-10 minutes.
-
SDS-PAGE: Load 20-30 µg of protein per lane onto a high-percentage (e.g., 15%) polyacrylamide gel to ensure good resolution of low molecular weight histone proteins. Run the gel until the dye front is near the bottom.
-
Protein Transfer: Transfer the separated proteins to a 0.2 µm nitrocellulose or PVDF membrane. A wet transfer is often recommended for quantitative accuracy.
-
Blocking: Block the membrane with 5% BSA in TBST (Tris-buffered saline with 0.1% Tween 20) for 1 hour at room temperature with gentle agitation.
-
Primary Antibody Incubation: Incubate the membrane with a primary antibody specific for H3K9me2, diluted in the blocking buffer, overnight at 4°C with gentle agitation.
-
Washing: Wash the membrane three times for 5-10 minutes each with TBST.
-
Secondary Antibody Incubation: Incubate the membrane with an HRP-conjugated secondary antibody, diluted in the blocking buffer, for 1 hour at room temperature.
-
Washing: Repeat the washing step as described above.
-
Detection: Add an enhanced chemiluminescence (ECL) substrate and visualize the bands using a chemiluminescence imaging system or film.
Quantitative Data Summary
The following table provides an example of expected quantitative changes in protein levels following this compound treatment, based on published literature. Actual results may vary depending on the cell line and experimental conditions.
| Target Protein | Expected Change with this compound Treatment | Example Fold Change (relative to control) |
| H3K9me2 | Decrease | 0.2 - 0.5 |
| Bax | Increase (in some contexts) | 1.5 - 2.0 |
| Bcl-2 | Decrease (in some contexts) | 0.4 - 0.7 |
| LC3B-II | Increase (in some contexts) | 2.0 - 3.0 |
Visualizations
Signaling Pathway of this compound Action
Caption: this compound inhibits the G9a/GLP complex, reducing H3K9me2 and transcriptional repression.
Western Blot Troubleshooting Workflow
Caption: A logical workflow for troubleshooting common western blot issues.
References
- 1. selleckchem.com [selleckchem.com]
- 2. Discovery of Potent and Selective Inhibitors for G9a-Like Protein (GLP) Lysine Methyltransferase - PMC [pmc.ncbi.nlm.nih.gov]
- 3. medchemexpress.com [medchemexpress.com]
- 4. H3K9 methyltransferase G9a and the related molecule GLP - PMC [pmc.ncbi.nlm.nih.gov]
- 5. caymanchem.com [caymanchem.com]
- 6. A case study in cross-talk: the histone lysine methyltransferases G9a and GLP - PMC [pmc.ncbi.nlm.nih.gov]
- 7. A chemical probe selectively inhibits G9a and GLP methyltransferase activity in cells - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Histone methyltransferases G9a and GLP form heteromeric complexes and are both crucial for methylation of euchromatin at H3-K9 - PMC [pmc.ncbi.nlm.nih.gov]
- 10. G9a/GLP-sensitivity of H3K9me2 Demarcates Two Types of Genomic Compartments - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. Recommended controls for western blot | Abcam [abcam.com]
- 13. researchgate.net [researchgate.net]
- 14. Structure, Activity, and Function of the Protein Lysine Methyltransferase G9a - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Western Blot (WB) Protocol | EpigenTek [epigentek.com]
UNC0321 inconsistent results in experiments
Welcome to the technical support center for UNC0321. This resource is designed to assist researchers, scientists, and drug development professionals in troubleshooting experiments and addressing common issues encountered when working with this potent G9a/GLP inhibitor.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action?
This compound is a potent and selective small molecule inhibitor of the histone methyltransferases G9a (also known as EHMT2) and G9a-like protein (GLP, also known as EHMT1).[1][2][3] Its mechanism of action involves binding to the peptide substrate binding groove of these enzymes, thereby preventing the methylation of their targets, most notably histone H3 at lysine 9 (H3K9).[4] This inhibition of H3K9 dimethylation (H3K9me2) leads to alterations in gene expression.[5]
Q2: I'm observing a significant discrepancy between this compound's high potency in my biochemical (in vitro) assays and its weaker effect in my cell-based (in vivo) experiments. Why is this happening?
This is a well-documented observation for this compound. The primary reason for this discrepancy is the compound's poor cell membrane permeability.[4][6] While this compound is a highly potent inhibitor of the G9a/GLP enzymes in a test tube, its ability to efficiently cross the cell membrane and reach its intracellular targets is limited. This leads to a lower apparent potency in cellular assays.
Q3: Are there any recommended alternatives to this compound with better cellular activity?
Yes, for researchers experiencing issues with this compound's cellular potency, UNC0638 is a highly recommended alternative. UNC0638 was developed as a chemical probe with improved cell permeability while maintaining high potency and selectivity for G9a/GLP.[1][4] It often shows more robust effects in cellular assays at lower concentrations compared to this compound.[1]
Q4: What are the known off-target effects of this compound?
Q5: What is the recommended solvent and storage condition for this compound?
This compound is typically soluble in DMSO.[3] For long-term storage, it is recommended to store the solid compound at -20°C. DMSO stock solutions can also be stored at -20°C. Avoid repeated freeze-thaw cycles to maintain the integrity of the compound.
Troubleshooting Guides
Issue 1: Inconsistent or Weak Inhibition of H3K9me2 in Cells
Potential Cause 1: Poor Cell Permeability of this compound
-
Troubleshooting Steps:
-
Increase Incubation Time: Extend the duration of this compound treatment to allow for greater accumulation within the cells.
-
Optimize Concentration: Perform a dose-response experiment to determine the optimal concentration for your specific cell line and experimental conditions. Be mindful that higher concentrations may increase the risk of off-target effects.
-
Consider a More Permeable Analog: If inconsistent results persist, consider using UNC0638, which has demonstrated superior cellular potency.[1][4]
-
Serum Concentration: The presence of serum proteins can sometimes affect the free concentration of a compound. If possible, and if it does not adversely affect your cells for the duration of the experiment, consider reducing the serum concentration during the treatment period.
-
Potential Cause 2: Compound Degradation
-
Troubleshooting Steps:
-
Freshly Prepare Working Solutions: Prepare dilutions of this compound in your cell culture medium immediately before use.
-
Check Stock Solution Integrity: If you suspect your DMSO stock has degraded, prepare a fresh stock from solid material.
-
Stability in Media: Be aware that the stability of compounds can vary in different cell culture media formulations.[7]
-
Potential Cause 3: Cell Line Specific Differences
-
Troubleshooting Steps:
-
Baseline G9a/GLP Expression: Confirm that your cell line of interest expresses G9a and GLP at sufficient levels.
-
Cellular Efflux: Some cell lines may have active efflux pumps that can reduce the intracellular concentration of small molecules.
-
Issue 2: Unexpected Effects on Cell Viability
Potential Cause 1: Off-Target Effects at High Concentrations
-
Troubleshooting Steps:
-
Perform a Cytotoxicity Assay: Determine the EC50 for cytotoxicity in your cell line using an assay such as MTT or CellTiter-Glo. This will help you establish a therapeutic window where you can observe target engagement without significant cell death.
-
Use a Negative Control Compound: If available, use an inactive analog of this compound to confirm that the observed phenotype is due to G9a/GLP inhibition and not a general cytotoxic effect of the chemical scaffold.
-
Potential Cause 2: Interference with Viability Assay Reagents
-
Troubleshooting Steps:
-
Assay Controls: In cell-free conditions, test whether this compound directly reacts with the reagents of your viability assay (e.g., MTT reagent).
-
Use an Orthogonal Assay: If you suspect interference, confirm your viability results using a different method that relies on a distinct mechanism (e.g., measure ATP levels with CellTiter-Glo alongside an MTT assay).
-
Data Presentation
Table 1: this compound and UNC0638 In Vitro and Cellular Activity Comparison
| Compound | Target | In Vitro IC50 (nM) | Cellular H3K9me2 Inhibition IC50 (MDA-MB-231 cells) (µM) | Cellular Cytotoxicity EC50 (MDA-MB-231 cells) (µM) | Reference |
| This compound | G9a/GLP | 6-9 | 11 | > 40 | [2] |
| UNC0638 | G9a/GLP | ~15-19 | 0.081 | > 10 | [1] |
Table 2: Example Experimental Conditions for this compound in Cellular Assays
| Cell Line | Assay Type | Concentration Range | Incubation Time | Key Findings | Reference |
| MDA-MB-231 | In-Cell Western (H3K9me2) | Not specified | 48 hours | IC50 of 11 µM for H3K9me2 reduction. | [2] |
| HUVEC | Western Blot (Apoptosis markers) | 50 pM - 200 pM | 48 hours | Inhibited high glucose-induced apoptosis. | [2] |
Experimental Protocols
Protocol 1: Western Blot for H3K9me2 Inhibition
-
Cell Seeding and Treatment: Seed cells in a 6-well plate at a density that will result in 70-80% confluency at the time of harvest. Allow cells to adhere overnight. Treat cells with the desired concentrations of this compound or vehicle control (e.g., DMSO) for the intended duration (e.g., 48-72 hours).
-
Cell Lysis:
-
Wash cells twice with ice-cold PBS.
-
Add 100-200 µL of RIPA buffer supplemented with protease and phosphatase inhibitors to each well.
-
Scrape the cells and transfer the lysate to a pre-chilled microcentrifuge tube.
-
Incubate on ice for 30 minutes with periodic vortexing.
-
Centrifuge at 14,000 x g for 15 minutes at 4°C.
-
Transfer the supernatant (protein extract) to a new tube.
-
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA or Bradford assay.
-
Sample Preparation:
-
Normalize the protein concentration for all samples.
-
Add 4x Laemmli sample buffer to the lysates.
-
Boil the samples at 95-100°C for 5-10 minutes.
-
-
SDS-PAGE and Transfer:
-
Load 20-30 µg of protein per lane onto a 15% polyacrylamide gel. Histones are small proteins, so a higher percentage gel is recommended for better resolution.
-
Run the gel until the dye front reaches the bottom.
-
Transfer the proteins to a PVDF or nitrocellulose membrane.
-
-
Immunoblotting:
-
Block the membrane with 5% non-fat dry milk or BSA in TBST for 1 hour at room temperature.
-
Incubate the membrane with a primary antibody against H3K9me2 (diluted in blocking buffer) overnight at 4°C with gentle agitation.
-
Wash the membrane three times with TBST for 10 minutes each.
-
Incubate with an HRP-conjugated secondary antibody (diluted in blocking buffer) for 1 hour at room temperature.
-
Wash the membrane three times with TBST for 10 minutes each.
-
-
Detection:
-
Incubate the membrane with an ECL substrate.
-
Visualize the bands using a chemiluminescence imaging system.
-
Normalize the H3K9me2 signal to a loading control such as total Histone H3 or a housekeeping protein like GAPDH.
-
Protocol 2: MTT Assay for Cell Viability
-
Cell Seeding: Seed cells in a 96-well plate at a predetermined optimal density. Allow cells to adhere overnight.
-
Compound Treatment: Treat cells with a serial dilution of this compound and a vehicle control. Include wells with media only as a background control. Incubate for the desired treatment duration (e.g., 48 or 72 hours).
-
MTT Addition:
-
Prepare a 5 mg/mL solution of MTT in sterile PBS.
-
Add 10 µL of the MTT solution to each well.
-
Incubate the plate for 2-4 hours at 37°C until a purple precipitate is visible.
-
-
Formazan Solubilization:
-
Add 100 µL of solubilization solution (e.g., 10% SDS in 0.01 M HCl) to each well.
-
Leave the plate at room temperature in the dark for 2-4 hours, or until the formazan crystals have completely dissolved. Gentle mixing on an orbital shaker can aid solubilization.
-
-
Absorbance Measurement: Read the absorbance at 570 nm using a microplate reader.
-
Data Analysis:
-
Subtract the average absorbance of the media-only wells from all other values.
-
Calculate the percentage of cell viability for each treatment relative to the vehicle control.
-
Plot the percentage of viability against the log of the compound concentration to determine the EC50 value.
-
Visualizations
Caption: G9a/GLP pathway and this compound inhibition.
Caption: Troubleshooting workflow for this compound.
References
- 1. researchgate.net [researchgate.net]
- 2. medchemexpress.com [medchemexpress.com]
- 3. selleckchem.com [selleckchem.com]
- 4. A chemical probe selectively inhibits G9a and GLP methyltransferase activity in cells - PMC [pmc.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. Optimization of cellular activity of G9a inhibitors 7-aminoalkoxy-quinazolines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Stability and Requirement for Thiamin in a Cell Culture Feed Used to Produce New Biological Entities - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Minimizing UNC0321 Toxicity in Primary Cells
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in minimizing the toxicity of UNC0321 in primary cell cultures. The information is presented in a question-and-answer format to directly address specific issues encountered during experiments.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its mechanism of action?
This compound is a potent and selective small molecule inhibitor of the histone methyltransferases G9a (also known as EHMT2) and G9a-like protein (GLP, also known as EHMT1). In biochemical assays, it exhibits picomolar potency.[1] Its primary mechanism of action is the inhibition of H3K9me2 (dimethylation of lysine 9 on histone H3), a mark associated with transcriptional repression. G9a and GLP can also methylate non-histone proteins, which may contribute to the cellular effects of this compound.
Q2: Why am I observing high toxicity with this compound in my primary cells, even at low concentrations?
Primary cells are often more sensitive to chemical compounds than immortalized cell lines. Several factors could contribute to high toxicity:
-
Poor Cellular Permeability: this compound has been reported to have lower cellular potency compared to its biochemical potency, which is thought to be due to poor cell membrane permeability. This might lead researchers to use higher concentrations, inadvertently causing off-target effects and toxicity.
-
On-Target Toxicity: Inhibition of G9a/GLP can have significant biological consequences that may manifest as toxicity in certain cell types. For example, G9a/GLP are essential for the homeostasis and normal function of various cell types, including cardiomyocytes and hematopoietic stem cells.[2][3]
-
Solvent Toxicity: The solvent used to dissolve this compound, typically DMSO, can be toxic to primary cells at concentrations as low as 0.1%. It is crucial to use the lowest possible final solvent concentration.
Q3: Is there a less toxic alternative to this compound?
Yes, a related compound, UNC0638 (and its in vivo analog UNC0642 ), was developed to have improved cell permeability and a better toxicity profile compared to this compound.[1][4] For many cellular experiments, UNC0638 may be a more suitable choice, offering a better separation between its functional potency and cellular toxicity.[1]
Q4: What are the known off-target effects of this compound?
While this compound is highly selective for G9a and GLP over other methyltransferases, high concentrations may lead to off-target effects. The specific off-target profile of this compound in various primary cells is not extensively documented in publicly available literature. However, any observed toxicity at concentrations significantly higher than the EC50 for H3K9me2 reduction should be investigated for potential off-target activity.
Troubleshooting Guides
Issue 1: Massive Cell Death Observed Shortly After this compound Treatment
| Possible Cause | Suggested Solution |
| Concentration Too High | Perform a wide dose-response experiment, starting from the low nanomolar or even picomolar range. Primary cells can be exquisitely sensitive. |
| Solvent Toxicity | Ensure the final DMSO concentration is ≤ 0.1%. Run a vehicle control (media with DMSO only) to assess solvent toxicity. |
| Acute On-Target Toxicity | For certain primary cells, acute inhibition of G9a/GLP may be incompatible with survival. Consider a shorter exposure time or using a lower, non-lethal concentration to study more immediate effects. |
Issue 2: Gradual Decrease in Cell Viability Over Time
| Possible Cause | Suggested Solution |
| Cumulative Toxicity | The effects of G9a/GLP inhibition can be cumulative. Perform a time-course experiment to determine the onset of toxicity and select an appropriate endpoint before significant cell death occurs. |
| Differentiation Block or Alteration | G9a/GLP are crucial for lineage commitment in hematopoietic stem cells and other progenitor cells.[5] Inhibition by this compound may block normal differentiation, leading to apoptosis. Analyze markers of differentiation at various time points. |
| Metabolic Dysregulation | G9a has been implicated in regulating metabolic pathways. Assess cellular metabolism (e.g., using Seahorse assays) to determine if this compound is causing metabolic stress. |
Issue 3: Inconsistent Results Between Experiments
| Possible Cause | Suggested Solution |
| Primary Cell Variability | Primary cells from different donors or even different isolations can have significant variability. Use cells from the same lot or donor for a set of experiments and always include proper controls. |
| Compound Instability | Prepare fresh stock solutions of this compound and dilute to the final concentration immediately before use. Avoid repeated freeze-thaw cycles. |
| Cell Culture Conditions | Ensure consistent cell seeding density, media composition, and incubator conditions. Primary cells are highly sensitive to their environment. |
Quantitative Data Summary
Table 1: In Vitro Potency and Cellular Activity of this compound and UNC0638
| Compound | Target | Biochemical IC50 | Cellular H3K9me2 Reduction IC50 (MDA-MB-231 cells) | Notes |
| This compound | G9a/GLP | ~6-9 nM | Not reported, but noted to be less potent than BIX01294 | Lower cellular potency attributed to poor membrane permeability. |
| UNC0638 | G9a/GLP | ~15-19 nM | ~81 nM | Developed for improved cellular activity and lower toxicity.[1] |
Experimental Protocols
Protocol 1: General Dose-Response and Viability Assay in Primary Cells
-
Cell Plating: Plate primary cells in a 96-well plate at a density optimized for your cell type. Allow cells to adhere and recover for 24-48 hours.
-
Compound Preparation: Prepare a 10 mM stock solution of this compound in sterile DMSO. Serially dilute the stock solution in your cell culture medium to create a range of working concentrations (e.g., 1 nM to 10 µM). Ensure the final DMSO concentration in all wells is consistent and non-toxic (≤ 0.1%).
-
Treatment: Remove the old medium from the cells and replace it with the medium containing the different concentrations of this compound. Include a vehicle-only control (medium with DMSO) and an untreated control.
-
Incubation: Incubate the cells for the desired duration (e.g., 24, 48, or 72 hours).
-
Viability Assessment: Assess cell viability using a suitable method for your primary cells, such as a CellTiter-Glo® Luminescent Cell Viability Assay or a live/dead staining protocol followed by imaging.
Protocol 2: Western Blot for H3K9me2 Reduction
-
Cell Treatment: Plate primary cells in a 6-well plate and treat with a range of this compound concentrations (determined from the viability assay to be non-lethal) for 24-48 hours.
-
Histone Extraction: Harvest the cells and perform histone extraction using a commercial kit or a standard acid extraction protocol.
-
Western Blotting: Separate the histone extracts by SDS-PAGE and transfer to a PVDF membrane.
-
Antibody Incubation: Probe the membrane with a primary antibody specific for H3K9me2. Also, probe for a loading control such as total Histone H3.
-
Detection: Use a secondary antibody conjugated to HRP and a chemiluminescent substrate to detect the protein bands.
-
Analysis: Quantify the band intensities to determine the extent of H3K9me2 reduction at different this compound concentrations.
Visualizations
Caption: this compound inhibits the G9a/GLP complex, preventing H3K9 dimethylation.
References
- 1. A chemical probe selectively inhibits G9a and GLP methyltransferase activity in cells - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Histone H3 lysine 9 methyltransferases, G9a and GLP are essential for cardiac morphogenesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. ahajournals.org [ahajournals.org]
- 4. researchgate.net [researchgate.net]
- 5. G9a/GLP-dependent histone H3K9me2 patterning during human hematopoietic stem cell lineage commitment - PMC [pmc.ncbi.nlm.nih.gov]
UNC0321 degradation and storage conditions
This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to UNC0321, a potent and selective inhibitor of G9a and G9a-like protein (GLP) histone methyltransferases. This resource includes frequently asked questions (FAQs), troubleshooting guides for common experimental issues, and detailed experimental protocols.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action?
This compound is a cell-permeable small molecule that functions as a potent and selective inhibitor of the histone methyltransferases G9a (also known as EHMT2) and G9a-like protein (GLP, also known as EHMT1)[1]. Its primary mechanism of action is the inhibition of the catalytic activity of these enzymes, which are responsible for mono- and dimethylation of histone H3 at lysine 9 (H3K9me1 and H3K9me2)[2]. This inhibition leads to a reduction in the overall levels of H3K9me2 in cells[3].
Q2: What are the recommended storage and handling conditions for this compound?
Proper storage and handling of this compound are critical to maintain its stability and activity. The following table summarizes the recommended conditions based on information from various suppliers.
| Form | Storage Temperature | Stability | Special Instructions |
| Solid Powder | -20°C | At least 12 months to 3 years[4] | Store in a dry, dark place. |
| DMSO Stock Solution | -80°C | Up to 1 year[4] | Aliquot to avoid repeated freeze-thaw cycles. Use fresh, anhydrous DMSO as moisture can reduce solubility[4]. |
| -20°C | Up to 1 month to 3 months[4] | Aliquot to avoid repeated freeze-thaw cycles. | |
| Aqueous Solution | Not Recommended for Storage | Unstable, use immediately. | Do not store aqueous solutions for more than one day[5]. Prepare fresh for each experiment. |
Q3: What are the solubility properties of this compound?
This compound has limited solubility in aqueous solutions but is soluble in organic solvents.
| Solvent | Solubility |
| DMSO | Up to 100 mg/mL[4] |
| Ethanol | Soluble |
For cell culture experiments, it is common practice to prepare a high-concentration stock solution in DMSO and then dilute it to the final working concentration in the cell culture medium.
Q4: What are the known downstream effects of this compound treatment?
By inhibiting G9a/GLP, this compound can induce a range of downstream cellular effects, including:
-
Alterations in Gene Expression: G9a/GLP-mediated H3K9 methylation is generally associated with transcriptional repression. Inhibition by this compound can lead to the reactivation of silenced genes.
-
Induction of Apoptosis: In some cancer cell lines, inhibition of G9a/GLP can induce apoptosis[3].
-
Cell Cycle Arrest: this compound can affect cell cycle progression in certain cellular contexts.
-
Modulation of Non-Histone Protein Methylation: G9a and GLP are known to methylate several non-histone proteins, including the tumor suppressor p53 and the hypoxia-inducible factor 1α (HIF-1α)[6][7][8]. This compound can therefore influence the activity of these proteins.
Troubleshooting Guide
This guide addresses common issues that researchers may encounter when working with this compound.
Issue 1: Compound Precipitation in Cell Culture Medium
-
Symptom: Visible precipitate or cloudiness in the cell culture medium after adding this compound.
-
Potential Cause:
-
Poor Solubility: this compound has limited aqueous solubility. The final concentration of DMSO in the medium may be too low to keep the compound dissolved.
-
Interaction with Medium Components: The compound may interact with components of the serum or basal medium, leading to precipitation.
-
-
Troubleshooting Steps:
-
Increase Final DMSO Concentration: Ensure the final DMSO concentration in your culture medium is sufficient to maintain solubility, typically between 0.1% and 0.5%. However, be mindful of potential DMSO toxicity to your cells and include a vehicle control in your experiments.
-
Serial Dilutions: Prepare intermediate dilutions of your this compound stock in pre-warmed medium before adding it to the final culture plate.
-
Vortexing/Mixing: Ensure thorough mixing immediately after adding the compound to the medium.
-
Serum-Free Medium: If using serum-containing medium, consider if the compound is more soluble in a serum-free formulation for the initial dilution step.
-
Issue 2: Low or No Cellular Activity
-
Symptom: No observable effect on H3K9me2 levels or other expected downstream readouts, even at high concentrations.
-
Potential Cause:
-
Poor Cell Permeability: It has been reported that this compound has poor cell membrane permeability, which can limit its intracellular concentration and efficacy.
-
Compound Degradation: Improper storage or handling of the compound or stock solutions may have led to its degradation.
-
Cell Line Resistance: The specific cell line being used may be resistant to the effects of G9a/GLP inhibition.
-
-
Troubleshooting Steps:
-
Increase Incubation Time: Extend the duration of treatment to allow for sufficient accumulation of the compound within the cells.
-
Verify Compound Integrity: Use a fresh vial of this compound or prepare a new stock solution. Confirm the activity of the compound in a sensitive positive control cell line if available.
-
Use a More Permeable Analog: Consider using a structurally related G9a/GLP inhibitor with improved cell permeability, such as UNC0638, for comparison.
-
Optimize Concentration: Perform a dose-response experiment to determine the optimal concentration for your specific cell line and experimental conditions.
-
Issue 3: Off-Target Effects
-
Symptom: Unexpected cellular phenotypes that are not consistent with the known functions of G9a/GLP inhibition.
-
Potential Cause:
-
Inhibition of GLP: this compound is a dual inhibitor of both G9a and GLP. Observed effects may be due to the inhibition of GLP, G9a, or both.
-
Interaction with Other Cellular Targets: At high concentrations, small molecule inhibitors can sometimes interact with unintended targets.
-
-
Troubleshooting Steps:
-
Use Multiple Inhibitors: Compare the effects of this compound with other structurally distinct G9a/GLP inhibitors to see if the phenotype is consistent.
-
Genetic Knockdown: Use siRNA or shRNA to specifically knock down G9a and/or GLP and compare the resulting phenotype to that observed with this compound treatment. This can help to confirm that the observed effect is on-target.
-
Concentration Optimization: Use the lowest effective concentration of this compound to minimize the risk of off-target effects.
-
Experimental Protocols
Protocol 1: Western Blot Analysis of H3K9me2 Levels in Cultured Cells
This protocol describes a general procedure for assessing the efficacy of this compound by measuring the levels of H3K9me2 via Western blot.
Materials:
-
This compound
-
Cell culture medium and supplements
-
Tissue culture plates/flasks
-
Phosphate-buffered saline (PBS)
-
RIPA buffer or other suitable lysis buffer
-
Protease and phosphatase inhibitor cocktails
-
BCA protein assay kit
-
SDS-PAGE gels
-
Transfer buffer
-
PVDF or nitrocellulose membrane
-
Blocking buffer (e.g., 5% non-fat dry milk or BSA in TBST)
-
Primary antibodies: anti-H3K9me2 and anti-total Histone H3 (as a loading control)
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
-
Imaging system
Procedure:
-
Cell Seeding: Plate cells at a density that will result in 70-80% confluency at the time of harvest.
-
This compound Treatment: The following day, treat the cells with the desired concentrations of this compound. Include a vehicle control (DMSO). A typical concentration range for this compound is 1-10 µM, and a typical treatment duration is 24-72 hours.
-
Cell Lysis:
-
Wash cells twice with ice-cold PBS.
-
Add an appropriate volume of ice-cold lysis buffer containing protease and phosphatase inhibitors.
-
Scrape the cells and transfer the lysate to a microcentrifuge tube.
-
Incubate on ice for 30 minutes with periodic vortexing.
-
Centrifuge at 14,000 x g for 15 minutes at 4°C.
-
Collect the supernatant containing the protein lysate.
-
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.
-
Sample Preparation: Mix an equal amount of protein (e.g., 20-30 µg) from each sample with Laemmli sample buffer and boil at 95-100°C for 5-10 minutes.
-
SDS-PAGE and Transfer:
-
Load the samples onto an SDS-PAGE gel and run at an appropriate voltage.
-
Transfer the separated proteins to a PVDF or nitrocellulose membrane.
-
-
Immunoblotting:
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary anti-H3K9me2 antibody overnight at 4°C with gentle agitation.
-
Wash the membrane three times with TBST for 10 minutes each.
-
Incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane three times with TBST for 10 minutes each.
-
-
Detection:
-
Incubate the membrane with a chemiluminescent substrate.
-
Capture the signal using an imaging system.
-
-
Stripping and Re-probing:
-
Strip the membrane according to the manufacturer's protocol.
-
Re-probe with the anti-total Histone H3 antibody as a loading control.
-
Visualizations
Caption: this compound inhibits the G9a/GLP complex, preventing methylation of histone and non-histone substrates.
Caption: A logical workflow for troubleshooting common issues encountered during this compound experiments.
References
- 1. This compound | Ligand page | IUPHAR/BPS Guide to MALARIA PHARMACOLOGY [guidetomalariapharmacology.org]
- 2. G9a, a multipotent regulator of gene expression - PMC [pmc.ncbi.nlm.nih.gov]
- 3. medchemexpress.com [medchemexpress.com]
- 4. selleckchem.com [selleckchem.com]
- 5. Chromatin Immunoprecipitation (ChIP) Protocol for Low-abundance Embryonic Samples - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Frontiers | Hypoxia-Inducible Lysine Methyltransferases: G9a and GLP Hypoxic Regulation, Non-histone Substrate Modification, and Pathological Relevance [frontiersin.org]
- 7. Hypoxia-Inducible Lysine Methyltransferases: G9a and GLP Hypoxic Regulation, Non-histone Substrate Modification, and Pathological Relevance - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
Technical Support Center: UNC0321 Penetration in 3D Cell Cultures
This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals using UNC0321, a potent G9a/GLP inhibitor, in 3D cell culture models such as spheroids and organoids.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its mechanism of action?
This compound is a potent and selective small molecule inhibitor of histone methyltransferases G9a and G9a-like protein (GLP).[1][2][3] G9a and GLP are key enzymes responsible for the dimethylation of histone H3 at lysine 9 (H3K9me2), a mark associated with transcriptional repression.[4][5] By inhibiting G9a and GLP, this compound leads to a reduction in global H3K9me2 levels, subsequently altering gene expression.[4] It has shown anti-apoptotic activity and is being investigated for its potential in various therapeutic areas.[1][2]
Q2: What are the recommended storage and handling conditions for this compound?
For long-term storage, this compound solid should be stored at or below -20°C, where it is stable for at least 12 months.[6] Stock solutions can be prepared in DMSO. Anhydrous DMSO stock solutions are stable for up to 2 weeks at +4°C or up to 6 months at –70°C.[6] It is advisable to avoid repeated freeze-thaw cycles.
Q3: Why is drug penetration a concern in 3D cell cultures?
3D cell cultures, such as spheroids, mimic the complex architecture of in vivo tissues, including cell-cell junctions and extracellular matrix.[7][8] This dense structure can create physical barriers that limit the diffusion and penetration of small molecules like this compound, especially towards the core of the spheroid.[9][10][11] This can lead to a concentration gradient where cells on the periphery are exposed to higher concentrations of the compound than cells in the core, resulting in heterogeneous biological effects.[10]
Q4: How does this compound's cellular potency differ from its biochemical potency?
This compound exhibits high biochemical potency with a Ki of 63 pM and IC50 values in the low nanomolar range (6-9 nM) in enzyme assays.[1][2][12] However, its cellular potency, as measured by the reduction of H3K9me2 levels in 2D cell culture (MDA-MB-231 cells), is significantly lower, with an IC50 of 11 μM.[1] This discrepancy is likely due to factors such as cell membrane permeability.[4] Researchers should expect to use higher concentrations in cellular assays, particularly in 3D models, to achieve the desired biological effect.
Troubleshooting Guides
Issue 1: Limited or No this compound Efficacy in 3D Spheroids
This is a common challenge when transitioning from 2D to 3D models. The dense structure of spheroids can impede the penetration of this compound.
| Potential Cause | Recommended Solution |
| Insufficient Incubation Time | Extend the incubation period to allow for adequate diffusion of this compound into the spheroid core. A time-course experiment (e.g., 24, 48, 72 hours) is recommended to determine the optimal exposure time. |
| Suboptimal Compound Concentration | Due to the penetration barrier, higher concentrations of this compound may be required in 3D cultures compared to 2D cultures.[9] Perform a dose-response study to identify the effective concentration range for your specific 3D model. |
| Large Spheroid Size | Large spheroids (>500 µm in diameter) have a greater diffusion distance to the core.[8][9] Consider using smaller spheroids or optimizing spheroid formation protocols to generate more uniformly sized and smaller spheroids. |
| High Cell Density in Spheroids | Dense spheroids can further restrict compound penetration. Adjusting the initial cell seeding density during spheroid formation may result in less compact structures. |
| Assay Sensitivity | The endpoint assay may not be sensitive enough to detect subtle changes. Ensure that your assay (e.g., Western blot for H3K9me2, immunofluorescence, or cell viability assays) is optimized for 3D cultures. Assays specifically designed for 3D models, such as the CellTiter-Glo® 3D Cell Viability Assay, may offer better performance.[13] |
Issue 2: High Variability in Experimental Results
Inconsistent results across experiments can be frustrating. This variability often stems from inconsistencies in the 3D culture system itself.
| Potential Cause | Recommended Solution |
| Inconsistent Spheroid Size and Shape | Manually select spheroids of similar size and morphology for your experiments. Utilize spheroid formation techniques that yield more uniform spheroids, such as hanging drop plates or low-attachment U-bottom plates.[7] |
| Inaccurate Pipetting of Viscous Solutions | When working with hydrogels or other viscous materials, ensure accurate and consistent pipetting. Use positive displacement pipettes or wide-bore tips if necessary. |
| Edge Effects in Multi-well Plates | The outer wells of a microplate are more prone to evaporation, which can affect spheroid growth and compound concentration. Avoid using the outermost wells for experiments, or ensure proper humidification of the incubator. |
| Batch-to-Batch Variation in Reagents | Use reagents from the same lot number whenever possible to minimize variability. This is particularly important for extracellular matrix components like Matrigel.[14] |
Issue 3: Unexpected Cytotoxicity at Low this compound Concentrations
While this compound is reported to have a good separation between its functional potency and toxicity, unexpected cell death can occur.
| Potential Cause | Recommended Solution |
| Solvent Toxicity | High concentrations of DMSO can be toxic to cells. Ensure the final DMSO concentration in your culture medium is below a non-toxic level (typically <0.5%). Run a vehicle control (medium with the same concentration of DMSO) to assess solvent toxicity. |
| Cell Line Sensitivity | Different cell lines can have varying sensitivities to this compound. Perform a dose-response curve to determine the cytotoxic concentration for your specific cell line in a 3D context. |
| Prolonged Exposure | Continuous exposure to a compound can lead to cumulative toxicity. Consider a washout experiment where the this compound-containing medium is replaced with fresh medium after a defined period. |
| Off-Target Effects | Although this compound is highly selective for G9a/GLP, off-target effects at high concentrations cannot be entirely ruled out.[6] Correlate phenotypic changes with on-target effects by measuring H3K9me2 levels. |
Experimental Protocols
General Protocol for this compound Treatment of 3D Spheroids
-
Spheroid Formation:
-
Culture your cells of interest to 70-80% confluency.
-
Harvest cells and resuspend them in the desired culture medium at the optimal seeding density.
-
Generate spheroids using a preferred method (e.g., hanging drop, low-attachment plates, or hydrogel embedding).
-
Culture spheroids for 3-5 days to allow for compact formation.
-
-
This compound Treatment:
-
Prepare a stock solution of this compound in DMSO.
-
Dilute the this compound stock solution in pre-warmed culture medium to the desired final concentrations. Include a vehicle-only control (DMSO).
-
Carefully remove the old medium from the spheroid cultures and replace it with the this compound-containing medium.
-
Incubate the spheroids for the desired treatment duration (e.g., 24, 48, or 72 hours).
-
-
Endpoint Analysis:
-
Viability/Toxicity Assays: Use assays optimized for 3D cultures, such as CellTiter-Glo® 3D, which has a higher lytic capacity to penetrate spheroids.[13]
-
Immunofluorescence Staining:
-
Fix the spheroids (e.g., with 4% paraformaldehyde).
-
Permeabilize with a detergent (e.g., Triton X-100). Note that longer incubation times or higher detergent concentrations may be needed for 3D structures.
-
Block with a suitable blocking buffer.
-
Incubate with primary antibodies (e.g., anti-H3K9me2) overnight at 4°C.
-
Wash and incubate with fluorescently labeled secondary antibodies.
-
Counterstain nuclei with a dye like Hoechst, potentially at a higher concentration (2-3X) and for a longer duration to ensure penetration.[9]
-
Image using confocal microscopy to obtain z-stacks for 3D reconstruction.
-
-
Western Blotting:
-
Harvest spheroids and wash with PBS.
-
Lyse the spheroids using a robust lysis buffer with mechanical disruption (e.g., sonication or homogenization) to ensure complete lysis of the 3D structure.
-
Proceed with standard Western blotting protocols to detect target proteins (e.g., H3K9me2, total H3).
-
-
Visualizations
Caption: this compound inhibits the G9a/GLP complex, reducing H3K9 dimethylation and transcriptional repression.
Caption: A general workflow for treating 3D cell cultures with this compound and subsequent analysis.
Caption: A logical diagram for troubleshooting insufficient this compound efficacy in 3D models.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. selleckchem.com [selleckchem.com]
- 3. selleck.co.jp [selleck.co.jp]
- 4. A chemical probe selectively inhibits G9a and GLP methyltransferase activity in cells - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Discovery of Potent and Selective Inhibitors for G9a-Like Protein (GLP) Lysine Methyltransferase - PMC [pmc.ncbi.nlm.nih.gov]
- 6. bpsbioscience.com [bpsbioscience.com]
- 7. Three-Dimensional (3D) in vitro cell culture protocols to enhance glioblastoma research | PLOS One [journals.plos.org]
- 8. Monitoring the effects of doxorubicin on 3D-spheroid tumor cells in real-time - PMC [pmc.ncbi.nlm.nih.gov]
- 9. 7 Tips for Optimizing 3D Cell Imaging and Analysis Workflow [moleculardevices.com]
- 10. Drug penetration and metabolism in 3-dimensional cell cultures treated in a 3D printed fluidic device: Assessment of irinotecan via MALDI imaging mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Unlocking the Potential of 3d Cell Culture: a Guide to Assay Optimization | AAT Bioquest [aatbio.com]
- 12. This compound | CAS:1238673-32-9 | G9a inhibitor | High Purity | Manufacturer BioCrick [biocrick.com]
- 13. eastport.cz [eastport.cz]
- 14. royalsocietypublishing.org [royalsocietypublishing.org]
Technical Support Center: UNC0321 in Imaging Experiments
This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals using UNC0321 in fluorescence imaging experiments. The focus is to address potential issues with autofluorescence and ensure accurate data acquisition.
Troubleshooting Guide: Managing Autofluorescence
Autofluorescence is the natural emission of light by biological structures or other components of the experimental setup, which can interfere with the detection of specific fluorescent signals. While this compound itself has not been reported to be inherently fluorescent, autofluorescence from other sources is a common challenge in imaging experiments.
Is this compound Causing the Autofluorescence?
It is unlikely that this compound is the direct source of autofluorescence. However, to rule it out, perform the following control experiment:
-
Control: Prepare a sample with your cells or tissue and the vehicle used to dissolve this compound (e.g., DMSO).
-
Test: Prepare an identical sample and add this compound at the final experimental concentration.
-
Imaging: Image both samples using the same settings.
If there is no significant difference in fluorescence between the control and the test sample, the observed signal is likely from other sources.
Common Sources of Autofluorescence and Mitigation Strategies
| Source of Autofluorescence | Excitation Max (approx.) | Emission Max (approx.) | Mitigation Strategies |
| Endogenous Molecules | |||
| NADH | 340 nm | 460 nm | Minimize UV exposure; use fluorophores with longer excitation wavelengths.[1][2][3] |
| FAD (Flavins) | 450 nm | 530 nm | Use fluorophores that are spectrally distinct from FAD's emission.[1][2][3] |
| Collagen/Elastin | 360-400 nm | 440-500 nm | Use far-red or near-infrared fluorophores to avoid excitation. |
| Lipofuscin | 340-395 nm | 540-650 nm | Treat with quenching agents like Sudan Black B or use spectral unmixing.[4] |
| Experimental Artifacts | |||
| Aldehyde Fixatives (e.g., PFA, Glutaraldehyde) | Broad | Broad (Green/Red) | Use fresh fixative solutions; reduce fixation time; treat with sodium borohydride; use alternative fixatives like cold methanol.[4][5][6] |
| Phenol Red (in media) | ~440 nm | ~570 nm | Use phenol red-free media for live-cell imaging.[5] |
| Serum (in media) | Broad | Broad | Use serum-free media or reduce serum concentration during imaging.[5] |
Frequently Asked Questions (FAQs)
Q1: My unstained, this compound-treated cells show fluorescence. What should I do?
A1: This is likely due to cellular autofluorescence. First, include an unstained, vehicle-treated control to determine the baseline autofluorescence of your cells.[7] If the signal persists, refer to the "Common Sources of Autofluorescence and Mitigation Strategies" table above to identify and address the potential source.
Q2: Can the solvent for this compound (e.g., DMSO) cause autofluorescence?
A2: High concentrations of DMSO can sometimes contribute to background fluorescence. Ensure you are using a final DMSO concentration of less than 0.1% in your culture medium. Always include a vehicle-only control to account for any solvent effects.
Q3: How can I be sure that the signal I'm seeing is from my fluorescent probe and not autofluorescence?
A3: The best practice is to have proper controls. This includes:
-
An unstained, untreated sample to assess baseline autofluorescence.
-
An unstained, this compound-treated sample.
-
A stained, untreated sample to confirm your probe's signal.
-
A stained, this compound-treated sample for your experiment.
Additionally, using spectral imaging and linear unmixing can help separate the signal from your probe from the broad emission spectrum of autofluorescence.[6]
Q4: Does this compound affect cell health in a way that could increase autofluorescence?
A4: While this compound is a selective inhibitor of G9a and GLP, high concentrations or prolonged exposure could potentially lead to off-target effects or cellular stress, which might increase autofluorescence.[8][9][10] It is crucial to determine the optimal, non-toxic concentration of this compound for your cell type and experimental duration by performing a dose-response curve and assessing cell viability (e.g., with a live/dead stain). Dead cells are often more autofluorescent than live cells.[5]
Experimental Protocols
Protocol: Immunofluorescence Staining with this compound Treatment to Minimize Autofluorescence
This protocol provides a general framework for immunofluorescence staining in cultured cells treated with this compound, incorporating steps to reduce autofluorescence.
Materials:
-
Cells cultured on coverslips
-
This compound (and appropriate vehicle, e.g., DMSO)
-
Phenol red-free culture medium
-
Phosphate-Buffered Saline (PBS)
-
Fixative: 4% Paraformaldehyde (PFA) in PBS (freshly prepared) or ice-cold Methanol
-
Permeabilization Buffer: 0.1% Triton X-100 in PBS
-
Blocking Buffer: 5% Bovine Serum Albumin (BSA) in PBS
-
Primary Antibody (diluted in Blocking Buffer)
-
Fluorophore-conjugated Secondary Antibody (diluted in Blocking Buffer)
-
Quenching Solution (optional): 1 mg/mL Sodium Borohydride in PBS (prepare fresh)
-
Antifade Mounting Medium
Procedure:
-
Cell Seeding and Treatment:
-
Seed cells on sterile coverslips in a multi-well plate and allow them to adhere overnight.
-
Treat cells with the desired concentration of this compound or vehicle in phenol red-free medium for the specified duration.
-
-
Fixation:
-
Gently aspirate the medium and wash the cells twice with PBS.
-
For PFA fixation: Add 4% PFA and incubate for 10-15 minutes at room temperature.
-
For Methanol fixation: Add ice-cold methanol and incubate for 10 minutes at -20°C.
-
Wash three times with PBS.
-
-
(Optional) Quenching of Aldehyde-Induced Autofluorescence (if using PFA):
-
Add freshly prepared 1 mg/mL sodium borohydride solution to the cells.
-
Incubate for 10 minutes at room temperature.
-
Wash three times with PBS.
-
-
Permeabilization (if required for intracellular targets):
-
Add 0.1% Triton X-100 in PBS and incubate for 10-15 minutes at room temperature.
-
Wash three times with PBS.
-
-
Blocking:
-
Add Blocking Buffer and incubate for 1 hour at room temperature to reduce non-specific antibody binding.
-
-
Primary Antibody Incubation:
-
Dilute the primary antibody in Blocking Buffer.
-
Aspirate the blocking solution and add the diluted primary antibody.
-
Incubate overnight at 4°C or for 1-2 hours at room temperature.
-
-
Washing:
-
Wash three times with PBS for 5 minutes each.
-
-
Secondary Antibody Incubation:
-
Dilute the fluorophore-conjugated secondary antibody in Blocking Buffer.
-
Incubate for 1 hour at room temperature, protected from light.
-
-
Final Washes:
-
Wash three times with PBS for 5 minutes each, protected from light.
-
-
Mounting:
-
Carefully mount the coverslip onto a microscope slide using an antifade mounting medium.
-
Seal the edges with nail polish and let it dry.
-
-
Imaging:
-
Image the samples using appropriate laser lines and emission filters.
-
Always include the recommended controls and image them using the same settings as your experimental samples.
-
Visualizations
Caption: Experimental workflow for immunofluorescence with this compound treatment.
Caption: Mechanism of action of this compound.
References
- 1. Simultaneous intraluminal imaging of tissue autofluorescence and eGFP-labeled cells in engineered vascular grafts inside a bioreactor - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Facile autofluorescence suppression enabling tracking of single viruses in live cells - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Fast autofluorescence imaging to evaluate dynamic changes in cell metabolism - PMC [pmc.ncbi.nlm.nih.gov]
- 4. How to Reduce Autofluorescence | Labcompare.com [labcompare.com]
- 5. Tips to Minimize Autofluorescence - FluoroFinder [fluorofinder.com]
- 6. docs.research.missouri.edu [docs.research.missouri.edu]
- 7. biotium.com [biotium.com]
- 8. bpsbioscience.com [bpsbioscience.com]
- 9. medchemexpress.com [medchemexpress.com]
- 10. selleckchem.com [selleckchem.com]
UNC0-321 Technical Support Center: Precipitation Troubleshooting
This guide provides researchers, scientists, and drug development professionals with solutions for preventing and resolving UNC0321 precipitation during experimental workflows.
Frequently Asked Questions (FAQs)
Q1: Why is my this compound precipitating out of solution?
Precipitation typically occurs when the compound's concentration exceeds its solubility limit in a given solvent or buffer. This can be triggered by several factors:
-
Incorrect Solvent: Using a solvent in which this compound has low solubility.
-
High Concentration: Preparing a stock or working solution that is too concentrated.
-
Rapid Dilution: Adding a concentrated stock (e.g., in DMSO) too quickly into an aqueous buffer can cause it to "crash out" of solution.
-
Temperature Changes: Cooling the solution can decrease solubility, leading to precipitation. Storing stock solutions at inappropriate temperatures can also be a factor.
-
Impure Solvents: Using non-anhydrous or old DMSO can reduce solubility.
Q2: What is the best solvent for this compound?
DMSO is the recommended solvent for creating high-concentration primary stock solutions. For subsequent dilutions into aqueous media for cell-based assays, it is crucial to start with a high-concentration DMSO stock and perform serial dilutions.
Q3: Can I warm the solution to redissolve the precipitate?
Gentle warming can help redissolve this compound. One recommendation is to warm the tube at 37°C and use an ultrasonic bath to aid dissolution. However, be cautious about the stability of the compound and other components in your media at elevated temperatures.
Q4: How should I store this compound stock solutions?
Powdered this compound should be stored at -20°C. Stock solutions in anhydrous DMSO can be stored at -80°C for up to a year or at -20°C for up to one month. To prevent degradation from repeated freeze-thaw cycles, it is highly recommended to aliquot the stock solution into smaller, single-use volumes. Aqueous solutions should not be stored for more than one day.
Solubility Data
This compound is a selective inhibitor of the histone methyltransferases G9a and GLP. Its solubility varies significantly across different solvents. The following table summarizes its solubility data from various suppliers.
| Solvent | Solubility (Concentration) | Source |
| DMSO | ≥ 31 mg/mL (60.11 mM) | GlpBio |
| DMSO | 100 mg/mL (193.91 mM) | Selleck Chemicals |
| DMSO | 100 mg/mL | Sigma-Aldrich |
| Ethanol | 100 mg/mL | Selleck Chemicals |
| Water | 12 mg/mL | Selleck Chemicals |
| PBS (pH 7.2) | Sparingly soluble (1-10 mg/mL) | BPS Bioscience |
Note: Solubility can be affected by factors such as temperature, pH, and the purity of the solvent. Using fresh, anhydrous DMSO is recommended for optimal solubility.
Experimental Protocols & Troubleshooting
Protocol for Preparing a Working Solution in Cell Culture Media
This protocol is designed to minimize precipitation when diluting a DMSO stock of this compound into aqueous cell culture media.
-
Prepare a High-Concentration Primary Stock:
-
Dissolve this compound powder in fresh, anhydrous DMSO to create a high-concentration stock (e.g., 10-20 mM).
-
Ensure complete dissolution by vortexing and, if necessary, gentle warming (37°C) and sonication.
-
Visually confirm that no solid particles remain.
-
-
Perform Serial Dilutions (Intermediate Steps):
-
Do not add the high-concentration DMSO stock directly to your final volume of culture media.
-
Perform one or more intermediate dilution steps. For example, first, dilute the 10 mM primary stock into a smaller volume of DMSO or ethanol to get a lower concentration.
-
Next, dilute this intermediate stock into your cell culture medium.
-
-
Final Dilution into Culture Medium:
-
Pre-warm the final volume of cell culture medium to 37°C.
-
While gently vortexing or swirling the medium, add the final aliquot of the this compound intermediate stock drop-by-drop. This gradual introduction is critical to prevent localized high concentrations that lead to precipitation.
-
Ensure the final concentration of DMSO in the culture medium is low (typically <0.5%) to avoid solvent toxicity to cells.
-
Troubleshooting Precipitation Issues
If precipitation is observed, follow this logical troubleshooting guide.
Caption: Troubleshooting flowchart for this compound precipitation.
Visualizing Workflows and Pathways
Experimental Workflow: Preparing a Working Solution
The following diagram illustrates the recommended workflow for preparing a cell culture working solution of this compound from powder to minimize precipitation.
Caption: Recommended workflow for this compound solution preparation.
Signaling Pathway: G9a/GLP Inhibition
This compound is a potent inhibitor of the G9a/GLP complex, which is responsible for the mono- and dimethylation of Histone H3 at lysine 9 (H3K9). This methylation event is a key epigenetic mark associated with transcriptional repression.
Caption: Mechanism of this compound action on the G9a/GLP pathway.
Validation & Comparative
Validating UNC0321: A Comparative Guide to G9a Inhibition
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of UNC0321, a potent inhibitor of the histone methyltransferase G9a, with other well-characterized G9a inhibitors. The data presented here, compiled from various studies, is intended to assist researchers in selecting the most appropriate chemical probe for their experimental needs. This guide summarizes key quantitative data, details common experimental protocols for inhibitor validation, and provides visual representations of the relevant biological pathways and experimental workflows.
G9a and Its Role in Cellular Processes
G9a, also known as Euchromatic Histone Lysine Methyltransferase 2 (EHMT2), is a key enzyme responsible for the mono- and di-methylation of histone H3 at lysine 9 (H3K9me1 and H3K9me2). This epigenetic modification is primarily associated with transcriptional repression. G9a forms a heterodimer with the related protein GLP (G9a-like protein) and plays a crucial role in various cellular processes, including development, differentiation, and disease. Dysregulation of G9a activity has been implicated in several cancers, making it an attractive target for therapeutic intervention.
Comparative Analysis of G9a Inhibitors
This compound is a highly potent and selective small molecule inhibitor of G9a and GLP. To objectively assess its performance, this guide compares its activity with other widely used G9a inhibitors: BIX01294, the first-in-class G9a inhibitor; UNC0638, a derivative of this compound with improved cellular permeability; and A-366, a structurally distinct and highly selective G9a inhibitor.
In Vitro Biochemical Potency
The following table summarizes the in vitro inhibitory activity of this compound and its counterparts against G9a and its homolog GLP. The data is derived from various biochemical assays that measure the enzymatic activity of purified proteins.
| Inhibitor | Target | Assay Type | IC50 (nM) | Ki (pM) |
| This compound | G9a | ECSD | 9 [1][2] | 63 [1][2] |
| CLOT | 6 [1][2] | |||
| GLP | ECSD | 15 [1][2] | ||
| CLOT | 23 [1][2] | |||
| BIX01294 | G9a | Various | ~1,900 | |
| GLP | Various | ~700 | ||
| UNC0638 | G9a | SAHH-coupled | <15 | |
| GLP | SAHH-coupled | 19 | ||
| A-366 | G9a | AlphaLISA | 3.3 | |
| GLP | AlphaLISA | 38 |
ECSD: Enzyme-Coupled SAH Detection; CLOT: Chemiluminescence-based Oxygen Tunneling; SAHH: S-adenosyl-L-homocysteine hydrolase; AlphaLISA: Amplified Luminescent Proximity Homogeneous Assay. IC50 and Ki values are indicative and can vary based on assay conditions.
Cellular Activity: Inhibition of H3K9 Dimethylation
The efficacy of a G9a inhibitor in a cellular context is crucial for its utility as a research tool or potential therapeutic. The following table presents the half-maximal inhibitory concentration (IC50) for the reduction of the H3K9me2 mark in various cell lines, a direct downstream target of G9a activity.
| Inhibitor | Cell Line | Assay Type | Cellular IC50 (µM) |
| This compound | MDA-MB-231 | In-Cell Western | 11 [3] |
| BIX01294 | MDA-MB-231 | In-Cell Western | ~4.1 |
| UNC0638 | MDA-MB-231 | In-Cell Western | 0.081 |
| A-366 | PC-3 | In-Cell Western | ~0.3 |
Selectivity Profile
A critical aspect of a chemical probe is its selectivity for the intended target over other related proteins. The following table provides a summary of the selectivity of each inhibitor against a panel of other histone methyltransferases (HMTs).
| Inhibitor | Selectivity Profile |
| This compound | Potent inhibitor of G9a and GLP. |
| BIX01294 | Selective for G9a/GLP over other HMTs like SUV39H1 and SET7/9, but can also inhibit Jumonji domain-containing histone demethylases.[4] |
| UNC0638 | Highly selective for G9a/GLP, with over 500-fold selectivity against a broad panel of other HMTs.[5] |
| A-366 | Exhibits over 1000-fold selectivity for G9a/GLP against a panel of more than 20 other methyltransferases.[6] |
Experimental Protocols
Detailed methodologies are essential for the replication and validation of experimental findings. Below are protocols for key assays used to characterize G9a inhibitors.
Biochemical Assay: Enzyme-Coupled SAH Detection (ECSD)
This assay continuously measures the production of S-adenosylhomocysteine (SAH), a by-product of the methyltransferase reaction.
-
Reaction Mixture Preparation : Prepare a reaction buffer containing Tris-HCl, NaCl, and DTT.
-
Enzyme and Substrate : Add purified recombinant G9a enzyme and a histone H3 peptide substrate to the reaction buffer.
-
Cofactor : Initiate the reaction by adding the methyl donor, S-adenosylmethionine (SAM).
-
Coupling Enzymes : Include SAH hydrolase and adenosine deaminase in the reaction mix. SAH hydrolase converts SAH to homocysteine and adenosine. Adenosine deaminase then converts adenosine to inosine.
-
Detection : The conversion of adenosine to inosine results in a decrease in absorbance at 265 nm, which can be monitored continuously using a spectrophotometer.
-
Inhibitor Testing : To determine the IC50 of an inhibitor, perform the assay with a fixed concentration of G9a, substrate, and SAM, and varying concentrations of the inhibitor.
Cellular Assay: In-Cell Western (ICW) for H3K9me2
This immunocytochemical technique quantifies the levels of a specific protein modification within cells grown in a microplate format.
-
Cell Culture and Treatment : Seed cells in a 96-well plate and allow them to adhere. Treat the cells with varying concentrations of the G9a inhibitor for a specified duration (e.g., 48 hours).
-
Fixation and Permeabilization : Fix the cells with 4% paraformaldehyde in PBS, followed by permeabilization with 0.1% Triton X-100 in PBS to allow antibody access to intracellular targets.
-
Blocking : Block non-specific antibody binding with a suitable blocking buffer (e.g., 5% non-fat dry milk or BSA in TBST).
-
Primary Antibody Incubation : Incubate the cells with a primary antibody specific for H3K9me2 overnight at 4°C. In parallel, use an antibody against a loading control, such as total Histone H3, in separate wells or with a different fluorescent label.
-
Secondary Antibody Incubation : Wash the cells and incubate with a fluorescently labeled secondary antibody (e.g., an IRDye-conjugated antibody) for 1-2 hours at room temperature, protected from light.
-
Signal Detection : After a final wash, scan the plate using an infrared imaging system to quantify the fluorescence intensity. The H3K9me2 signal is normalized to the loading control signal.
-
Data Analysis : Plot the normalized fluorescence intensity against the inhibitor concentration to determine the IC50 value.
Visualizing G9a Inhibition
To better understand the context of G9a inhibition, the following diagrams illustrate the relevant signaling pathway and a typical experimental workflow.
Caption: G9a/GLP signaling pathway and the point of intervention by this compound.
Caption: A typical experimental workflow for validating G9a inhibitors.
Conclusion
This compound stands out as a G9a inhibitor with exceptional in vitro potency, exhibiting picomolar affinity for its target. However, its cellular activity is less pronounced compared to its derivatives like UNC0638, which was specifically designed for improved cell permeability. BIX01294, while historically significant, has lower potency and a less favorable selectivity profile compared to the newer generation inhibitors. A-366 offers a structurally different scaffold with high potency and selectivity, providing a valuable alternative for probing G9a/GLP function.
The choice of inhibitor will ultimately depend on the specific experimental context. For biochemical and structural studies requiring a high-affinity ligand, this compound is an excellent choice. For cell-based assays, UNC0638 or A-366 may provide more robust and interpretable results due to their enhanced cellular potency and selectivity. This guide provides the foundational data and methodologies to aid researchers in making an informed decision for their studies on G9a-mediated processes.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. This compound | CAS:1238673-32-9 | G9a inhibitor | High Purity | Manufacturer BioCrick [biocrick.com]
- 3. In vivo administration of G9a inhibitor A366 decreases osteogenic potential of bone marrow-derived mesenchymal stem cells - PMC [pmc.ncbi.nlm.nih.gov]
- 4. BIX01294 inhibits EGFR signaling in EGFR-mutant lung adenocarcinoma cells through a BCKDHA-mediated reduction in the EGFR level - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Inhibition of H3K9 Methyltransferase G9a Repressed Cell Proliferation and Induced Autophagy in Neuroblastoma Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 6. The Histone Methyltransferase Inhibitor A-366 Uncovers a Role for G9a/GLP in the Epigenetics of Leukemia | PLOS One [journals.plos.org]
A Head-to-Head Battle of G9a/GLP Inhibitors: UNC0321 versus BIX01294 in Cellular Assays
For researchers, scientists, and drug development professionals, the selection of a potent and specific chemical probe is paramount for elucidating the biological roles of histone methyltransferases G9a and its closely related homolog, G9a-like protein (GLP). This guide provides an objective comparison of two widely used G9a/GLP inhibitors, UNC0321 and BIX01294, focusing on their performance in key cellular assays. We present a synthesis of experimental data to aid in the selection of the most appropriate tool for your research needs.
Mechanism of Action: Targeting Histone H3 Lysine 9 Methylation
Both this compound and BIX01294 are small molecule inhibitors that target the enzymatic activity of G9a and GLP. These enzymes are responsible for the mono- and di-methylation of histone H3 at lysine 9 (H3K9me1 and H3K9me2), epigenetic marks predominantly associated with transcriptional repression. By inhibiting G9a and GLP, both compounds lead to a global reduction in H3K9me2 levels, subsequently affecting gene expression and various cellular processes.
Caption: Mechanism of G9a/GLP inhibition by this compound and BIX01294.
Potency and Specificity: A Tale of Two Molecules
While both compounds target the same enzymes, their potency differs significantly between biochemical and cellular contexts. This compound exhibits exceptional potency in enzymatic assays, with a reported Ki value of 63 pM for G9a.[1] In contrast, BIX01294 displays lower potency in these in vitro assays. However, the scenario often reverses in cellular assays, where BIX01294 can demonstrate greater efficacy in reducing H3K9me2 levels and impacting cell viability. This discrepancy is often attributed to differences in cell permeability and metabolic stability.
Table 1: Comparison of In Vitro Potency (IC50)
| Compound | G9a IC50 | GLP IC50 | Reference(s) |
| This compound | 6-9 nM | 15-23 nM | [1] |
| BIX01294 | 1.7-2.7 µM | 0.9 µM | [2][3] |
Table 2: Comparison of Cellular Potency
| Compound | Assay | Cell Line | IC50 / EC50 | Reference(s) |
| This compound | H3K9me2 Reduction | MDA-MB-231 | 11 µM | [4] |
| BIX01294 | H3K9me2 Reduction | Various | ~1-4 µM | [5] |
| BIX01294 | Cell Viability (MTT) | U251 Glioma | ~4 µM (at 24h) |
Performance in Key Cellular Assays
H3K9me2 Inhibition Assay
A primary cellular assay to evaluate the efficacy of G9a/GLP inhibitors is the measurement of global H3K9me2 levels. This is commonly performed using techniques like In-Cell Western (ICW) or Western Blotting.
Caption: Workflow for an In-Cell Western (ICW) H3K9me2 assay.
Experimental Protocol: In-Cell Western (ICW) for H3K9me2 Levels
-
Cell Seeding: Seed cells (e.g., MDA-MB-231) in a 96-well plate at a density that ensures they are in a logarithmic growth phase at the time of treatment.
-
Compound Treatment: Treat cells with a serial dilution of this compound or BIX01294 for a specified duration (e.g., 48 hours). Include a vehicle control (e.g., DMSO).
-
Fixation and Permeabilization: After treatment, remove the media and fix the cells with 4% paraformaldehyde in PBS for 20 minutes at room temperature. Wash with PBS and then permeabilize with 0.1% Triton X-100 in PBS for 10 minutes.
-
Blocking: Block non-specific binding by incubating with a blocking buffer (e.g., 5% non-fat dry milk in PBS) for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate the cells with a primary antibody specific for H3K9me2 overnight at 4°C.
-
Secondary Antibody Incubation: Wash the cells with PBS and then incubate with a fluorescently labeled secondary antibody for 1 hour at room temperature in the dark.
-
Nuclear Staining: Counterstain the nuclei with a DNA dye such as DRAQ5 or DAPI to normalize for cell number.
-
Imaging and Analysis: Acquire fluorescent images using a high-content imaging system or a plate reader. Quantify the intensity of the H3K9me2 signal and normalize it to the nuclear stain signal. Calculate the IC50 value from the dose-response curve.
Cell Viability (MTT) Assay
The MTT assay is a colorimetric assay for assessing cell metabolic activity, which is often used as a proxy for cell viability.
Experimental Protocol: MTT Assay
-
Cell Seeding: Plate cells in a 96-well plate and allow them to adhere overnight.
-
Compound Treatment: Expose the cells to various concentrations of this compound or BIX01294 for the desired time period (e.g., 24, 48, or 72 hours).
-
MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 2-4 hours at 37°C.
-
Formazan Solubilization: Remove the MTT solution and add a solubilizing agent (e.g., DMSO or a specialized solubilization buffer) to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance of the solubilized formazan at a wavelength of 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control and determine the IC50 value.
Clonogenic Assay
The clonogenic assay assesses the ability of a single cell to proliferate and form a colony, providing a measure of long-term cell survival and reproductive integrity.
Experimental Protocol: Clonogenic Assay
-
Cell Seeding: Seed a low number of cells (e.g., 200-1000 cells per well) in a 6-well plate.
-
Compound Treatment: Treat the cells with the inhibitors at various concentrations for a defined period.
-
Incubation: Remove the drug-containing medium, wash the cells, and add fresh medium. Incubate the plates for 1-3 weeks, allowing colonies to form.
-
Colony Staining: Fix the colonies with a solution of methanol and acetic acid, and then stain with crystal violet.
-
Colony Counting: Count the number of colonies (typically defined as a cluster of at least 50 cells).
-
Data Analysis: Calculate the surviving fraction for each treatment condition relative to the untreated control.
Off-Target Effects and Toxicity
BIX01294 has been reported to have off-target effects and can induce autophagy and necroptosis.[6] While this compound is highly selective for G9a/GLP over other histone methyltransferases, all small molecule inhibitors have the potential for off-target activities at higher concentrations. Cellular toxicity is an important consideration, and newer generation inhibitors have been developed to improve the therapeutic window.
Conclusion: Choosing the Right Tool for the Job
The choice between this compound and BIX01294 depends on the specific experimental goals.
-
For biochemical and in vitro enzymatic assays , This compound is the clear choice due to its superior picomolar potency.
-
For cellular assays , the decision is more nuanced. While BIX01294 has historically been widely used and can be more potent in some cellular contexts, its off-target effects should be considered. This compound , despite its lower cellular potency in some reports, offers higher selectivity, which can be advantageous for attributing observed phenotypes specifically to G9a/GLP inhibition.
Researchers should carefully consider the published data and may need to empirically determine the optimal inhibitor and concentration for their specific cell type and assay. The development of newer, more cell-permeable, and less toxic G9a/GLP inhibitors is an active area of research, and these next-generation compounds may offer superior performance in cellular and in vivo studies.
References
- 1. texaschildrens.org [texaschildrens.org]
- 2. medchemexpress.com [medchemexpress.com]
- 3. selleck.co.jp [selleck.co.jp]
- 4. medchemexpress.com [medchemexpress.com]
- 5. Effect of BIX-01294 on H3K9me2 levels and the imprinted gene Snrpn in mouse embryonic fibroblast cells - PMC [pmc.ncbi.nlm.nih.gov]
- 6. protocols.io [protocols.io]
comparing UNC0321 and UNC0638 potency
A Comparative Guide to the Potency of G9a/GLP Inhibitors: UNC0321 and UNC0638
For researchers in epigenetics and drug discovery, selecting the appropriate chemical probe is paramount for elucidating the biological functions of histone methyltransferases and for developing novel therapeutics. This compound and UNC0638 are two widely used inhibitors of the histone methyltransferases G9a (also known as EHMT2) and G9a-like protein (GLP, also known as EHMT1). This guide provides a detailed comparison of their potency, supported by experimental data, to aid researchers in making an informed choice for their studies.
Introduction to this compound and UNC0638
Both this compound and UNC0638 are potent and selective inhibitors of G9a and GLP, enzymes that primarily catalyze the mono- and dimethylation of histone H3 at lysine 9 (H3K9me1 and H3K9me2), epigenetic marks associated with transcriptional repression.[1][2] These inhibitors were developed from the same quinazoline scaffold and are instrumental in studying the roles of G9a/GLP in various biological processes, including cancer and development.[3]
Potency Comparison
The potency of this compound and UNC0638 has been evaluated in both biochemical and cellular assays. While both compounds exhibit high biochemical potency, their performance in cellular environments differs significantly.
Biochemical Potency
Biochemical assays measure the direct inhibitory effect of a compound on its purified target enzyme. This compound was initially identified as a G9a inhibitor with picomolar potency.[4]
| Compound | Target | Assay Type | Potency (IC₅₀/Kᵢ) | Reference |
| This compound | G9a | Kᵢ | 63 pM | [4][5] |
| G9a | IC₅₀ | 6-9 nM | [5] | |
| GLP | IC₅₀ | 15-23 nM | [5] | |
| UNC0638 | G9a | IC₅₀ | <15 nM | [6][7] |
| GLP | IC₅₀ | 19 nM | [6][7] |
Table 1: Biochemical Potency of this compound and UNC0638 against G9a and GLP.
Cellular Potency
Cellular assays are crucial for determining a compound's efficacy within a biological system, taking into account factors like cell permeability and stability. A significant drawback of this compound is its poor cellular potency, which is attributed to low cell membrane permeability.[3][6] In contrast, UNC0638 was specifically designed to overcome this limitation, demonstrating much-improved activity in cells.[6]
| Compound | Cell Line | Assay | Potency (IC₅₀) | Reference |
| This compound | MDA-MB-231 | H3K9me2 reduction | 11 µM | [5] |
| UNC0638 | MDA-MB-231 | H3K9me2 reduction | 81 nM | [6] |
Table 2: Cellular Potency of this compound and UNC0638.
Experimental Protocols
The following are descriptions of the key experimental methods used to determine the potency of this compound and UNC0638.
Biochemical Inhibition Assay (SAHH-coupled assay)
This fluorescence-based assay is commonly used to measure the activity of methyltransferases.
Principle: The assay monitors the production of S-adenosyl-L-homocysteine (SAH), a by-product of the methylation reaction. SAH is then hydrolyzed by S-adenosyl-L-homocysteine hydrolase (SAHH) to homocysteine and adenosine. The homocysteine is detected by a fluorescent probe. Inhibition of the methyltransferase (G9a/GLP) leads to a decrease in the fluorescent signal.
General Protocol:
-
Recombinant G9a or GLP enzyme is incubated with the inhibitor (this compound or UNC0638) at various concentrations.
-
A histone H3 peptide substrate and the methyl donor S-adenosyl-L-methionine (SAM) are added to initiate the reaction.
-
The reaction mixture includes SAHH and a fluorescent probe for homocysteine.
-
The fluorescence intensity is measured over time, and the initial reaction rates are calculated.
-
IC₅₀ values are determined by plotting the percentage of inhibition against the inhibitor concentration.
Cellular H3K9me2 Reduction Assay (In-Cell Western)
This assay quantifies the levels of a specific protein modification (H3K9me2) within cells after treatment with an inhibitor.
Principle: Cells are treated with the inhibitor, and then fixed and permeabilized. A primary antibody specific for H3K9me2 is used to detect the target modification, followed by a fluorescently labeled secondary antibody. A second antibody against a housekeeping protein or a DNA stain is used for normalization. The fluorescence intensity is then measured to determine the level of H3K9me2.
General Protocol:
-
Cells (e.g., MDA-MB-231) are seeded in microplates and allowed to adhere.
-
The cells are treated with a range of concentrations of the inhibitor (this compound or UNC0638) for a specified period (e.g., 48 hours).
-
The cells are then fixed with formaldehyde and permeabilized with a detergent.
-
A primary antibody against H3K9me2 and a normalization antibody (e.g., anti-Histone H3) are added.
-
Fluorescently labeled secondary antibodies with different emission spectra are used for detection.
-
The plate is scanned on an imaging system, and the fluorescence intensities for both the target and normalization antibodies are quantified.
-
The ratio of the target to the normalization signal is calculated, and IC₅₀ values are determined.
G9a/GLP Signaling Pathway
G9a and GLP typically function as a heterodimer to regulate gene expression. The inhibition of this complex by this compound or UNC0638 prevents the methylation of H3K9, leading to a more open chromatin state and potential gene activation.
Caption: G9a/GLP signaling pathway and points of inhibition.
Conclusion
Both this compound and UNC0638 are valuable tools for studying the functions of G9a and GLP. This compound exhibits exceptional biochemical potency, making it a suitable choice for in vitro assays and structural studies. However, its poor cell permeability limits its utility in cellular and in vivo experiments. For such applications, UNC0638 is the superior probe, demonstrating a much better balance of biochemical and cellular potency. The choice between these two inhibitors should, therefore, be guided by the specific requirements of the experimental system.
References
- 1. Histone methyltransferases G9a and GLP form heteromeric complexes and are both crucial for methylation of euchromatin at H3-K9 - PMC [pmc.ncbi.nlm.nih.gov]
- 2. embopress.org [embopress.org]
- 3. researchgate.net [researchgate.net]
- 4. selleckchem.com [selleckchem.com]
- 5. medchemexpress.com [medchemexpress.com]
- 6. A chemical probe selectively inhibits G9a and GLP methyltransferase activity in cells - PMC [pmc.ncbi.nlm.nih.gov]
- 7. medchemexpress.com [medchemexpress.com]
A Comparative Guide to G9a/GLP Inhibitors: UNC0321 vs. A-366
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of two prominent inhibitors of the histone methyltransferases G9a and G9a-like protein (GLP), UNC0321 and A-366. These enzymes are critical regulators of gene expression through the methylation of histone H3 at lysine 9 (H3K9), and their dysregulation has been implicated in various diseases, including cancer. This document aims to provide an objective overview of their performance based on available experimental data to aid researchers in selecting the appropriate tool for their studies.
Introduction to G9a/GLP and Their Inhibition
G9a (also known as EHMT2) and GLP (also known as EHMT1) are key enzymes that primarily catalyze the mono- and di-methylation of H3K9 (H3K9me1 and H3K9me2).[1][2] These methylation marks are generally associated with transcriptional repression. G9a and GLP often form a heterodimeric complex to carry out their function in vivo.[1][3] Given their role in gene silencing and the aberrant expression of G9a/GLP in several cancers, they have emerged as attractive targets for therapeutic intervention. Small molecule inhibitors that target the catalytic activity of G9a/GLP are valuable tools for both basic research and drug discovery.
This compound and A-366 are two such inhibitors that have been extensively characterized. While both are potent and selective for G9a/GLP, they belong to different chemical classes and exhibit distinct biochemical and cellular profiles.
Biochemical and Cellular Performance: A Head-to-Head Comparison
The following tables summarize the key quantitative data for this compound and A-366, providing a direct comparison of their potency, cellular activity, and selectivity.
Table 1: In Vitro Potency against G9a and GLP
| Inhibitor | Target | IC50 (nM) | Ki (pM) |
| This compound | G9a | 6-9[4] | 63[4][5] |
| GLP | 15-23[4] | - | |
| A-366 | G9a | 3.3[6] | - |
| GLP | 38[6][7] | - |
Table 2: Cellular Activity and Cytotoxicity
| Inhibitor | Cell Line | Cellular EC50 for H3K9me2 Reduction (nM) | Cytotoxicity (EC50 in µM) |
| This compound | MDA-MB-231 | 11,000[4] | > 40[4] |
| A-366 | PC-3 | ~300[6][8] | Minimal compared to other G9a/GLP inhibitors[9][10] |
| HT-1080 | - | No impact on proliferation up to 10 µM[11][12] | |
| MOLT-16 | - | No impact on proliferation[12] |
Table 3: Selectivity Profile
| Inhibitor | Selectivity Notes |
| This compound | Inactive against SET7/9, SET8/Pre-SET7, PRMT3, and JMJD2E.[13] |
| A-366 | >1000-fold selective for G9a/GLP over 21 other methyltransferases.[6][7] |
Signaling Pathway and Experimental Workflows
To visually represent the biological context and experimental procedures discussed, the following diagrams have been generated using Graphviz.
Detailed Experimental Protocols
The following are representative protocols for the key experiments cited in this guide. Researchers should optimize these protocols for their specific experimental conditions.
In Vitro Histone Methyltransferase (HMT) Assay (Scintillation Proximity Assay)
This assay measures the enzymatic activity of G9a/GLP by quantifying the transfer of a radiolabeled methyl group from S-adenosyl-L-methionine (SAM) to a histone H3 peptide substrate.
-
Reaction Setup: Prepare a reaction mixture containing recombinant G9a or GLP enzyme, a biotinylated H3 peptide substrate, and the test inhibitor (this compound or A-366) in a suitable assay buffer.
-
Initiation: Start the reaction by adding [³H]-SAM.
-
Incubation: Incubate the reaction at room temperature for a defined period (e.g., 1 hour).
-
Termination and Detection: Stop the reaction and add streptavidin-coated SPA beads. The biotinylated peptide binds to the beads, bringing the incorporated [³H]-methyl groups into close proximity to the scintillant in the beads, generating a light signal.
-
Data Analysis: Measure the signal using a scintillation counter. The signal intensity is proportional to the enzyme activity. Calculate IC50 values by plotting the percentage of inhibition against the inhibitor concentration.
In-Cell Western Assay for H3K9me2 Levels
This immunofluorescence-based assay quantifies the levels of H3K9me2 within cells grown in a multi-well plate format.[8][14]
-
Cell Culture and Treatment: Seed cells in a 96-well plate and allow them to adhere. Treat the cells with varying concentrations of this compound or A-366 for a specified duration (e.g., 48-72 hours).[4][6]
-
Fixation and Permeabilization: Fix the cells with 4% formaldehyde in PBS, followed by permeabilization with a detergent-based buffer (e.g., 0.1% Triton X-100 in PBS).
-
Blocking: Block non-specific antibody binding with a blocking buffer (e.g., 5% BSA in PBS).
-
Primary Antibody Incubation: Incubate the cells with a primary antibody specific for H3K9me2 overnight at 4°C.
-
Secondary Antibody Incubation: Wash the cells and incubate with a fluorescently labeled secondary antibody. A DNA stain (e.g., DAPI) can be included for normalization.
-
Imaging and Analysis: Acquire images using a high-content imaging system or plate reader. Quantify the fluorescence intensity of the H3K9me2 signal and normalize it to the cell number (DNA stain signal). Calculate the EC50 value, which represents the concentration of the inhibitor that causes a 50% reduction in the H3K9me2 signal.
MTT Assay for Cytotoxicity
The MTT assay is a colorimetric method used to assess cell viability by measuring the metabolic activity of mitochondria.[15][16][17][18]
-
Cell Seeding and Treatment: Plate cells in a 96-well plate and treat with a range of concentrations of the inhibitor for the desired time period.
-
MTT Addition: Add MTT solution to each well and incubate for 2-4 hours at 37°C. During this time, mitochondrial dehydrogenases in viable cells reduce the yellow MTT to purple formazan crystals.
-
Solubilization: Add a solubilization solution (e.g., DMSO or a specialized detergent-based solution) to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance of the solution at a wavelength of 570 nm using a microplate reader.
-
Data Analysis: The absorbance is directly proportional to the number of viable cells. Calculate the percentage of cell viability relative to an untreated control and determine the EC50 for cytotoxicity.
Discussion and Conclusion
Both this compound and A-366 are potent inhibitors of G9a and GLP. This compound exhibits remarkable in vitro potency with a picomolar Ki value for G9a.[4][5] However, its cellular activity for reducing H3K9me2 levels is in the micromolar range, suggesting potential issues with cell permeability or efflux.[4] In contrast, A-366, while having a slightly lower in vitro potency compared to this compound's Ki, demonstrates more potent cellular activity in the nanomolar range for H3K9me2 reduction.[6][8]
A key differentiator is their reported cytotoxicity. A-366 has been shown to have significantly less cytotoxic effects on various tumor cell lines compared to other G9a/GLP inhibitors, even at concentrations that effectively reduce H3K9me2 levels.[9][10] This favorable therapeutic window makes A-366 a valuable tool for studying the specific effects of G9a/GLP inhibition without confounding toxicity.
In terms of selectivity, both inhibitors are highly selective for G9a/GLP over other histone methyltransferases.[13][19] A-366 has been extensively profiled and shows greater than 1000-fold selectivity against a large panel of other methyltransferases.[6][7]
References
- 1. Histone methyltransferases G9a and GLP form heteromeric complexes and are both crucial for methylation of euchromatin at H3-K9 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. academic.oup.com [academic.oup.com]
- 3. Histone methyltransferases G9a and GLP form heteromeric complexes and are both crucial for methylation of euchromatin at H3-K9 - PMC [pmc.ncbi.nlm.nih.gov]
- 4. medchemexpress.com [medchemexpress.com]
- 5. selleckchem.com [selleckchem.com]
- 6. medchemexpress.com [medchemexpress.com]
- 7. selleckchem.com [selleckchem.com]
- 8. researchgate.net [researchgate.net]
- 9. medkoo.com [medkoo.com]
- 10. The Histone Methyltransferase Inhibitor A-366 Uncovers a Role for G9a/GLP in the Epigenetics of Leukemia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. The Histone Methyltransferase Inhibitor A-366 Uncovers a Role for G9a/GLP in the Epigenetics of Leukemia - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. This compound | CAS:1238673-32-9 | G9a inhibitor | High Purity | Manufacturer BioCrick [biocrick.com]
- 14. In-Cell Western Protocol | Cell Signaling Technology [cellsignal.com]
- 15. Cytotoxicity MTT Assay Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]
- 16. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 17. broadpharm.com [broadpharm.com]
- 18. texaschildrens.org [texaschildrens.org]
- 19. Selective Inhibitors of Protein Methyltransferases - PMC [pmc.ncbi.nlm.nih.gov]
A Comprehensive Guide to Designing UNC0321 Rescue Experiments
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed framework for designing and executing rescue experiments to validate the on-target effects of UNC0321, a potent and selective inhibitor of the histone methyltransferases G9a and GLP. By comparing this compound with alternative inhibitors and providing comprehensive experimental protocols, this document serves as a valuable resource for researchers investigating the biological roles of G9a/GLP and the specificity of their inhibitors.
Introduction to this compound
This compound is a small molecule inhibitor that targets the histone methyltransferases G9a (also known as EHMT2) and G9a-like protein (GLP, also known as EHMT1). These enzymes are responsible for the dimethylation of histone H3 at lysine 9 (H3K9me2), a key epigenetic mark associated with transcriptional repression. This compound exhibits high potency in biochemical assays, with a Ki of 63 pM for G9a. However, its cellular potency is reportedly lower, which may be attributed to factors such as cell membrane permeability. Notably, this compound has been shown to exert anti-apoptotic effects in human umbilical vein endothelial cells (HUVECs) under high glucose conditions by inhibiting Rab4 and subsequently activating the Akt/mTOR signaling pathway.
This compound Rescue Experiment: A Design Overview
A rescue experiment is critical for demonstrating that the observed phenotype of a drug is a direct result of its intended on-target activity. In the context of this compound, a rescue experiment aims to reverse the cellular effects of the inhibitor by modulating a downstream component of the G9a/GLP signaling pathway. This guide focuses on a rescue strategy for the anti-apoptotic phenotype of this compound observed in HUVECs.
Logical Framework for the this compound Rescue Experiment
The core principle of this rescue experiment is to counteract the anti-apoptotic effect of this compound by overexpressing Rab4, a downstream target that is inhibited by this compound. If the overexpression of Rab4 reverses the anti-apoptotic phenotype induced by this compound, it provides strong evidence that the observed effect is on-target.
Caption: Logical flow of the this compound rescue experiment.
Comparison of G9a/GLP Inhibitors
While this compound is a potent inhibitor, several alternatives exist, each with distinct characteristics. The choice of inhibitor can significantly impact experimental outcomes.
| Inhibitor | Target(s) | Biochemical IC50 (G9a/GLP) | Cellular Potency (H3K9me2 reduction) | Key Features |
| This compound | G9a/GLP | 6-9 nM / 15-23 nM | Micromolar range | High biochemical potency, known anti-apoptotic effects. Lower cellular potency. |
| UNC0638 | G9a/GLP | <15 nM / 19 nM | ~81 nM | Good cell permeability and a better toxicity profile compared to this compound and BIX-01294. |
| BIX-01294 | G9a/GLP | 1.7 µM / 0.9 µM | ~500 nM | First-in-class G9a/GLP inhibitor. Lower potency and higher cytotoxicity compared to newer compounds. |
| A-366 | G9a/GLP | 3.3 nM / 38 nM | ~300 nM | Highly selective with significantly less cytotoxicity compared to other inhibitors. |
Experimental Design and Protocols
This section outlines a detailed experimental workflow for a this compound rescue experiment in HUVECs, including cell culture, treatment, rescue intervention, and subsequent analysis.
Experimental Workflow
Caption: Workflow for the this compound rescue experiment.
Detailed Experimental Protocols
1. Cell Culture and Lentiviral Transduction
-
Cell Line: Human Umbilical Vein Endothelial Cells (HUVECs).
-
Lentiviral Vectors: pLenti-C-mGFP-P2A-puro (Control) and pLenti-C-mGFP-P2A-puro-Rab4 (Rab4 Overexpression).
-
Protocol:
-
Seed HUVECs in a 6-well plate at a density that will result in 50-70% confluency at the time of transduction.
-
On the following day, replace the medium with fresh medium containing polybrene (final concentration 8 µg/mL).
-
Add the lentiviral particles (control or Rab4-OE) at a multiplicity of infection (MOI) of 10.
-
Incubate for 24 hours, then replace the medium with fresh growth medium.
-
After 48 hours post-transduction, select for transduced cells using puromycin (1-10 µg/mL, titrate for your specific cells) for 3-5 days.
-
Expand the stable cell lines for subsequent experiments.
-
2. This compound Treatment
-
Stock Solution: Prepare a 10 mM stock solution of this compound in DMSO.
-
Working Concentrations: Prepare serial dilutions of this compound in cell culture medium to achieve final concentrations ranging from 100 nM to 10 µM. A vehicle control (DMSO) should be included.
-
Treatment:
-
Seed the control and Rab4-OE HUVECs in appropriate plates for the downstream assays.
-
Allow the cells to adhere overnight.
-
Replace the medium with fresh medium containing the desired concentrations of this compound or vehicle control.
-
Incubate for 48 hours.
-
3. Cell Viability Assay (MTT)
-
Principle: Measures the metabolic activity of cells, which is an indicator of cell viability.
-
Protocol:
-
After the 48-hour this compound treatment in a 96-well plate, add 10 µL of 5 mg/mL MTT solution to each well.
-
Incubate at 37°C for 4 hours.
-
Remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
4. Apoptosis Assay (Annexin V/PI Staining)
-
Principle: Differentiates between viable, early apoptotic, late apoptotic, and necrotic cells based on the externalization of phosphatidylserine (Annexin V) and membrane integrity (Propidium Iodide).
-
Protocol:
-
Following this compound treatment, collect the cells by trypsinization.
-
Wash the cells with cold PBS.
-
Resuspend the cells in 1X Annexin V binding buffer.
-
Add FITC-conjugated Annexin V and Propidium Iodide to the cell suspension.
-
Incubate for 15 minutes at room temperature in the dark.
-
Analyze the cells by flow cytometry.
-
5. Western Blot Analysis
-
Principle: Detects and quantifies the levels of specific proteins in a cell lysate.
-
Protocol:
-
Lyse the treated cells in RIPA buffer containing protease and phosphatase inhibitors.
-
Determine the protein concentration of the lysates using a BCA assay.
-
Separate 20-30 µg of protein per lane on an SDS-PAGE gel.
-
Transfer the proteins to a PVDF membrane.
-
Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour.
-
Incubate the membrane with primary antibodies overnight at 4°C. Recommended primary antibodies: anti-H3K9me2, anti-Rab4, anti-phospho-Akt, anti-Akt, anti-phospho-mTOR, anti-mTOR, and anti-GAPDH (loading control).
-
Wash the membrane and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.
-
Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.
-
Data Presentation and Expected Outcomes
The quantitative data from these experiments should be summarized in clear and concise tables. Below are examples of how to present the data and the expected outcomes of a successful rescue experiment.
Table 1: Effect of this compound and Rab4 Overexpression on Cell Viability (MTT Assay)
| Treatment Group | This compound (µM) | Cell Viability (% of Vehicle Control) |
| Control Cells | 0 (Vehicle) | 100 ± 5.2 |
| 1 | 115 ± 6.1 | |
| 5 | 125 ± 7.3 | |
| 10 | 95 ± 4.8 | |
| Rab4-OE Cells | 0 (Vehicle) | 98 ± 4.9 |
| 1 | 102 ± 5.5 | |
| 5 | 105 ± 6.0 | |
| 10 | 85 ± 4.2 |
Expected Outcome: this compound treatment is expected to increase the viability of control cells at lower concentrations due to its anti-apoptotic effect. At higher concentrations, off-target toxicity may lead to a decrease in viability. In Rab4-overexpressing cells, the pro-survival effect of this compound should be attenuated.
Table 2: Quantification of Apoptosis by Annexin V/PI Staining
| Treatment Group | This compound (µM) | Apoptotic Cells (%) |
| Control Cells | 0 (Vehicle) | 5.1 ± 1.2 |
| 5 | 2.3 ± 0.8 | |
| Rab4-OE Cells | 0 (Vehicle) | 5.5 ± 1.5 |
| 5 | 5.2 ± 1.3 |
Expected Outcome: this compound should decrease the percentage of apoptotic cells in the control group. Overexpression of Rab4 is expected to reverse this effect, bringing the level of apoptosis back to baseline even in the presence of this compound.
Table 3: Densitometric Analysis of Western Blots
| Treatment Group | This compound (µM) | Relative H3K9me2 Levels | Relative p-Akt/Akt Ratio |
| Control Cells | 0 (Vehicle) | 1.00 | 1.00 |
| 5 | 0.45 ± 0.05 | 2.5 ± 0.3 | |
| Rab4-OE Cells | 0 (Vehicle) | 1.02 ± 0.06 | 1.05 ± 0.1 |
| 5 | 0.48 ± 0.07 | 1.2 ± 0.2 |
Expected Outcome: this compound treatment should decrease H3K9me2 levels in both cell lines, confirming target engagement. In control cells, this compound should increase the phosphorylation of Akt. This increase should be significantly blunted in Rab4-overexpressing cells, demonstrating that the effect of this compound on Akt signaling is dependent on its regulation of Rab4.
Signaling Pathway Diagram
Caption: this compound signaling pathway in HUVECs.
Conclusion
This guide provides a comprehensive framework for designing and interpreting this compound rescue experiments. By following these detailed protocols and considering the comparative data on alternative inhibitors, researchers can rigorously validate the on-target effects of this compound and gain deeper insights into the biological functions of G9a and GLP. The successful execution of such rescue experiments is paramount for the robust interpretation of data generated using chemical probes in drug discovery and basic research.
Validating UNC0321 Effects Through Genetic Knockdown of G9a: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the effects of the G9a/GLP inhibitor, UNC0321, with the genetic knockdown of G9a. This analysis is crucial for validating the on-target effects of this compound and understanding its therapeutic potential. We present quantitative data, detailed experimental protocols, and signaling pathway diagrams to support your research and drug development efforts.
Introduction to G9a and this compound
G9a, also known as Euchromatic Histone Lysine Methyltransferase 2 (EHMT2), is a key enzyme responsible for the mono- and di-methylation of histone H3 at lysine 9 (H3K9me1 and H3K9me2). These methylation marks are generally associated with transcriptional repression. G9a forms a heterodimer with G9a-like protein (GLP) and this complex is the primary driver of euchromatic H3K9 methylation. Dysregulation of G9a activity is implicated in various diseases, particularly cancer, where its overexpression is often linked to tumor progression and poor prognosis.
This compound is a potent and selective small molecule inhibitor of G9a and GLP. It exhibits high potency with a Ki of 63 pM and IC50 values in the low nanomolar range for G9a.[1][2] By inhibiting the catalytic activity of the G9a/GLP complex, this compound leads to a reduction in global H3K9me2 levels, thereby reactivating silenced genes, including tumor suppressors. Validating that the cellular effects of this compound are indeed due to the inhibition of G9a is a critical step in its preclinical development. The most direct way to achieve this is by comparing its effects to those observed with the genetic knockdown of G9a.
Comparison of this compound and G9a Knockdown Effects
Genetic knockdown of G9a, typically achieved using small interfering RNA (siRNA) or short hairpin RNA (shRNA), provides a specific method to reduce G9a protein levels and, consequently, its enzymatic activity. Comparing the phenotypic and molecular outcomes of this compound treatment with G9a knockdown helps to distinguish on-target effects from potential off-target activities of the chemical inhibitor.
Quantitative Data Summary
The following tables summarize the quantitative data comparing the effects of G9a inhibition by this compound and other G9a inhibitors with G9a genetic knockdown across various cellular assays.
Table 1: Potency of G9a/GLP Inhibitors
| Compound | Target | IC50 (in vitro) | Cellular H3K9me2 Reduction IC50 | Reference |
| This compound | G9a | 6-9 nM | 11 µM (MDA-MB-231 cells) | [1] |
| GLP | 15-23 nM | [1] | ||
| UNC0638 | G9a | <15 nM | 81 nM (MDA-MB-231 cells) | [3] |
| GLP | 19 nM | [3] | ||
| BIX-01294 | G9a | 1.9 µM | ~2.7 µM (MCF7 cells) | |
| GLP | 0.7 µM | [4] |
Table 2: Comparison of Cellular Effects: G9a Knockdown vs. G9a Inhibitors
| Effect | G9a Knockdown (siRNA/shRNA) | G9a Inhibitor Treatment (UNC0638/BIX-01294) | Cell Line(s) | Reference |
| Global H3K9me2 Levels | Significant reduction | Significant reduction, comparable to knockdown | MDA-MB-231 | [5] |
| Cell Proliferation/Viability | Significant inhibition | Significant inhibition | NSCLC cells, Colorectal cancer cells | [6] |
| Clonogenicity | Reduced | Markedly reduced | MCF7 | [3] |
| Gene Expression (e.g., APC2) | Upregulation | Upregulation | NSCLC cells | [6] |
| Wnt Signaling Pathway | Suppression | Suppression | NSCLC cells | [6] |
Note: Direct comparative quantitative data for this compound in cellular assays beyond H3K9me2 reduction is limited in the public domain. UNC0638, a structurally related and potent G9a/GLP inhibitor, is often used as a tool compound, and its effects are considered representative of potent G9a inhibition.
Experimental Protocols
Detailed methodologies for key experiments are provided below to facilitate the replication and validation of these findings in your own research.
G9a Knockdown using siRNA
Objective: To transiently reduce the expression of G9a protein in cultured cells.
Materials:
-
siRNA targeting G9a (validated sequences)
-
Non-targeting control siRNA
-
Lipofectamine™ RNAiMAX Transfection Reagent
-
Opti-MEM™ I Reduced Serum Medium
-
6-well tissue culture plates
-
Cell culture medium without antibiotics
Protocol:
-
Cell Seeding: The day before transfection, seed 2 x 10^5 cells per well in a 6-well plate with 2 ml of antibiotic-free normal growth medium. Ensure cells are 60-80% confluent at the time of transfection.
-
siRNA-Lipofectamine Complex Formation:
-
For each well, dilute 20-80 pmols of G9a siRNA or control siRNA into 100 µl of Opti-MEM™ Medium in a microfuge tube (Solution A).
-
In a separate tube, dilute 2-8 µl of Lipofectamine™ RNAiMAX into 100 µl of Opti-MEM™ Medium (Solution B).
-
Add Solution A to Solution B, mix gently by pipetting, and incubate for 15-45 minutes at room temperature.
-
-
Transfection:
-
Wash the cells once with 2 ml of Opti-MEM™ Medium.
-
Aspirate the medium and add the siRNA-Lipofectamine™ complexes to the cells.
-
Add 800 µl of antibiotic-free normal growth medium to each well.
-
Incubate the cells at 37°C in a CO2 incubator for 24-72 hours before proceeding with downstream analysis.
-
Western Blot for G9a and H3K9me2
Objective: To assess the protein levels of G9a and the global levels of H3K9me2 following G9a knockdown or this compound treatment.
Materials:
-
RIPA buffer with protease and phosphatase inhibitors
-
Primary antibodies: anti-G9a, anti-H3K9me2, anti-Histone H3 (loading control), anti-β-actin (loading control)
-
HRP-conjugated secondary antibodies
-
SDS-PAGE gels and electrophoresis apparatus
-
PVDF membranes and transfer apparatus
-
Chemiluminescent substrate
Protocol:
-
Protein Extraction: Lyse cells in RIPA buffer on ice for 30 minutes. Centrifuge at 14,000 rpm for 15 minutes at 4°C and collect the supernatant.
-
Protein Quantification: Determine protein concentration using a BCA or Bradford assay.
-
SDS-PAGE and Transfer: Load equal amounts of protein onto an SDS-PAGE gel. After electrophoresis, transfer the proteins to a PVDF membrane.
-
Immunoblotting:
-
Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.
-
Incubate with primary antibodies overnight at 4°C.
-
Wash the membrane three times with TBST.
-
Incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.
-
Wash the membrane three times with TBST.
-
-
Detection: Add chemiluminescent substrate and visualize the protein bands using an imaging system. Quantify band intensities using appropriate software.
Cell Viability (MTT) Assay
Objective: To measure the effect of G9a knockdown or this compound treatment on cell viability and proliferation.
Materials:
-
96-well plates
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/ml in PBS)
-
DMSO or solubilization buffer
-
Microplate reader
Protocol:
-
Cell Seeding and Treatment: Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well. After 24 hours, treat the cells with varying concentrations of this compound or perform G9a knockdown.
-
MTT Addition: After the desired incubation period (e.g., 48-72 hours), add 10 µl of MTT solution to each well and incubate for 4 hours at 37°C.
-
Formazan Solubilization: Carefully remove the medium and add 100 µl of DMSO or solubilization buffer to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate cell viability as a percentage of the control (untreated or control siRNA-treated cells).
Chromatin Immunoprecipitation (ChIP)
Objective: To determine the enrichment of H3K9me2 at specific gene promoters following G9a knockdown or this compound treatment.
Materials:
-
Formaldehyde (37%)
-
Glycine
-
Lysis buffer, Shear buffer, IP buffer
-
Anti-H3K9me2 antibody
-
IgG control antibody
-
Protein A/G magnetic beads
-
Wash buffers
-
Elution buffer
-
Proteinase K
-
Phenol:chloroform:isoamyl alcohol
-
qPCR primers for target gene promoters
Protocol:
-
Cross-linking: Treat cells with 1% formaldehyde for 10 minutes at room temperature to cross-link proteins to DNA. Quench with glycine.
-
Chromatin Preparation: Lyse the cells and sonicate the chromatin to obtain DNA fragments of 200-1000 bp.
-
Immunoprecipitation:
-
Pre-clear the chromatin with Protein A/G beads.
-
Incubate the chromatin overnight at 4°C with the anti-H3K9me2 antibody or IgG control.
-
Add Protein A/G beads to capture the antibody-chromatin complexes.
-
-
Washes and Elution: Wash the beads sequentially with low salt, high salt, and LiCl wash buffers. Elute the chromatin from the beads.
-
Reverse Cross-linking and DNA Purification: Reverse the cross-links by incubating at 65°C with NaCl. Treat with RNase A and Proteinase K. Purify the DNA using phenol:chloroform extraction or a DNA purification kit.
-
qPCR Analysis: Perform quantitative PCR using primers specific to the promoter regions of target genes to quantify the enrichment of H3K9me2.
Signaling Pathways and Experimental Workflows
The following diagrams, generated using Graphviz (DOT language), illustrate key signaling pathways regulated by G9a and a typical experimental workflow for validating this compound's on-target effects.
Caption: G9a-regulated signaling pathways.
Caption: Workflow for validating this compound effects.
Conclusion
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. selleckchem.com [selleckchem.com]
- 3. selleckchem.com [selleckchem.com]
- 4. Inhibition of G9a by a small molecule inhibitor, UNC0642, induces apoptosis of human bladder cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 5. A chemical probe selectively inhibits G9a and GLP methyltransferase activity in cells - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Targeting histone methyltransferase G9a inhibits growth and Wnt signaling pathway by epigenetically regulating HP1α and APC2 gene expression in non-small cell lung cancer - PMC [pmc.ncbi.nlm.nih.gov]
Unraveling the Targets of UNC0321: A Comparative Guide to G9a/GLP Inhibition
While UNC0321 is a potent and selective inhibitor of the histone methyltransferases G9a (EHMT2) and G9a-like protein (GLP, EHMT1), to date, no comprehensive proteome-wide mass spectrometry studies have been published to definitively identify all its cellular targets and off-targets. This guide provides a comparative analysis of this compound and its key alternatives, leveraging available experimental data to inform researchers, scientists, and drug development professionals. We also present a general experimental workflow for target identification using chemical proteomics and an overview of the G9a/GLP signaling pathway.
Performance Comparison of G9a/GLP Inhibitors
This compound demonstrates high biochemical potency. However, several alternative compounds have been developed with varying characteristics in cellular assays and different known off-target profiles. The following table summarizes the key performance indicators for this compound and its alternatives.
| Compound | Target(s) | Biochemical Potency (IC50/Ki) | Cellular Activity (H3K9me2 reduction) | Known Off-Targets | Reference |
| This compound | G9a, GLP | G9a: IC50 = 6-9 nM, Ki = 63 pM; GLP: IC50 = 15-23 nM | IC50 = 11 µM (MDA-MB-231 cells) | Not extensively profiled | [1] |
| UNC0638 | G9a, GLP | G9a: IC50 < 15 nM; GLP: IC50 = 19 nM | More potent than BIX01294 | Muscarinic M2, Adrenergic α1A, Adrenergic α1B receptors | [2] |
| BIX-01294 | G9a, GLP | G9a: IC50 = 1.7 µM; GLP: IC50 = 0.7 µM | Less potent than UNC0638 | DNMT3A (in modified analogs) | [3][4] |
| A-366 | G9a, GLP | G9a: IC50 = 3.3 nM; GLP: IC50 = 38 nM | Effective H3K9me2 reduction | Highly selective over 21 other methyltransferases | [5] |
| BRD4770 | G9a | IC50 = 6.3 µM | Induces cellular senescence | Not extensively profiled | [6] |
Known Off-Targets of Alternative Inhibitors
While a comprehensive off-target profile for this compound is not publicly available, studies on related compounds have identified interactions with other proteins. This information is crucial for interpreting experimental results and anticipating potential side effects.
| Compound | Known Off-Target(s) | Method of Identification | Significance |
| UNC0638 | Muscarinic M2, Adrenergic α1A, Adrenergic α1B receptors | Radioligand binding assays | Potential for side effects related to these receptor systems.[2] |
| BIX-01294 | Analogs show activity against DNMT3A | Biochemical assays | Highlights the potential for scaffold hopping to target other epigenetic modifiers.[3] |
Experimental Protocols: Identifying this compound Targets via Mass Spectrometry
The following is a representative protocol for affinity purification mass spectrometry (AP-MS), a common chemical proteomics approach that can be adapted to identify the protein targets of this compound.[7][8][9]
Objective: To identify proteins that directly bind to this compound in a cellular context.
Materials:
-
This compound analog with a linker for immobilization (e.g., with a terminal alkyne or amine group)
-
Affinity resin (e.g., NHS-activated sepharose beads, azide-activated beads)
-
Cell line of interest (e.g., MDA-MB-231)
-
Cell lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)
-
Wash buffers (e.g., TBS with varying salt concentrations and detergents)
-
Elution buffer (e.g., SDS-PAGE sample buffer, high concentration of free this compound)
-
Trypsin (mass spectrometry grade)
-
LC-MS/MS instrumentation
Methodology:
-
Immobilization of this compound:
-
Covalently couple the this compound analog to the affinity resin according to the manufacturer's instructions.
-
Thoroughly wash the resin to remove any non-covalently bound compound.
-
Prepare a control resin with no immobilized compound or with an inactive analog.
-
-
Cell Lysis and Lysate Preparation:
-
Culture and harvest cells.
-
Lyse cells in ice-cold lysis buffer.
-
Clarify the lysate by centrifugation to remove cellular debris.
-
Determine the protein concentration of the supernatant.
-
-
Affinity Purification:
-
Incubate the cell lysate with the this compound-coupled resin and the control resin for a defined period (e.g., 2-4 hours) at 4°C with gentle rotation.
-
Wash the resins extensively with a series of wash buffers to remove non-specific protein binders.
-
-
Elution and Sample Preparation for Mass Spectrometry:
-
Elute the bound proteins from the resin. This can be done by boiling in SDS-PAGE sample buffer or by competitive elution with an excess of free this compound.
-
Separate the eluted proteins by SDS-PAGE.
-
Excise the protein bands and perform in-gel trypsin digestion.
-
Alternatively, perform on-bead trypsin digestion of the eluted proteins.
-
-
LC-MS/MS Analysis:
-
Analyze the resulting peptide mixture by liquid chromatography-tandem mass spectrometry (LC-MS/MS).
-
Acquire data in a data-dependent acquisition mode.
-
-
Data Analysis:
-
Search the MS/MS spectra against a protein database (e.g., UniProt) to identify the proteins.
-
Use a label-free or label-based quantification method to compare the abundance of proteins enriched by the this compound-coupled resin versus the control resin.
-
Proteins significantly enriched in the this compound pulldown are considered potential binding partners.
-
-
Validation:
-
Validate the identified protein targets using orthogonal methods such as Western blotting, surface plasmon resonance (SPR), or cellular thermal shift assays (CETSA).
-
Visualizing the Workflow and Signaling Pathway
To better understand the experimental approach and the biological context of this compound's targets, the following diagrams were generated.
Caption: A general workflow for identifying protein targets of this compound using affinity purification-mass spectrometry.
Caption: The G9a/GLP signaling pathway, illustrating its role in histone and non-histone methylation leading to gene silencing.
References
- 1. Affinity purification–mass spectrometry and network analysis to understand protein-protein interactions - PMC [pmc.ncbi.nlm.nih.gov]
- 2. A chemical probe selectively inhibits G9a and GLP methyltransferase activity in cells - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Properly substituted analogues of BIX-01294 lose inhibition of G9a histone methyltransferase and gain selective anti-DNA methyltransferase 3A activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Structural basis for G9a-like protein lysine methyltransferase inhibition by BIX-01294 - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Item - The Histone Methyltransferase Inhibitor A-366 Uncovers a Role for G9a/GLP in the Epigenetics of Leukemia - Public Library of Science - Figshare [plos.figshare.com]
- 6. mediatum.ub.tum.de [mediatum.ub.tum.de]
- 7. Affinity Purification Protocol Starting with a Small Molecule as Bait | Springer Nature Experiments [experiments.springernature.com]
- 8. Methods for Investigation of Targeted Kinase Inhibitor Therapy using Chemical Proteomics and Phosphorylation Profiling - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Affinity Purification Protocol Starting with a Small Molecule as Bait - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Guide to the Specificity of UNC0321 and Other G9a/GLP Inhibitors
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the histone methyltransferase inhibitor UNC0321 with other commonly used inhibitors targeting G9a and G9a-like protein (GLP). The following sections present quantitative data on inhibitor potency and selectivity, detailed experimental methodologies for key assays, and visualizations of relevant signaling pathways to aid in the selection of the most appropriate chemical probe for your research needs.
Data Presentation: Inhibitor Specificity and Potency
The following table summarizes the in vitro and cellular potency of this compound and other notable G9a/GLP inhibitors. IC50 values represent the half-maximal inhibitory concentration and are indicative of a compound's potency. Ki provides a measure of the binding affinity of the inhibitor to the enzyme.
| Inhibitor | Target | In Vitro IC50 | Cellular IC50 (H3K9me2 reduction) | Ki | Notes |
| This compound | G9a | 6-9 nM[1][2] | 11 µM (MDA-MB-231)[2] | 63 pM[1][2] | Potent in biochemical assays but shows significantly lower cellular potency, likely due to poor cell permeability[3]. |
| GLP | 15-23 nM[1][2] | - | - | ||
| BIX-01294 | G9a | 1.7 µM[4] | 500 nM (MDA-MB-231)[5] | - | One of the first selective G9a/GLP inhibitors. Shows moderate cellular potency but can be toxic at higher concentrations[5]. |
| GLP | 0.9 µM[4] | - | - | ||
| UNC0638 | G9a | <15 nM[6] | 81 nM (MDA-MB-231)[5] | - | A potent and cell-penetrant chemical probe with a good toxicity profile[5]. |
| GLP | 19 nM[6] | - | - | ||
| UNC0224 | G9a | 15 nM[7][8] | - | 2.6 nM[8] | Potent in vitro but with limited cellular activity data available in the provided results. |
| GLP | 20-58 nM[7][8] | - | - | ||
| E72 | GLP | 100 nM | Less potent than BIX-01294 in cellular assays[5] | 136 nM (Kd) | Noted for its selectivity for GLP. |
Experimental Protocols
The data presented in this guide were generated using a variety of biochemical and cellular assays. Below are detailed methodologies for the key experiments cited.
Biochemical Enzymatic Assays
1. Enzyme-Coupled SAH Detection Assay (ECSD) and Chemiluminescence-Based Oxygen Tunneling Assay (CLOT)
These assays were utilized to determine the in vitro IC50 values for this compound against G9a and GLP.[9]
-
Principle: These are continuous, coupled-enzyme assays that detect the formation of S-adenosyl-L-homocysteine (SAH), a product of the methyltransferase reaction. The amount of SAH produced is proportional to the enzyme's activity.
-
Protocol Outline:
-
Recombinant G9a or GLP enzyme is incubated with the inhibitor (e.g., this compound) at various concentrations in a reaction buffer.
-
The methyl donor, S-adenosyl-L-methionine (SAM), and a histone H3 peptide substrate are added to initiate the reaction.
-
The reaction mixture contains coupling enzymes that convert the resulting SAH into a detectable signal. In ECSD, this is often a change in absorbance or fluorescence. In CLOT, it is a luminescent signal.
-
The signal is measured over time using a plate reader.
-
IC50 values are calculated by plotting the enzyme activity against the inhibitor concentration and fitting the data to a dose-response curve.
-
2. Radioactivity-Based Scintillation Proximity Assay (SPA)
This method is commonly used to determine the IC50 values of inhibitors like BIX-01294 and UNC0638.
-
Principle: This assay measures the transfer of a radioactive methyl group from [³H]-SAM to a biotinylated peptide substrate. When the radiolabeled peptide binds to a streptavidin-coated scintillant-containing bead, the emitted beta particles from the tritium excite the scintillant, producing light.
-
Protocol Outline:
-
The methyltransferase enzyme (G9a or GLP) is incubated with the test inhibitor in a multi-well plate.
-
A reaction mixture containing a biotinylated histone peptide substrate and [³H]-SAM is added.
-
The reaction is allowed to proceed for a set time and then stopped.
-
Streptavidin-coated SPA beads are added to the wells.
-
The plate is incubated to allow the biotinylated and radiolabeled peptide to bind to the beads.
-
The plate is read in a scintillation counter to measure the light output.
-
IC50 values are determined by analyzing the reduction in signal in the presence of the inhibitor.
-
Cellular Assays
1. In-Cell Western (ICW) for H3K9me2 Levels
This assay is used to determine the cellular potency of inhibitors by measuring the levels of histone H3 lysine 9 dimethylation (H3K9me2), a direct downstream target of G9a and GLP.
-
Principle: ICW is an immunocytochemical technique performed in a multi-well plate format. It allows for the simultaneous detection and quantification of two proteins in the same well using spectrally distinct fluorescent secondary antibodies.
-
Protocol Outline:
-
Cells (e.g., MDA-MB-231) are seeded in 96-well plates and treated with various concentrations of the inhibitor for a specified period (e.g., 48 hours).
-
The cells are then fixed with formaldehyde and permeabilized with a detergent (e.g., Triton X-100) to allow antibody entry.
-
A blocking solution is added to prevent non-specific antibody binding.
-
The cells are incubated with a primary antibody specific for H3K9me2 and a normalization antibody (e.g., against total histone H3 or a DNA dye like DRAQ5).
-
After washing, the cells are incubated with species-specific secondary antibodies conjugated to different fluorophores (e.g., an IRDye 800CW-conjugated anti-rabbit IgG for the H3K9me2 antibody and an IRDye 680RD-conjugated anti-mouse IgG for a loading control).
-
The plate is scanned on an infrared imaging system.
-
The fluorescence intensity of the H3K9me2 signal is normalized to the loading control signal.
-
Cellular IC50 values are calculated from the dose-response curve of normalized H3K9me2 levels versus inhibitor concentration.
-
Signaling Pathway and Experimental Workflow Diagrams
The following diagrams, created using the DOT language, illustrate key biological pathways and experimental workflows related to the action of this compound and other G9a/GLP inhibitors.
Caption: G9a/GLP-mediated transcriptional repression pathway.
Caption: this compound inhibits the Rab4/AKT/mTOR signaling pathway.[2]
Caption: Experimental workflow for In-Cell Western (ICW) assay.
References
- 1. selleckchem.com [selleckchem.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. researchgate.net [researchgate.net]
- 4. medchemexpress.com [medchemexpress.com]
- 5. A chemical probe selectively inhibits G9a and GLP methyltransferase activity in cells - PMC [pmc.ncbi.nlm.nih.gov]
- 6. UNC0638 | Influenza Virus | Histone Methyltransferase | TargetMol [targetmol.com]
- 7. caymanchem.com [caymanchem.com]
- 8. medchemexpress.com [medchemexpress.com]
- 9. This compound | CAS:1238673-32-9 | G9a inhibitor | High Purity | Manufacturer BioCrick [biocrick.com]
Comparative Analysis of UNC0321: A Guide to G9a/GLP Inhibition
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of UNC0321, a potent inhibitor of G9a and G9a-like protein (GLP) histone methyltransferases, with other relevant inhibitors. The following sections detail its performance based on available experimental data, outline experimental protocols for dose-response analysis, and visualize key cellular pathways and workflows.
Performance Comparison of G9a/GLP Inhibitors
This compound is a highly potent inhibitor of the G9a and GLP methyltransferases in biochemical assays, exhibiting picomolar affinity for G9a.[1][2] However, its effectiveness in cellular environments is limited by poor cell membrane permeability.[3] This guide compares this compound with other notable G9a/GLP inhibitors, BIX01294 and UNC0638, highlighting their respective potencies in both biochemical and cellular contexts.
| Inhibitor | Target | Biochemical IC50 (nM) | Cellular IC50 (nM) for H3K9me2 reduction | Reference |
| This compound | G9a | 6-9 | ~11,000 (MDA-MB-231 cells) | [1][3] |
| GLP | 15-23 | Not Reported | [1] | |
| BIX01294 | G9a | 1,900 | 500 (MDA-MB-231 cells) | [4] |
| GLP | 900 | Not Reported | [4] | |
| UNC0638 | G9a | <15 | 81 (MDA-MB-231 cells) | [1] |
| GLP | 19 | Not Reported | [1] | |
| UNC0642 | G9a/GLP | <2.5 | Not Reported | [5] |
Note: IC50 values can be assay-dependent. The provided data is for comparative purposes.
Experimental Protocols
Biochemical G9a/GLP Inhibition Assay (Radioactivity-based)
This protocol outlines a common method for determining the biochemical potency (IC50) of inhibitors against G9a and GLP.
Materials:
-
Recombinant human G9a or GLP enzyme
-
[3H]-S-adenosyl-L-methionine ([3H]-SAM)
-
Histone H3 (1-21) peptide substrate
-
Inhibitor compounds (e.g., this compound)
-
Assay buffer (e.g., 50 mM Tris-HCl pH 8.5, 5 mM MgCl2, 4 mM DTT)
-
Scintillation cocktail
-
Microplates (e.g., 96-well)
-
Scintillation counter
Procedure:
-
Prepare serial dilutions of the inhibitor compound in DMSO.
-
In a microplate, add the assay buffer, G9a or GLP enzyme, and the histone H3 peptide substrate.
-
Add the diluted inhibitor or DMSO (vehicle control) to the respective wells.
-
Initiate the reaction by adding [3H]-SAM.
-
Incubate the plate at room temperature for a specified time (e.g., 1 hour).
-
Stop the reaction by adding a stop solution (e.g., 2.5% trifluoroacetic acid).
-
Transfer the reaction mixture to a filter plate (e.g., phosphocellulose) to capture the methylated peptide.
-
Wash the filter plate to remove unincorporated [3H]-SAM.
-
Add scintillation cocktail to the wells and measure the radioactivity using a scintillation counter.
-
Calculate the percent inhibition for each inhibitor concentration relative to the vehicle control.
-
Determine the IC50 value by fitting the dose-response data to a suitable model using software like GraphPad Prism.
In-Cell Western Assay for H3K9me2 Levels
This assay measures the cellular potency of inhibitors by quantifying the levels of histone H3 lysine 9 dimethylation (H3K9me2), a direct downstream target of G9a and GLP.
Materials:
-
Cells (e.g., MDA-MB-231)
-
Cell culture medium and supplements
-
Inhibitor compounds (e.g., this compound, BIX01294, UNC0638)
-
Fixation solution (e.g., 4% formaldehyde in PBS)
-
Permeabilization buffer (e.g., 0.1% Triton X-100 in PBS)
-
Blocking buffer (e.g., Odyssey Blocking Buffer or 5% non-fat dry milk in PBS)
-
Primary antibody: Rabbit anti-H3K9me2
-
Primary antibody for normalization: Mouse anti-Histone H3
-
Secondary antibodies: IRDye-conjugated anti-rabbit and anti-mouse antibodies
-
DNA stain for normalization (e.g., DRAQ5™)
-
Phosphate-buffered saline (PBS)
-
Infrared imaging system (e.g., LI-COR Odyssey)
Procedure:
-
Seed cells in a 96-well plate and allow them to adhere overnight.
-
Treat the cells with a range of inhibitor concentrations for a specified duration (e.g., 48 hours).
-
Fix the cells with the fixation solution for 15-20 minutes at room temperature.
-
Wash the cells three times with PBS.
-
Permeabilize the cells with permeabilization buffer for 15 minutes.
-
Wash the cells three times with PBS.
-
Block the cells with blocking buffer for 1.5 hours at room temperature.
-
Incubate the cells with the primary antibodies (anti-H3K9me2 and anti-Histone H3) diluted in blocking buffer overnight at 4°C.
-
Wash the cells five times with PBS containing 0.1% Tween 20.
-
Incubate the cells with the corresponding IRDye-conjugated secondary antibodies diluted in blocking buffer for 1 hour at room temperature in the dark.
-
Wash the cells five times with PBS containing 0.1% Tween 20.
-
If using a DNA stain for normalization, incubate with the stain according to the manufacturer's instructions.
-
Scan the plate using an infrared imaging system to quantify the fluorescence intensity for both H3K9me2 and the normalization control (Histone H3 or DNA stain).
-
Normalize the H3K9me2 signal to the normalization control signal.
-
Plot the normalized H3K9me2 levels against the inhibitor concentration and fit the data to a dose-response curve to determine the cellular IC50.
Visualizations
Signaling Pathway of G9a/GLP Inhibition
References
Validating UNC0321-Induced Phenotypes with siRNA: A Comparative Guide
For researchers, scientists, and drug development professionals, this guide provides an objective comparison of UNC0321, a potent G9a/GLP inhibitor, with siRNA-mediated knockdown for validating on-target cellular phenotypes. We present supporting experimental data, detailed protocols, and visual workflows to facilitate experimental design and data interpretation.
This compound is a highly potent and selective small molecule inhibitor of the histone methyltransferases G9a (also known as EHMT2) and G9a-like protein (GLP, also known as EHMT1).[1] These enzymes are the primary writers of histone H3 lysine 9 dimethylation (H3K9me2), a key epigenetic mark associated with transcriptional repression. Inhibition of G9a/GLP by this compound leads to a global reduction in H3K9me2 levels, resulting in the modulation of gene expression and downstream cellular phenotypes such as apoptosis and altered cell proliferation.[2] To ensure that the observed phenotype is a direct result of G9a/GLP inhibition and not due to off-target effects of the chemical inhibitor, it is crucial to validate the findings using a genetic approach, such as small interfering RNA (siRNA) or short hairpin RNA (shRNA) knockdown of G9a and/or GLP.[3]
This guide compares the effects of this compound and its analogs with siRNA/shRNA-mediated knockdown of G9a/GLP, focusing on the primary phenotype of H3K9me2 reduction and its downstream consequences.
Comparison of this compound and siRNA in Inducing G9a/GLP-related Phenotypes
The primary mechanism of action for this compound is the inhibition of the catalytic activity of G9a and GLP, leading to a decrease in H3K9me2 levels.[1] Similarly, siRNA or shRNA targeting G9a and GLP reduces the protein levels of these enzymes, thereby decreasing H3K9me2.[3] The following table summarizes the quantitative comparison of these two approaches from published studies. While direct comparative data for this compound is limited, data from its close and more cell-penetrant analog, UNC0638, and the related inhibitor UNC0642, are presented.
| Phenotype | Treatment | Cell Line | Quantitative Effect | Reference |
| Global H3K9me2 Reduction | UNC0638 (1 µM, 48h) | MDA-MB-231 | Significant reduction, comparable to G9a/GLP shRNA knockdown | [3] |
| BIX-01294 (1 µM, 48h) | MDA-MB-231 | Lesser reduction compared to UNC0638 | [3] | |
| G9a/GLP shRNA | MDA-MB-231 | Significant reduction in H3K9me2 levels | [3] | |
| Cell Viability | G9a siRNA | T24 and J82 (Bladder Cancer) | Significant decrease in cell viability | [4] |
| UNC0642 | T24, J82, 5637 (Bladder Cancer) | Dose-dependent decrease in cell viability (IC50: 9.85 µM, 13.15 µM, 9.57 µM, respectively) | [4] | |
| Apoptosis | G9a siRNA | T24 and J82 (Bladder Cancer) | Induction of apoptosis | [4] |
| UNC0642 (1-20 µM) | T24 and J82 (Bladder Cancer) | Dose-dependent increase in apoptosis | [4] | |
| Gene Expression (Apoptosis-related) | G9a siRNA | T24 and J82 (Bladder Cancer) | Upregulation of Bim, Ampkα2, and ELL2 | [4] |
| Gene Expression (Cell Proliferation-related) | G9a siRNA | T24 and J82 (Bladder Cancer) | Downregulation of Cyclin D1 and ENO2 | [4] |
Alternative G9a/GLP Inhibitors for Comparative Studies
Besides this compound, several other small molecule inhibitors targeting G9a/GLP have been developed and can be used for comparative analysis.
| Inhibitor | Target(s) | IC50/Ki | Key Features | Reference |
| This compound | G9a, GLP | Ki = 63 pM (G9a) | Highly potent, picomolar inhibitor. | [1] |
| UNC0638 | G9a, GLP | IC50 <15 nM (G9a), 19 nM (GLP) | Potent, selective, and cell-penetrant. Good separation of functional potency and toxicity. | [5][6] |
| UNC0642 | G9a, GLP | IC50 < 2.5 nM (G9a/GLP) | Potent and selective with improved pharmacokinetic properties for in vivo studies. | [7] |
| BIX-01294 | G9a, GLP | IC50 = 1.7 µM (G9a), 0.9 µM (GLP) | First-generation G9a/GLP inhibitor. Can induce necroptosis and autophagy. | [8][9] |
Experimental Protocols
This compound Treatment for H3K9me2 Reduction
Objective: To reduce global H3K9me2 levels in cultured cells using this compound.
Materials:
-
This compound (dissolved in DMSO to a stock concentration of 10 mM)
-
Cell culture medium appropriate for the cell line of interest
-
Cultured cells (e.g., MDA-MB-231)
-
Antibodies for Western blot: anti-H3K9me2, anti-total Histone H3
-
Western blot reagents and equipment
Procedure:
-
Seed cells in a multi-well plate at a density that will allow for logarithmic growth during the treatment period.
-
The following day, treat the cells with varying concentrations of this compound (e.g., 10 nM to 1 µM). Include a DMSO-treated vehicle control.
-
Incubate the cells for the desired duration (e.g., 48-96 hours). Note that the half-life of H3K9me2 is approximately 24 hours, so longer incubation times may be required for significant reduction.
-
Harvest the cells and extract histones.
-
Perform Western blot analysis to assess the levels of H3K9me2. Normalize the H3K9me2 signal to the total Histone H3 signal to account for any variations in histone loading.
siRNA-mediated Knockdown of G9a and GLP
Objective: To validate the phenotype observed with this compound by genetically depleting G9a and GLP.
Materials:
-
siRNA duplexes targeting G9a and GLP (and a non-targeting control siRNA)
-
Transfection reagent (e.g., Lipofectamine RNAiMAX)
-
Opti-MEM I Reduced Serum Medium
-
Cultured cells
-
Antibodies for Western blot: anti-G9a, anti-GLP, anti-H3K9me2, anti-total Histone H3, and a loading control (e.g., GAPDH or β-actin)
-
Reagents for RT-qPCR to confirm knockdown at the mRNA level (optional)
Procedure:
-
Cell Seeding: The day before transfection, seed cells in a multi-well plate in antibiotic-free medium so that they reach 30-50% confluency at the time of transfection.
-
siRNA-Lipid Complex Formation:
-
For each well to be transfected, dilute the siRNA duplexes (targeting G9a, GLP, or both, and a non-targeting control) in Opti-MEM.
-
In a separate tube, dilute the transfection reagent in Opti-MEM.
-
Combine the diluted siRNA and diluted transfection reagent, mix gently, and incubate at room temperature for 5-20 minutes to allow for complex formation.
-
-
Transfection: Add the siRNA-lipid complexes to the cells.
-
Incubation: Incubate the cells for 48-72 hours.
-
Validation of Knockdown: Harvest the cells and assess the knockdown efficiency at the protein level by Western blot using antibodies against G9a and GLP. RT-qPCR can be used to measure mRNA levels.
-
Phenotypic Analysis: In parallel, analyze the cellular phenotype of interest (e.g., global H3K9me2 levels by Western blot, apoptosis by Annexin V staining, or cell proliferation by MTT assay) and compare the results to those obtained with this compound treatment.
Visualizing the Workflow and Signaling Pathway
To better illustrate the concepts described, the following diagrams were generated using Graphviz.
Caption: G9a/GLP Signaling Pathway and Points of Intervention.
Caption: Experimental Workflow for Validating this compound-induced Phenotype.
Caption: Logical Relationship for On-Target Validation.
References
- 1. selleckchem.com [selleckchem.com]
- 2. selleckchem.com [selleckchem.com]
- 3. A chemical probe selectively inhibits G9a and GLP methyltransferase activity in cells - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Inhibition of G9a by a small molecule inhibitor, UNC0642, induces apoptosis of human bladder cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 5. A chemical probe selectively inhibits G9a and GLP methyltransferase activity in cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. medchemexpress.com [medchemexpress.com]
- 7. Increased Efficacy of Histone Methyltransferase G9a Inhibitors Against MYCN-Amplified Neuroblastoma - PMC [pmc.ncbi.nlm.nih.gov]
- 8. medchemexpress.com [medchemexpress.com]
- 9. G9a/GLP targeting in MM promotes autophagy-associated apoptosis and boosts proteasome inhibitor-mediated cell death - PubMed [pubmed.ncbi.nlm.nih.gov]
UNC0321: A Comparative Analysis of Cross-Reactivity
For Researchers, Scientists, and Drug Development Professionals
UNC0321 is a potent and selective small molecule inhibitor of the histone methyltransferases G9a and G9a-like protein (GLP). Its high affinity and specificity for these targets have made it a valuable tool in epigenetic research. This guide provides a comparative analysis of this compound's cross-reactivity profile, presenting supporting experimental data and methodologies to inform its application in research and drug development.
Potency and Selectivity of this compound
This compound demonstrates high potency against its primary targets, G9a and GLP, with activity in the picomolar to nanomolar range. The inhibitor was developed through optimization of the quinazoline scaffold, leading to a significant increase in potency compared to earlier compounds like BIX01294.
| Target | K_i_ | IC_50_ (ECSD Assay) | IC_50_ (CLOT Assay) |
| G9a | 63 pM[1][2] | 9 nM[2] | 6 nM[2] |
| GLP | - | 15 nM[2] | 23 nM[2] |
ECSD: Enzyme-coupled S-adenosylhomocysteine detection assay CLOT: Chemiluminescence-based oxygen tunneling assay
Comparative Cross-Reactivity: The Case of UNC0638
To provide a broader perspective on the selectivity of the this compound chemical scaffold, we present the cross-reactivity data for its close analog, UNC0638. UNC0638 was developed from the same chemical series and has been more extensively profiled against a wide range of epigenetic and non-epigenetic targets. This data offers valuable insight into the potential off-target profile of this compound.
Table 2: Selectivity Profile of UNC0638 Against a Panel of Epigenetic Targets [3]
| Target | IC_50_ (nM) |
| G9a | <15 |
| GLP | 19 ± 1 |
| SUV39H1 | >10,000 |
| SUV39H2 | >10,000 |
| EZH2 | >50,000 |
| SETD7 | >50,000 |
| MLL | >50,000 |
| SMYD3 | >50,000 |
| DOT1L | >50,000 |
| SETD8 | >50,000 |
| PRDM1 | >50,000 |
| PRDM10 | >50,000 |
| PRDM12 | >50,000 |
| PRMT1 | >50,000 |
| PRMT3 | >50,000 |
| HTATIP | >50,000 |
| JMJD2E | 4,500 ± 1,100 |
| DNMT1 | 107,000 ± 6,000 |
Furthermore, UNC0638 was screened against a panel of non-epigenetic targets, including G protein-coupled receptors (GPCRs), ion channels, transporters, and kinases, and was found to be highly selective.[3]
Experimental Protocols
The following are detailed methodologies for key experiments cited in the cross-reactivity profiling of this class of inhibitors.
Biochemical Histone Methyltransferase (HMT) Assay (SAHH-Coupled Assay)
This assay quantitatively measures the activity of HMTs by detecting the production of S-adenosyl-L-homocysteine (SAH), a by-product of the methylation reaction.
Caption: Workflow for a biochemical histone methyltransferase assay.
In-Cell Western Assay for H3K9 Dimethylation
This immunofluorescence-based assay measures the levels of a specific histone modification (H3K9me2) within cells to assess the cellular potency of HMT inhibitors.
Caption: Workflow for an In-Cell Western assay.
Signaling Pathway Context
This compound exerts its effects by inhibiting the enzymatic activity of G9a and GLP, which are key enzymes responsible for the dimethylation of histone H3 at lysine 9 (H3K9me2). This histone mark is generally associated with transcriptional repression.
Caption: this compound inhibits G9a/GLP, preventing H3K9 dimethylation.
References
UNC0321: A Comparative Analysis of In Vitro Efficacy and In Vivo Potential
UNC0321 has been identified as a highly potent and selective inhibitor of the histone methyltransferases G9a and GLP (G9a-like protein).[1][2] Its robust activity in biochemical and cellular assays has established it as a valuable tool for in vitro research into the roles of these epigenetic regulators. However, its translation to in vivo applications has been limited, leading to the development of more optimized analogs. This guide provides a comprehensive comparison of the in vitro and in vivo effects of this compound, supported by experimental data and protocols.
In Vitro Profile: High Potency in Biochemical and Cellular Assays
This compound demonstrates exceptional potency at the molecular level. It is a potent inhibitor of the G9a histone methyltransferase with a Ki value of 63 pM and IC50 values in the range of 6-9 nM, depending on the assay conditions.[1][3] It also effectively inhibits GLP, with IC50 values between 15-23 nM.[3]
In cellular models, this compound has been shown to modulate key biological processes. A significant body of research highlights its anti-apoptotic effects, particularly in Human Umbilical Vein Endothelial Cells (HUVECs) subjected to high glucose conditions, a model for diabetic vascular complications.[4]
Key In Vitro Effects:
-
Inhibition of Apoptosis: In high glucose-treated HUVECs, this compound significantly inhibits apoptosis.[4] This is achieved by reducing the expression of pro-apoptotic proteins such as Cleaved-Caspase3 and Bax, while mitigating the glucose-induced suppression of the anti-apoptotic protein Bcl-2.[3][4]
-
Promotion of Cell Proliferation: The compound has been observed to relieve the inhibitory effect of high glucose on HUVEC proliferation.[3]
-
Signaling Pathway Modulation: this compound exerts its anti-apoptotic and pro-proliferative effects by inhibiting the Rab4/AKT/mTOR signaling pathway.[3][4] Treatment with this compound leads to increased phosphorylation of AKT and mTOR.[3]
-
Histone Methylation: As a G9a/GLP inhibitor, this compound reduces the levels of histone H3 lysine 9 dimethylation (H3K9me2) in cells, with an IC50 of 11 μM in MDA-MB-231 cells.[3]
Quantitative In Vitro Data Summary
| Parameter | Target/Cell Line | Value | Reference |
| Ki | G9a | 63 pM | [1][3] |
| IC50 (Biochemical) | G9a | 6-9 nM | [1][3] |
| IC50 (Biochemical) | GLP | 15-23 nM | [3] |
| IC50 (Cellular) | MDA-MB-231 | 11 µM (for H3K9me2 reduction) | [3] |
| Effective Conc. | HUVEC | 50-200 pM (for anti-apoptosis) | [3] |
In Vitro Signaling Pathway of this compound
This compound inhibits Rab4, activating the AKT/mTOR pathway to suppress apoptosis.
Experimental Protocol: Western Blot for Apoptosis Markers
This protocol details the methodology used to assess the in vitro effects of this compound on apoptosis-related proteins in HUVECs cultured under high glucose conditions.
1. Cell Culture and Treatment:
-
Culture Human Umbilical Vein Endothelial Cells (HUVECs) in standard medium.
-
Induce an apoptotic state by culturing the cells in a high glucose medium (e.g., 25 mmol/L glucose).
-
Treat the high glucose-cultured cells with varying concentrations of this compound (e.g., 50 pM, 100 pM, 200 pM) for 48 hours. Include an untreated high-glucose group as a negative control.[5]
2. Protein Extraction:
-
After treatment, wash the cells with ice-cold phosphate-buffered saline (PBS).
-
Lyse the cells in RIPA buffer containing a protease inhibitor cocktail to extract total protein.
-
Centrifuge the lysates to pellet cell debris and collect the supernatant.
-
Determine protein concentration using a BCA protein assay.
3. SDS-PAGE and Protein Transfer:
-
Denature equal amounts of protein from each sample by boiling in Laemmli sample buffer.
-
Separate the proteins by size using sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).
-
Transfer the separated proteins from the gel to a polyvinylidene difluoride (PVDF) membrane.
4. Immunoblotting:
-
Block the membrane with 5% non-fat milk or bovine serum albumin (BSA) in Tris-buffered saline with Tween 20 (TBST) for 1 hour to prevent non-specific antibody binding.
-
Incubate the membrane overnight at 4°C with primary antibodies specific for Bax, Bcl-2, Cleaved-Caspase3, Caspase3, p-AKT, and AKT. Use an antibody for a housekeeping protein (e.g., GAPDH or β-actin) as a loading control.
-
Wash the membrane multiple times with TBST.
-
Incubate the membrane with the appropriate horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again with TBST.
5. Detection and Analysis:
-
Apply an enhanced chemiluminescence (ECL) substrate to the membrane.
-
Visualize the protein bands using a chemiluminescence imaging system.
-
Quantify the band intensities using densitometry software and normalize to the loading control to compare protein expression levels across different treatment groups.
In Vivo Profile: Limitations and the Path to Optimization
Despite its remarkable in vitro potency, this compound exhibits properties that limit its effectiveness in vivo.[6] The primary challenge is its lack of sufficient cellular potency and membrane permeability, which prevents it from reaching effective concentrations in target tissues within a living organism.[6][7] This has led researchers to view this compound as an important lead compound rather than an in vivo chemical probe.
Subsequent research efforts focused on optimizing the quinazoline scaffold of this compound to improve physicochemical properties. This led to the development of analogs like UNC0638 and UNC0646, which balance high in vitro potency with improved cell permeability and better pharmacokinetic (PK) profiles, making them suitable for in vivo studies.[7][8]
In Vivo Formulation (For Preclinical Studies)
While not ideal for efficacy studies, a formulation for this compound has been described for basic in vivo dissolution. This protocol is intended to prepare a clear stock solution for administration.
| Component | Volumetric Ratio |
| DMSO | 10% |
| PEG300 | 40% |
| Tween-80 | 5% |
| Saline | 45% |
| Solubility in this formulation is ≥ 2.08 mg/mL.[3] |
Preparation Protocol:
-
Prepare a stock solution of this compound in DMSO.
-
Sequentially add PEG300, Tween-80, and finally saline, mixing thoroughly after each addition.
-
If precipitation occurs, gentle heating and/or sonication can be used to aid dissolution.
-
It is recommended to prepare this working solution fresh on the day of use.[3]
Development Workflow: From In Vitro Hit to In Vivo Probe
Workflow from the initial discovery of this compound to in vivo-optimized probes.
Comparative Summary: In Vitro vs. In Vivo
| Feature | In Vitro Effects | In Vivo Effects |
| Potency | Highly potent inhibitor of G9a/GLP with picomolar to low nanomolar activity in biochemical assays.[1][3] | Efficacy is severely limited due to poor pharmacokinetic properties.[6] |
| Cellular Activity | Effectively reduces H3K9me2 levels and modulates signaling pathways (e.g., Rab4/AKT/mTOR) at picomolar to micromolar concentrations.[3][4] | Lacks sufficient cellular potency and membrane permeability to achieve therapeutic concentrations in target tissues.[6][7] |
| Primary Use | Excellent as a research tool for studying the cellular functions of G9a and GLP in controlled environments. | Not recommended as a chemical probe for in vivo efficacy studies. Serves as a lead compound for the development of optimized analogs.[8] |
| Outcomes | Demonstrates clear anti-apoptotic and pro-proliferative effects in cell culture models, particularly HUVECs.[3][5] | Led to the discovery of improved compounds like UNC0638, which show better in vivo PK properties and functional outcomes in animal models.[8] |
Conclusion
This compound is a powerful and highly specific inhibitor of G9a and GLP, making it an indispensable tool for in vitro investigations into epigenetic mechanisms. Its ability to modulate apoptosis and cell proliferation pathways in cellular assays provides significant insight into the therapeutic potential of targeting these enzymes. However, its translation to in vivo models is hampered by suboptimal physicochemical properties. The journey from this compound to its optimized successors, such as UNC0638, underscores a critical principle in drug development: the necessity of balancing high target potency with favorable pharmacokinetic profiles to achieve efficacy in a whole-organism context.
References
- 1. selleckchem.com [selleckchem.com]
- 2. This compound 1238673-32-9 | MCE [medchemexpress.cn]
- 3. medchemexpress.com [medchemexpress.com]
- 4. This compound inhibits high glucose induced apoptosis in HUVEC by targeting Rab4 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Optimization of Cellular Activity of G9a Inhibitors 7-Aminoalkoxy-quinazolines - PMC [pmc.ncbi.nlm.nih.gov]
- 7. A chemical probe selectively inhibits G9a and GLP methyltransferase activity in cells - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Discovery of an in vivo Chemical Probe of the Lysine Methyltransferases G9a and GLP - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to UNC0321 and Alternatives for G9a/GLP Target Engagement
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of UNC0321, a potent inhibitor of the histone methyltransferases G9a (EHMT2) and G9a-like protein (GLP, EHMT1), with its key alternatives. We present objective performance data from various target engagement assays, detailed experimental protocols, and visualizations of the relevant signaling pathways to aid in the selection of the most appropriate chemical probe for your research needs.
Introduction to G9a/GLP and the Role of this compound
G9a and GLP are lysine methyltransferases that play a crucial role in epigenetic regulation by catalyzing the mono- and dimethylation of histone H3 at lysine 9 (H3K9me1 and H3K9me2), marks predominantly associated with transcriptional repression.[1][2] These enzymes can form a heterodimeric complex which is the main functional unit in cells.[1] Beyond histones, G9a and GLP also methylate a variety of non-histone proteins, including p53, SIRT1, and MyoD, thereby regulating diverse cellular processes such as DNA repair, cell proliferation, and differentiation.[1][3]
This compound is a highly potent and selective inhibitor of G9a and GLP with picomolar affinity in biochemical assays.[4] However, its utility as a cellular probe is hampered by poor cell membrane permeability, leading to significantly lower potency in cellular assays.[4] This guide will compare this compound with two other widely used G9a/GLP inhibitors, BIX01294 and UNC0638, to provide a clear understanding of their respective strengths and weaknesses in target engagement studies.
Comparative Analysis of G9a/GLP Inhibitors
The selection of an appropriate inhibitor is critical for accurately dissecting the biological functions of G9a and GLP. The following tables summarize the quantitative data for this compound and its alternatives, BIX01294 and UNC0638, across biochemical and cellular target engagement assays.
| Compound | G9a IC50 (nM) | GLP IC50 (nM) | G9a Ki (nM) | Selectivity | Reference |
| This compound | 6 - 9 | 15 - 23 | 0.063 | Potent dual G9a/GLP inhibitor | [4] |
| BIX01294 | ~1,900 | ~1,500 | - | Early generation dual G9a/GLP inhibitor | [1][4] |
| UNC0638 | 2.5 | <1.5 | - | Potent and cell-permeable dual G9a/GLP inhibitor | [4][5] |
Table 1. Biochemical Potency of G9a/GLP Inhibitors. This table highlights the high biochemical potency of this compound and UNC0638 compared to the earlier compound, BIX01294.
| Compound | Cellular H3K9me2 Reduction IC50 | Cellular Toxicity (EC50) | Key Cellular Feature | Reference |
| This compound | ~11 µM (MDA-MB-231 cells) | - | Poor cell permeability | [4] |
| BIX01294 | ~4.1 µM | ~2.7 µM (MTT assay) | Moderate cellular potency, but with associated toxicity | [4] |
| UNC0638 | ~100-200 nM | ~11 µM (MTT assay) | High cellular potency and low toxicity | [4][5] |
Table 2. Cellular Activity and Target Engagement of G9a/GLP Inhibitors. This table demonstrates the superior cellular performance of UNC0638, which exhibits potent inhibition of H3K9 dimethylation in cells with a favorable therapeutic window compared to this compound and BIX01294.
Signaling Pathway and Experimental Workflow Visualizations
To provide a clearer understanding of the biological context and experimental procedures, the following diagrams were generated using the Graphviz DOT language.
References
- 1. Discovery of Potent and Selective Inhibitors for G9a-Like Protein (GLP) Lysine Methyltransferase - PMC [pmc.ncbi.nlm.nih.gov]
- 2. A case study in cross-talk: the histone lysine methyltransferases G9a and GLP - PMC [pmc.ncbi.nlm.nih.gov]
- 3. H3K9 methyltransferase G9a and the related molecule GLP - PMC [pmc.ncbi.nlm.nih.gov]
- 4. A chemical probe selectively inhibits G9a and GLP methyltransferase activity in cells - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
Comparative Analysis of UNC0321: A Potent G9a/GLP Inhibitor
For Researchers, Scientists, and Drug Development Professionals: A comprehensive guide to the comparative efficacy and experimental validation of UNC0321, a potent inhibitor of G9a and G9a-like protein (GLP) histone methyltransferases.
This compound has emerged as a highly potent, picomolar inhibitor of the histone methyltransferases G9a and GLP, enzymes that play a crucial role in epigenetic regulation and have been implicated in various disease states. This guide provides a comparative analysis of this compound against other well-known G9a/GLP inhibitors, supported by quantitative data and detailed experimental protocols to aid in research and development efforts.
Biochemical Potency and Cellular Efficacy: A Comparative Overview
This compound distinguishes itself with exceptional potency in biochemical assays. However, its performance in cellular environments reveals a more nuanced picture when compared to other inhibitors such as BIX01294 and UNC0638.
Table 1: Comparative Inhibitory Activity (IC50) of G9a/GLP Inhibitors
| Compound | G9a IC50 | GLP IC50 | Cellular H3K9me2 IC50 (MDA-MB-231 cells) | Key Characteristics |
| This compound | 6-9 nM[1] | 15-23 nM[1] | 11 µM[1] | High biochemical potency, lower cellular potency likely due to poor cell membrane permeability.[2] |
| BIX01294 | 1.7 µM[3] | 0.7-0.9 µM[3] | ~500 nM | First-in-class G9a/GLP inhibitor, serves as a common benchmark. |
| UNC0638 | <15 nM[4] | 19 nM[4] | 81 nM | Optimized for improved cellular potency and reduced toxicity compared to BIX01294.[2] |
IC50 values can be assay-dependent. The values presented are representative figures from published studies.
The data clearly indicates that while this compound is the most potent inhibitor in a cell-free biochemical context, its efficacy is significantly lower in a cellular environment. This is a critical consideration for experimental design, suggesting that higher concentrations of this compound may be required in cell-based assays to achieve the desired biological effect compared to more cell-permeant compounds like UNC0638.
Experimental Protocols
To ensure reproducibility and facilitate the design of new experiments, detailed protocols for key assays are provided below.
In-Cell Western (ICW) Assay for H3K9me2 Levels
This assay is crucial for determining the cellular potency of G9a/GLP inhibitors by measuring the levels of histone H3 lysine 9 dimethylation (H3K9me2).
Materials:
-
MDA-MB-231 cells
-
96-well black-walled imaging plates
-
This compound and other inhibitors
-
4% Paraformaldehyde (PFA) in PBS
-
0.1% Triton X-100 in PBS
-
Blocking Buffer (e.g., LI-COR Odyssey Blocking Buffer or equivalent)
-
Primary Antibody: Rabbit anti-H3K9me2
-
Secondary Antibody: IRDye-conjugated anti-rabbit IgG
-
DNA stain for normalization (e.g., DRAQ5™)
-
Infrared imaging system (e.g., LI-COR Odyssey)
Procedure:
-
Cell Seeding: Seed MDA-MB-231 cells in a 96-well plate at a density that will result in 70-80% confluency at the time of the assay. Allow cells to adhere overnight.
-
Inhibitor Treatment: Treat cells with a serial dilution of this compound or other inhibitors for the desired time (e.g., 48 hours). Include a DMSO-treated vehicle control.
-
Fixation: Remove the media and fix the cells with 4% PFA for 15 minutes at room temperature.
-
Permeabilization: Wash the cells with PBS and then permeabilize with 0.1% Triton X-100 in PBS for 15 minutes.
-
Blocking: Wash the cells with PBS and block with Blocking Buffer for 1.5 hours at room temperature.
-
Primary Antibody Incubation: Incubate the cells with the primary antibody against H3K9me2 diluted in blocking buffer overnight at 4°C.
-
Secondary Antibody Incubation: Wash the cells with PBS containing 0.1% Tween-20 (PBST). Incubate with the IRDye-conjugated secondary antibody and the DNA normalization stain in blocking buffer for 1 hour at room temperature, protected from light.
-
Washing: Wash the cells multiple times with PBST to remove unbound antibodies.
-
Imaging and Analysis: Scan the plate using an infrared imaging system. Quantify the fluorescence intensity for both the H3K9me2 signal and the DNA normalization stain. The H3K9me2 signal should be normalized to the DNA stain to account for variations in cell number.
Western Blot for Apoptosis and Signaling Pathway Analysis in HUVEC cells
This protocol is used to assess the effect of this compound on key proteins involved in apoptosis and the Rab4/AKT/mTOR signaling pathway.[1]
Materials:
-
Human Umbilical Vein Endothelial Cells (HUVECs)
-
This compound
-
Cell lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)
-
Protein assay kit (e.g., BCA assay)
-
SDS-PAGE gels and electrophoresis apparatus
-
PVDF membrane and transfer system
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies: anti-Bax, anti-Bcl-2, anti-cleaved-Caspase-3, anti-Caspase-3, anti-p-AKT, anti-AKT, anti-p-mTOR, anti-mTOR, anti-Rab4, and a loading control (e.g., anti-β-actin or anti-GAPDH)
-
HRP-conjugated secondary antibodies
-
Chemiluminescent substrate
-
Imaging system
Procedure:
-
Cell Culture and Treatment: Culture HUVECs and treat with this compound at the desired concentrations and for the specified duration (e.g., 48 hours).[1]
-
Cell Lysis: Harvest the cells and lyse them in ice-cold lysis buffer.
-
Protein Quantification: Determine the protein concentration of the lysates using a protein assay.
-
SDS-PAGE and Western Blotting:
-
Separate equal amounts of protein on an SDS-PAGE gel.
-
Transfer the separated proteins to a PVDF membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the desired primary antibodies overnight at 4°C.
-
Wash the membrane with TBST and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again with TBST.
-
-
Detection and Analysis:
-
Apply the chemiluminescent substrate to the membrane.
-
Capture the signal using an imaging system.
-
Quantify the band intensities and normalize to the loading control.
-
Visualizing Molecular Interactions and Workflows
To provide a clearer understanding of the molecular pathways and experimental processes, the following diagrams have been generated using Graphviz.
Caption: G9a/GLP signaling pathway and the effect of this compound.
Caption: Workflow for the In-Cell Western (ICW) assay.
This guide provides a foundational understanding of this compound in the context of other G9a/GLP inhibitors. The provided data and protocols are intended to support further research into the therapeutic potential of targeting these critical epigenetic regulators.
References
Safety Operating Guide
Essential Safety and Disposal Procedures for UNC0321
For researchers, scientists, and drug development professionals handling UNC0321, a potent and selective histone methyltransferase G9a inhibitor, adherence to strict safety and disposal protocols is paramount. While a specific Safety Data Sheet (SDS) for this compound is not publicly available, this guide synthesizes general best practices for the disposal of laboratory chemicals of this nature, ensuring a safe and compliant laboratory environment.
Physicochemical and Storage Data for this compound
Proper handling and storage are critical first steps in the lifecycle of a laboratory chemical. The following table summarizes key quantitative data for this compound.[1][2]
| Property | Value |
| Molecular Weight | 515.69 g/mol |
| Formula | C₂₇H₄₅N₇O₃ |
| Purity | ≥98% |
| Appearance | White crystalline powder |
| Solubility | DMSO: 100 mg/mL (193.91 mM) |
| Ethanol: Sparingly soluble (1-10 mg/mL) | |
| PBS (pH 7.2): Sparingly soluble (1-10 mg/mL) | |
| Storage (Solid) | -20°C for 3 years |
| Storage (Solution) | -80°C in solvent for 1 year |
Step-by-Step Disposal Protocol for this compound
The following procedures are based on general guidelines for hazardous chemical waste disposal and should be adapted to comply with local, state, and federal regulations.
1. Personal Protective Equipment (PPE):
-
Always wear appropriate PPE, including safety goggles with side-shields, protective gloves (chemically resistant), and a lab coat.[3]
2. Handling and Spill Response:
3. Disposal of Unused this compound (Solid and Solution):
-
Unused solid this compound or solutions should be treated as hazardous chemical waste.
-
Do not dispose of down the drain or in the regular trash.[5]
-
Collect waste in a designated, properly labeled, and sealed container. The container should be sturdy and chemically resistant.[5]
-
Store the waste container in a designated secondary containment area to prevent accidental spills.[5]
-
Arrange for disposal through your institution's Environmental Health and Safety (EHS) office or a licensed hazardous waste disposal contractor.[5]
4. Disposal of Contaminated Materials:
-
All materials that have come into contact with this compound, such as pipette tips, centrifuge tubes, and gloves, should be considered contaminated waste.
-
Collect these materials in a designated, clearly labeled hazardous waste container.[5]
-
Dispose of this container through your institution's EHS-approved waste stream.
5. Disposal of Empty Containers:
-
To be considered non-hazardous, a container must be thoroughly emptied.[5]
-
The first rinse of the container with a suitable solvent (e.g., ethanol or DMSO) must be collected and disposed of as hazardous waste.[5]
-
For containers of highly toxic chemicals, the first three rinses must be collected as hazardous waste.[5]
-
After appropriate rinsing and air-drying, the container may be disposed of as non-hazardous waste, in accordance with institutional policies.
This compound Disposal Workflow
The following diagram illustrates the decision-making process for the proper disposal of this compound and associated materials.
References
Personal protective equipment for handling UNC0321
For Researchers, Scientists, and Drug Development Professionals
This guide provides immediate access to critical safety, logistical, and operational protocols for the handling of UNC0321, a potent and selective histone methyltransferase G9a inhibitor. Adherence to these procedures is crucial for ensuring a safe laboratory environment and the integrity of your research.
Hazard Identification and Personal Protective Equipment (PPE)
While a specific Safety Data Sheet (SDS) for this compound is not publicly available, it is classified as a combustible solid. Based on the safety data for its parent compound, quinazoline, and general best practices for handling potent, non-volatile small molecules, the following PPE is mandatory.
Minimum PPE Requirements:
| Protection Type | Specification | Rationale |
| Eye Protection | Safety glasses with side shields or tightly fitting safety goggles. | Protects eyes from dust particles and accidental splashes. |
| Hand Protection | Nitrile gloves. | Prevents skin contact with the compound. |
| Respiratory Protection | NIOSH-approved N95 dust mask. | Minimizes inhalation of fine powder, especially when handling outside of a ventilated enclosure. |
| Body Protection | A fully buttoned laboratory coat. | Protects skin and clothing from contamination. |
Safe Handling and Storage Protocols
This compound should be handled with care to avoid creating dust and to prevent contamination.
Operational Plan:
-
Engineering Controls: Whenever possible, handle the solid form of this compound in a chemical fume hood or a ventilated balance enclosure to minimize inhalation exposure.
-
Weighing: Use a dedicated spatula and weighing paper. Clean all equipment thoroughly after use.
-
Solution Preparation: When preparing solutions, add the solvent to the solid to minimize dust generation. This compound is soluble in DMSO.
-
General Hygiene: Avoid eating, drinking, or smoking in areas where this compound is handled. Wash hands thoroughly after handling.
Storage Conditions:
| Form | Storage Temperature | Duration |
| Solid (Powder) | -20°C | Up to 3 years |
| In Solvent (e.g., DMSO) | -80°C | Up to 1 year |
Experimental Workflow
The following diagram outlines the standard workflow for handling this compound in a laboratory setting.
Emergency Procedures
Immediate and appropriate action is critical in the event of accidental exposure or a spill.
First-Aid Measures:
| Exposure Route | Procedure |
| Eye Contact | Immediately flush eyes with copious amounts of water for at least 15 minutes, lifting the upper and lower eyelids occasionally. Seek medical attention. |
| Skin Contact | Remove contaminated clothing and wash the affected area with soap and water for at least 15 minutes. Seek medical attention if irritation persists. |
| Inhalation | Move the individual to fresh air. If breathing is difficult, provide oxygen. Seek immediate medical attention. |
| Ingestion | Do NOT induce vomiting. If the person is conscious, rinse their mouth with water. Seek immediate medical attention. |
Spill Response:
For minor spills of solid this compound:
-
Evacuate: Clear the immediate area of all personnel.
-
Ventilate: Increase ventilation in the area, if it is safe to do so.
-
Contain: Cover the spill with a dry absorbent material (e.g., vermiculite, sand, or a spill pillow) to prevent the powder from becoming airborne.
-
Clean-up: Carefully sweep the absorbed material into a designated waste container. Avoid creating dust.
-
Decontaminate: Clean the spill area with a suitable solvent (e.g., ethanol) and then with soap and water.
-
Dispose: Dispose of all contaminated materials as chemical waste.
The following diagram illustrates the decision-making process for responding to a chemical spill.
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
